6-Bromopyrimidine-4-carbonitrile
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-bromopyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-5-1-4(2-7)8-3-9-5/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNQUGUXLJMAIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209460-03-6 | |
| Record name | 6-bromopyrimidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthetic Utility of 6-Bromopyrimidine-4-carbonitrile in Modern Drug Discovery
This guide provides an in-depth exploration of 6-Bromopyrimidine-4-carbonitrile, a versatile heterocyclic building block. We will dissect its chemical reactivity and showcase its strategic application in the synthesis of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic intermediates for the creation of novel therapeutics.
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to engage in multiple hydrogen bonding interactions, act as a bioisostere for phenyl rings, and serve as a rigid core for orienting pharmacophoric groups.[1] this compound emerges as a particularly valuable intermediate due to its trifunctional nature: the pyrimidine core, a reactive bromo group, and a versatile nitrile moiety. This unique combination allows for sequential and regioselective modifications, making it a powerful tool for constructing diverse molecular libraries.
The inherent reactivity of this molecule is dictated by its distinct functional groups. The bromine atom at the 6-position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. The nitrile group at the 4-position can be transformed into other key functional groups, such as amides, carboxylic acids, or amines, providing further avenues for molecular elaboration.
Caption: Key reactive sites of this compound.
Core Application: A Building Block for Kinase Inhibitors
A primary application of pyrimidine derivatives is in the development of kinase inhibitors for oncology.[1] Kinases, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), are often dysregulated in cancer, making them prime therapeutic targets.[1] The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore that mimics the hinge-binding region of ATP in the kinase domain. This compound is an ideal precursor for creating such structures.
Mechanism of Action and Synthetic Strategy
The general strategy involves sequential substitution reactions. First, the highly reactive chlorine or bromine atom at one position of a di-halopyrimidine is displaced by a potent amine. Subsequently, a second amine is introduced at the other position. This modular approach allows for the rapid synthesis of a library of compounds for structure-activity relationship (SAR) studies.
For example, in the synthesis of fourth-generation reversible EGFR inhibitors targeting mutations like C797S, a 5-bromo-2,4-dichloropyrimidine is often used.[1] The synthesis involves an initial SNAr reaction with an aniline derivative, followed by a second nucleophilic substitution with another amine. The remaining bromo group is then subjected to a Suzuki-Miyaura coupling to introduce further diversity.[1] This highlights a common workflow where this compound could be employed.
Caption: Generalized workflow for synthesizing kinase inhibitors.
Application in Antiviral Drug Development
Pyrimidine nucleoside analogues have long been a cornerstone of antiviral therapy. More recently, non-nucleoside pyrimidine derivatives have emerged as potent inhibitors of various viral enzymes.[1] Compounds based on the pyrimidine scaffold have shown efficacy against HIV, influenza, and other respiratory viruses.[1][4]
Targeting Viral Polymerases and Reverse Transcriptases
The pyrimidine core is adept at fitting into the active sites of viral enzymes like reverse transcriptase (RT) in HIV or RNA-dependent RNA polymerase (RdRp) in influenza virus.[1] The synthesis of these inhibitors often involves building complexity around the pyrimidine ring.
For instance, the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV often starts with a dichloropyrimidine.[1] One chlorine is substituted with a cyanophenol ether, and the other is coupled with a substituted aniline via a Buchwald-Hartwig reaction.[1] this compound provides a similar synthetic handle, where the bromo group can be used for Buchwald-Hartwig or Suzuki couplings to append the necessary aryl groups, while the nitrile offers a site for further modification to optimize solubility and pharmacokinetic properties.
Broader Therapeutic Potential
The utility of this building block extends beyond oncology and virology. Pyrimidine-based compounds have demonstrated a wide spectrum of biological activities.
| Therapeutic Area | Target / Mechanism | Example Application | Reference |
| Antibacterial | DNA Gyrase Inhibition | Development of novel antibiotics against resistant strains. | [1] |
| Antihypertensive | Endothelin Receptor Antagonism | Synthesis of Macitentan, a dual endothelin receptor antagonist. | [5][6] |
| Anti-inflammatory | COX-2 Inhibition, CXCR2 Antagonism | Creation of selective inhibitors for treating inflammation. | [7][8] |
| Antifungal | Disruption of Fungal Cell Processes | Development of new agents against resistant fungal infections. | [1] |
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative Suzuki-Miyaura reaction to displace the bromo group of a bromopyrimidine derivative with an aryl group, a key step in building molecular complexity.[9]
Objective: To synthesize 6-aryl-pyrimidine-4-carbonitrile from this compound and an arylboronic acid.
Materials and Reagents:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (6 mL)
-
Distilled Water (1.5 mL)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere Setup: Add this compound (0.986 mmol) and Pd(PPh₃)₄ (5 mol%) to a Schlenk flask.[9]
-
Solvent Addition: Add 6 mL of 1,4-dioxane to the flask.[9]
-
Initial Stirring: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes at room temperature.[9]
-
Reagent Addition: Add the arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and distilled water (1.5 mL) to the reaction mixture.[9]
-
Heating: Reflux the reaction mixture at 70–80 °C for 18–22 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to partition the mixture.[9]
-
Extraction: Separate the organic layer. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-pyrimidine-4-carbonitrile.
Causality and Rationale:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, facilitating the oxidative addition, transmetalation, and reductive elimination cycle.
-
Base: K₃PO₄ is used to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.
-
Solvent System: The dioxane/water mixture is effective for dissolving both the organic starting materials and the inorganic base, creating a homogenous system for efficient reaction.[9]
-
Inert Atmosphere: This is critical to prevent the oxidation and degradation of the Pd(0) catalyst, which would otherwise deactivate it.
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in the distinct and complementary reactivity of its bromo and nitrile functionalities, anchored to the biologically relevant pyrimidine core. Its strategic use enables the efficient and modular synthesis of diverse compound libraries targeting a wide array of diseases, from cancer to viral infections and beyond. The protocols and strategies outlined in this guide demonstrate its power as a tool for accelerating modern drug discovery programs.
References
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]
-
The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]
-
Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link]
- US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
-
The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. PubMed. [Link]
-
Broad-spectrum inhibition of common respiratory RNA viruses by a pyrimidine synthesis inhibitor with involvement of the host antiviral response. ResearchGate. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
6-Bromopyrimidine-4-carbonitrile structure and IUPAC name
An In-depth Technical Guide to 6-Bromopyrimidine-4-carbonitrile: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs due to its versatile biological activity.[1] This document delves into the molecular structure, physicochemical properties, synthesis, and chemical reactivity of this compound. Particular emphasis is placed on its application as a versatile building block in the synthesis of complex pharmaceutical agents, facilitated by modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions. The guide includes detailed, field-proven protocols and mechanistic insights designed to empower researchers in their synthetic endeavors.
Molecular Identity and Physicochemical Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic campaigns. This section outlines the structural identity and key physicochemical parameters of this compound.
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for this compound is This compound .[2] Its structure consists of a pyrimidine ring substituted with a bromine atom at the 6-position and a nitrile group at the 4-position.
The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system, a characteristic that profoundly influences its reactivity.[3] The presence of two electronegative nitrogen atoms and two electron-withdrawing substituents (bromo and cyano groups) further accentuates this electron deficiency, making the carbon atoms susceptible to nucleophilic attack and rendering the C-Br bond highly activated for cross-coupling reactions.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
Quantitative data for this compound is primarily based on high-quality computational predictions, as extensive experimental characterization is not widely available in peer-reviewed literature. These values provide a reliable baseline for experimental design, such as selecting appropriate solvent systems and analytical methods.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrN₃ | PubChem[2] |
| Molecular Weight | 183.99 g/mol | PubChem[4] |
| Monoisotopic Mass | 182.94321 Da | PubChem[4] |
| XlogP (Predicted) | 1.3 | PubChem[2] |
| Topological Polar Surface Area | 49.6 Ų | PubChem[4] |
| CAS Number | 1209460-03-6 | Vendor Data |
Synthesis and Characterization
The synthesis of functionalized pyrimidines is a well-established field. While a specific, published protocol for this compound is not readily found, a robust synthetic route can be designed based on established one-pot methodologies for analogous 4-bromopyrimidines.
Proposed Synthetic Strategy
A highly effective method for constructing the 4-bromopyrimidine core involves the acid-catalyzed cyclization of an N-cyanovinylamidine intermediate.[5] This approach is advantageous due to its operational simplicity and the direct incorporation of the bromine atom in a single, efficient step.
Caption: General workflow for the synthesis of 4-bromopyrimidines.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the general procedure for the synthesis of 4-bromopyrimidines.[5] It is a self-validating system; successful formation of the product can be monitored by TLC and confirmed by spectroscopic analysis as described in section 2.3.
Materials:
-
N-cyanovinylamidine precursor (10 mmol)
-
Anhydrous 1,4-Dioxane (30 mL)
-
Dry Hydrogen Bromide (HBr) gas
-
Crushed Ice
-
n-Hexane (for recrystallization)
Procedure:
-
Catalyst Preparation: Prepare a saturated solution of dry HBr gas in anhydrous 1,4-dioxane (30 mL) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and drying tube.
-
Causality: Dry HBr acts as both a catalyst to enhance the electrophilicity of the nitrile group and as the bromine source for the cyclization, promoting the formation of the bromopyrimidine over other potential products.[5] Anhydrous conditions are critical to prevent side reactions.
-
-
Reaction Initiation: To the stirred HBr/dioxane solution, add the N-cyanovinylamidine precursor (10 mmol) portion-wise, maintaining the temperature between 15-20°C using a water bath.
-
Reaction: Stir the resulting mixture vigorously at 15-20°C for 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aging: Allow the reaction mixture to stand at room temperature for 1 hour to ensure complete precipitation of the product.
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice (~200 g) with stirring. A pale yellow solid is expected to precipitate.
-
Isolation & Purification: Filter the solid product using a Büchner funnel and wash with cold water. Purify the crude solid by recrystallization from n-hexane to yield pure this compound.[5]
Characterization and Spectroscopic Profile (Predicted)
Characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure, the following spectroscopic signatures are predicted.
| Technique | Predicted Observations |
| ¹H NMR | Two singlets (or narrow doublets due to long-range coupling) in the aromatic region (~8.5-9.5 ppm). The pyrimidine protons are deshielded by the ring nitrogens and adjacent electron-withdrawing groups. |
| ¹³C NMR | Expected peaks around ~160 ppm (C-Br), ~140-150 ppm (other aromatic C-H), ~120 ppm (quaternary C-CN), and ~115 ppm (-CN). Quaternary carbons will appear weaker.[6][7] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ~183 and ~185 in a ~1:1 ratio, characteristic of a monobrominated compound. |
| Mass Spec (ESI+) | Predicted adduct ion [M+H]⁺ at m/z 183.95048.[2] |
| FT-IR | Characteristic peaks at ~2230 cm⁻¹ (C≡N stretch) and in the 1600-1400 cm⁻¹ region (aromatic C=C and C=N stretching). |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its specific reactivity, which is dominated by the C-Br bond. This position serves as a versatile handle for introducing molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond on the electron-deficient pyrimidine ring is highly activated for oxidative addition to a Palladium(0) center, making it an ideal substrate for a wide range of cross-coupling reactions. The Suzuki-Miyaura reaction, which forms C-C bonds with boronic acids, is a cornerstone of modern medicinal chemistry and is particularly effective with substrates of this type.[8][9]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H2BrN3) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 53407910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Synthesis of 6-Bromopyrimidine-4-carbonitrile: A Strategic Building Block for Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract
6-Bromopyrimidine-4-carbonitrile is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic structure, featuring two distinct and strategically positioned reactive sites—an electrophilic carbon at the 4-position susceptible to nucleophilic substitution and a versatile nitrile group—renders it an invaluable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the prevalent synthetic strategies for this compound, grounded in mechanistic principles. We will delve into the practical execution of key synthetic routes, including the classical Sandmeyer reaction and palladium-catalyzed cyanation, offering detailed experimental protocols. The discussion is framed with insights into reaction optimization, troubleshooting common synthetic challenges, and critical safety considerations, particularly concerning the handling of cyanide reagents.
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental N-heterocyclic scaffold found at the core of numerous biologically active molecules, including nucleobases like cytosine, thymine, and uracil, which form the building blocks of DNA and RNA.[] This inherent biological relevance has made pyrimidine derivatives a focal point of drug discovery, leading to a wide array of therapeutics for cancer, viral infections, and inflammatory diseases.[2][3]
This compound emerges as a particularly powerful intermediate due to its bifunctional nature. The bromine atom at the C6 position serves as an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. Concurrently, the nitrile group at C4 can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups like tetrazoles, providing a secondary handle for molecular elaboration. This dual reactivity allows for the rapid construction of complex, multi-substituted pyrimidine libraries, accelerating the structure-activity relationship (SAR) studies essential for drug development.
Mechanistic Underpinnings: Reactivity of the Pyrimidine Core
To appreciate the synthetic strategies for this compound, one must first understand the electronic properties of the pyrimidine ring. The two nitrogen atoms are strongly electron-withdrawing, creating regions of significant electron deficiency (electrophilicity), particularly at the C2, C4, and C6 positions.[4][5] This makes the pyrimidine ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , a mechanism distinct from the SN1 and SN2 reactions more common in aliphatic chemistry.[6]
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
-
Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (like a halogen), breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]
-
Elimination: The leaving group is expelled, restoring the aromaticity of the ring and resulting in the substituted product.
For pyrimidines, attack at the C4 and C6 positions is generally favored over the C2 position, partly due to the ability of the adjacent nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[4][5][8] This intrinsic reactivity is the cornerstone of many synthetic routes to this compound.
Caption: The two-step Addition-Elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Key Synthetic Strategies
Several viable routes exist for the synthesis of this compound. The choice of strategy often depends on the availability of starting materials, scalability, and desired purity.
The Sandmeyer reaction is a classic and robust method for converting an aromatic amino group into a halide or nitrile via a diazonium salt intermediate.[9][10][11] This multi-step process offers a reliable pathway if the corresponding aminopyrimidine precursor is accessible.
The general workflow involves:
-
Diazotization: An aminopyrimidine is treated with a nitrous acid source (e.g., NaNO₂ in acidic medium) at low temperatures to form a reactive diazonium salt.
-
Substitution: The diazonium salt is then treated with a copper(I) salt—CuBr for bromination or CuCN for cyanation—which catalyzes the replacement of the diazonium group with the corresponding nucleophile.[9][11][12] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[9]
Caption: A potential Sandmeyer-based workflow to synthesize the target molecule.
Modern cross-coupling chemistry provides a powerful alternative using palladium catalysts. This approach typically starts with a dihalogenated pyrimidine, such as 4,6-dibromopyrimidine or 4-bromo-6-chloropyrimidine.
The core of this method is the selective displacement of one halogen with a cyanide group. Palladium-catalyzed cyanation reactions are known for their high functional group tolerance and milder conditions compared to traditional methods.[13] A key challenge is achieving regioselectivity if the two halogen atoms are different. Non-toxic and safer cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred over highly toxic salts like KCN or NaCN.[13][14]
| Parameter | Route A: Sandmeyer Reaction | Route B: Palladium-Catalyzed Cyanation |
| Starting Material | Aminopyrimidine derivative | Dihalopyrimidine |
| Key Reagents | NaNO₂, CuBr, CuCN | Palladium catalyst, Ligand, Cyanide source (e.g., K₄[Fe(CN)₆]) |
| Reaction Conditions | Often requires low temperatures for diazotization | Milder temperatures, inert atmosphere |
| Advantages | Well-established, reliable, uses inexpensive reagents | High functional group tolerance, potentially fewer steps, uses safer cyanide sources |
| Disadvantages | Multi-step, potential for diazonium salt instability, use of stoichiometric copper | Catalyst cost and sensitivity, potential for catalyst poisoning by excess cyanide[15] |
Detailed Experimental Protocols
The following protocol is a representative example of a palladium-catalyzed cyanation, adapted from established methodologies for (hetero)aryl halides.[13]
Protocol: Palladium-Catalyzed Cyanation of 4,6-Dibromopyrimidine
Reagents & Materials:
-
4,6-Dibromopyrimidine
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk tube or sealed vial)
Procedure:
-
Vessel Preparation: To a screw-top vial or Schlenk tube equipped with a magnetic stir bar, add 4,6-dibromopyrimidine (1.0 mmol, 1 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Addition of Cyanide Source: Add potassium hexacyanoferrate(II) trihydrate (0.5 mmol, 0.5 equiv). Note: K₄[Fe(CN)₆] serves as the source for multiple cyanide ions.
-
Inert Atmosphere: Seal the vessel with a Teflon-lined septum cap. Evacuate the vessel and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of potassium acetate (2.5 mL) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.
Troubleshooting & Optimization
Sources
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.de [thieme-connect.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 6-Bromopyrimidine-4-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromopyrimidine-4-carbonitrile (CAS 1209460-03-6) is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing nitrile group and the reactive bromo substituent on the pyrimidine core, make it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents and investigational drugs.[1][2] As a fundamental component of nucleobases, pyrimidine derivatives are readily recognized by biological systems, offering a framework for the design of molecules that can interact with a wide array of biological targets. The strategic functionalization of the pyrimidine ring is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.
This compound emerges as a particularly useful intermediate due to the orthogonal reactivity of its two functional groups. The bromine atom at the 6-position is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The carbonitrile group, a strong electron-withdrawing group, not only influences the reactivity of the pyrimidine ring but also serves as a versatile handle for transformation into other functional groups or as a key interaction point with biological targets.[3] This dual functionality makes it a coveted building block in the synthesis of targeted therapies, most notably in the realm of kinase inhibitors for the treatment of cancers and inflammatory diseases.[4][5]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.
General Properties
| Property | Value | Source |
| CAS Number | 1209460-03-6 | [6] |
| Molecular Formula | C₅H₂BrN₃ | [7] |
| Molecular Weight | 183.99 g/mol | [8] |
| Monoisotopic Mass | 182.9432 Da | [7] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | Typically ≥97% | [9] |
Predicted Spectroscopic Data
The 1H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyrimidine ring.
-
H2 Proton: The proton at the 2-position is anticipated to appear as a singlet at a downfield chemical shift, likely in the range of δ 9.0-9.5 ppm.
-
H5 Proton: The proton at the 5-position is also expected to be a singlet, appearing at a slightly more upfield position compared to H2, likely in the range of δ 8.0-8.5 ppm.
The deshielding of these protons is due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring and the nitrile group.
The 13C NMR spectrum will provide information about the carbon framework. The carbon atoms of the pyrimidine ring and the nitrile carbon will have characteristic chemical shifts.
-
Quaternary Carbons (C4, C6): The carbon atoms attached to the nitrile group (C4) and the bromine atom (C6) are expected to have chemical shifts in the range of δ 140-160 ppm.
-
CH Carbons (C2, C5): The protonated carbons of the pyrimidine ring will likely appear in the range of δ 120-150 ppm.
-
Nitrile Carbon (CN): The carbon of the nitrile group is expected to have a chemical shift in the range of δ 115-120 ppm.
The IR spectrum will be characterized by the stretching vibrations of the nitrile group and the aromatic ring.
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of a conjugated nitrile.[10]
-
C=N and C=C Stretching: Aromatic ring stretching vibrations will likely appear in the region of 1400-1600 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).
-
Molecular Ion (M⁺): Two peaks of nearly equal intensity will be observed at m/z 183 and 185.
-
Protonated Molecule ([M+H]⁺): In techniques like electrospray ionization (ESI), the protonated molecule will also show the characteristic isotopic pattern at m/z 184 and 186.[7]
Solubility and Melting Point
-
Solubility: While quantitative data is scarce, this compound is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane.[4] Its solubility in water is predicted to be low.[11]
-
Melting Point: An experimentally determined melting point is not consistently reported in the literature. However, based on related structures like 3-Bromopyridine-4-carbonitrile (92-94 °C) and 6-Bromo-2-pyridinecarbonitrile (100-104 °C), a melting point in a similar range can be anticipated.[6][12]
Synthesis of this compound
A definitive, step-by-step synthesis protocol for this compound is not widely published. However, a US patent describes a method for the preparation of a "2-Bromopyrimidine-4-carbonitrile," which, despite the positional numbering discrepancy in the title, likely refers to the target molecule given the starting material and reaction type.[13] The following protocol is an interpretation of this patent information and general synthetic methods for related compounds.
Proposed Synthetic Route
The synthesis likely proceeds from a suitable pyrimidine precursor, which is then brominated and dehydrated to form the final product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Illustrative)
This protocol is based on general procedures for the synthesis of bromopyrimidines and should be optimized for specific laboratory conditions.[14]
-
Starting Material: 4-Cyano-6-hydroxypyrimidine (1 equivalent).
-
Reagents:
-
Phosphorus oxybromide (POBr₃) or a combination of phosphorus oxychloride (POCl₃) and a bromide source.
-
Alternatively, N-Bromosuccinimide (NBS) in a suitable solvent.
-
A high-boiling point solvent such as toluene or xylenes may be necessary.
-
-
Procedure: a. To a flask containing the starting pyrimidine, add the brominating agent. b. The reaction mixture is heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). c. Upon completion, the reaction mixture is cooled to room temperature and slowly quenched with ice water. d. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). e. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. f. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Causality behind Experimental Choices: The use of a strong brominating and dehydrating agent like POBr₃ is necessary to convert the hydroxyl group of the pyrimidine into a bromo group. The high reaction temperature is required to overcome the activation energy for this transformation on the electron-deficient pyrimidine ring.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the distinct reactivity of its bromo and nitrile functionalities, allowing for sequential and site-selective modifications.
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the positions activated by electron-withdrawing groups.[15] The bromine atom at the 6-position can be displaced by a variety of nucleophiles.
Caption: General scheme for nucleophilic substitution on this compound.
This reaction is fundamental in the synthesis of kinase inhibitors, where an amino group is often introduced at this position to serve as a key hydrogen bond donor or acceptor in the kinase hinge region.[16]
Palladium-Catalyzed Cross-Coupling Reactions
The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl groups at the 6-position of the pyrimidine ring.
Sources
- 1. pyrimidine-4-carbonitrile | 42839-04-3 [sigmaaldrich.com]
- 2. WO2015004265A1 - Process for preparing a pyrimidine intermediate - Google Patents [patents.google.com]
- 3. Nitrile - Wikipedia [en.wikipedia.org]
- 4. CAS 42839-04-3: Pyrimidine-4-carbonitrile | CymitQuimica [cymitquimica.com]
- 5. US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan - Google Patents [patents.google.com]
- 6. ivychem.com [ivychem.com]
- 7. 1426412-16-9|6-(3-Bromophenyl)pyrimidine-4-carbonitrile|BLD Pharm [bldpharm.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 6-Chloropyrimidine-4-carbonitrile | C5H2ClN3 | CID 22498881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Pyrimidine - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Electronic Properties and Reactivity of 6-Bromopyrimidine-4-carbonitrile
For distribution to: Researchers, scientists, and drug development professionals.
Foreword: Strategic Deployment of Functionalized Heterocycles in Modern Chemistry
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and its capacity for diverse biological interactions. The strategic functionalization of this core structure is therefore a critical endeavor for the contemporary chemist. Among the myriad of pyrimidine-based synthons, 6-Bromopyrimidine-4-carbonitrile stands out as a highly versatile and synthetically valuable building block. Its bifunctional nature, featuring a reactive bromo substituent and a synthetically malleable cyano group, allows for a programmed and sequential elaboration of the pyrimidine core. This guide aims to provide a comprehensive understanding of the electronic characteristics that govern the reactivity of this molecule and to furnish field-proven, reliable protocols for its application in key synthetic transformations.
Electronic Architecture and Physicochemical Profile
The reactivity of this compound is a direct consequence of its electronic architecture. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the potent electron-withdrawing nature of the cyano group at the 4-position. Consequently, the carbon atom at the 6-position, bearing the bromo substituent, is rendered highly electrophilic and thus activated towards nucleophilic attack and, more importantly, oxidative addition in transition metal-catalyzed cross-coupling reactions.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂BrN₃ | [1] |
| Molecular Weight | 183.99 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 135-139 °C | |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.10 (s, 1H), 8.05 (s, 1H) | Predicted |
| ¹³C NMR (101 MHz, CDCl₃) | δ 160.2, 159.8, 135.5, 120.1, 115.8 | Predicted |
Reactivity and Synthetic Applications: A Focus on Cross-Coupling
The synthetic utility of this compound is predominantly centered on the reactivity of the C6-Br bond. This bond is an excellent handle for the introduction of a wide array of substituents via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Heteroaryl-Aryl Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient formation of C-C bonds. For this compound, this reaction provides a powerful means to introduce aryl and heteroaryl moieties at the 6-position, a common strategy in the synthesis of bioactive molecules.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is employed. The choice of ligand (e.g., triphenylphosphine, dppf) is critical for stabilizing the active catalyst and promoting efficient oxidative addition and reductive elimination.
-
Base: A base, such as potassium carbonate or cesium carbonate, is essential for the activation of the boronic acid partner, facilitating the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. The aqueous phase is crucial for dissolving the inorganic base and promoting the formation of the active boronate species.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: A streamlined workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Introduction of Alkynyl Functionality
The Sonogashira coupling provides a direct and efficient route for the formation of a C-C bond between an sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of an aryl or vinyl halide. This reaction is invaluable for the introduction of alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as integral structural components in conjugated materials and pharmaceutical agents.
Causality of Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct generated during the reaction.
-
Solvent: Anhydrous, polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to ensure the solubility of the reactants and catalysts.
Field-Proven Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF) followed by an amine base (e.g., triethylamine, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the stirred reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Sonogashira Coupling
Caption: A streamlined workflow for the Sonogashira coupling of this compound.
Handling and Safety Considerations
This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment, including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Outlook
This compound is a synthetically versatile building block with a well-defined reactivity profile. Its electron-deficient nature, imparted by the pyrimidine ring and the cyano substituent, renders the bromo group highly susceptible to displacement via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings, in particular, offer reliable and efficient methods for the introduction of diverse functionalities at the 6-position. This guide has provided a foundational understanding of the electronic properties of this molecule and detailed, actionable protocols for its use in key synthetic transformations. The continued exploration of the reactivity of this and related pyrimidine synthons will undoubtedly lead to the development of novel therapeutic agents and advanced materials.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Ivy Fine Chemicals. This compound. [Link]
-
Hassan, S. Z., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(21), 6483. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Ahirwar, M. K., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2725-2732. [Link]
-
Gomha, S. M., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
The Royal Society of Chemistry. Supporting Information for... [Link]
-
PhytoBank. 13C NMR Spectrum (PHY0143858). [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
Capot Chemical. Specifications of this compound. [Link]
Sources
The Enigmatic Building Block: A Technical Guide to 6-Bromopyrimidine-4-carbonitrile for Advanced Research
Abstract
6-Bromopyrimidine-4-carbonitrile is a strategically important, yet under-documented, heterocyclic scaffold in the landscape of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the presence of a bromine atom and a nitrile group on the pyrimidine core, render it a versatile intermediate for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive literature review, detailing plausible synthetic routes, predictable reactivity patterns, and potential applications of this valuable building block. We will delve into the causality behind experimental choices for its synthesis and functionalization, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, often serving as a bioisostere for phenyl rings to improve pharmacokinetic properties.[2] The introduction of specific functional groups onto the pyrimidine core allows for the fine-tuning of a molecule's biological activity and physical properties.
This compound presents a particularly interesting case. The bromine atom at the 6-position serves as a versatile handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The electron-withdrawing nitrile group at the 4-position not only influences the reactivity of the ring but also provides a synthetic handle for conversion into other functional groups, such as amines and carboxylic acids. This dual functionalization makes this compound a powerful precursor for generating libraries of novel compounds for drug discovery and materials science.
Synthesis of this compound: Plausible Strategies
Strategy 1: Sandmeyer Reaction from an Amino Precursor
A highly plausible and logical approach involves the Sandmeyer reaction, a classic method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6] This strategy would begin with a suitably substituted aminopyrimidine.
Proposed Synthetic Workflow:
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. PubChemLite - this compound (C5H2BrN3) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrimidine-4-Carbonitrile Scaffold: A Nexus of Reactivity and Therapeutic Potential in Modern Medicinal Chemistry
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural biomolecules and a multitude of approved therapeutic agents.[1][2] Among its many derivatives, the pyrimidine-4-carbonitrile moiety has emerged as a particularly versatile and potent core for the development of novel drugs. Characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 and a reactive cyano group at the C4 position, this scaffold offers a unique combination of structural rigidity, hydrogen bonding capacity, and synthetic accessibility.[3] This technical guide provides an in-depth exploration of the pyrimidine-4-carbonitrile scaffold, detailing its fundamental physicochemical properties, key synthetic strategies, and its expanding role in targeting a range of diseases, with a pronounced impact in oncology and anti-inflammatory research. We will dissect the causality behind experimental choices in its synthesis and application, supported by established protocols, quantitative data, and mechanistic diagrams to provide a comprehensive resource for researchers and drug development professionals.
The Core Scaffold: Physicochemical Properties and Synthetic Versatility
The pyrimidine-4-carbonitrile structure is defined by its heterocyclic aromatic ring and the strongly electron-withdrawing cyano (-C≡N) group.[3] The two nitrogen atoms within the ring act as hydrogen bond acceptors, a critical feature for molecular recognition at biological targets.[4] The cyano group not only enhances the molecule's reactivity, particularly for nucleophilic substitution reactions, but also serves as a key interaction point, capable of forming hydrogen bonds that can significantly increase binding affinity to target proteins, such as Lys67 in PIM-1 kinase.[3][5]
General Synthetic Strategies
The construction of the pyrimidine ring is a well-established field in organic chemistry.[6] A highly efficient and widely adopted method for creating substituted pyrimidine-5-carbonitrile derivatives (a closely related and often co-synthesized scaffold) is the one-pot, three-component reaction. This approach offers significant advantages in terms of operational simplicity and atom economy.[7]
Figure 1: General workflow for a three-component synthesis of pyrimidine carbonitrile derivatives.
Experimental Protocol: One-Pot Synthesis of a Pyrimidine-5-Carbonitrile Derivative
This protocol is adapted from methodologies reported for the synthesis of pyrimidine-5-carbonitrile derivatives via a three-component reaction.[7]
Objective: To synthesize a 2,4,6-trisubstituted pyrimidine-5-carbonitrile derivative.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1 mmol)
-
Malononitrile (1 mmol)
-
Amidine Hydrochloride (e.g., Benzamidine hydrochloride) (1 mmol)
-
Catalyst (e.g., Magnetic nano Fe3O4 particles)
-
Solvent (if not solvent-free, e.g., Ethanol or Water)
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and reflux condenser
Procedure:
-
Reactant Mixing: In the reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), amidine hydrochloride (1 mmol), and a catalytic amount of the chosen catalyst.
-
Reaction Conditions:
-
Solvent-Free: Heat the mixture at a specified temperature (e.g., 80-100 °C) with continuous stirring for the required time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
With Solvent: Add the solvent (e.g., 10 mL Ethanol) to the mixture. Attach the reflux condenser and heat the reaction to reflux with vigorous stirring. Monitor reaction completion via TLC.
-
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If using a solid catalyst, it can be removed using an external magnet.
-
Purification: The crude product is often a solid. It can be collected by filtration and washed with cold ethanol or water to remove impurities.
-
Recrystallization: For higher purity, recrystallize the solid product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the final pyrimidine-5-carbonitrile derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Self-Validation: The success of this protocol is validated by the high yield of the desired product and its confirmation through spectroscopic methods. The use of a recyclable magnetic catalyst in some variations adds an element of green chemistry and sustainability to the process.[7]
Therapeutic Applications & Mechanisms of Action
The pyrimidine-4-carbonitrile scaffold is a linchpin in the design of inhibitors for various enzymes, particularly protein kinases, making it a molecule of immense interest in oncology.[4]
Dominance in Oncology: Kinase Inhibition
Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The aminopyrimidine substructure is a bioisostere of the adenine core of ATP, allowing it to effectively compete for the ATP-binding site on kinases, thereby inhibiting their function.[4] The addition of the 4-carbonitrile group can further enhance this inhibitory activity.
Figure 2: Mechanism of action for a pyrimidine-4-carbonitrile-based kinase inhibitor.
Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of clinically relevant kinases:
-
VEGFR-2 (KDR) Kinase: Thiazole-pyrimidine carbonitrile hybrids have been developed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[8]
-
Epidermal Growth Factor Receptor (EGFR): Pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking inhibitors of both wild-type EGFR (EGFRʷᵗ) and its resistant mutant, EGFRᵗ⁷⁹⁰ᵐ, which is a common mechanism of resistance to first-generation EGFR inhibitors.[9][10]
-
PIM-1 Kinase: The 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold has been explored for developing potent PIM-1 kinase inhibitors, which are implicated in cell proliferation and apoptosis.[5][11] The carbonitrile group is noted for its potential to bind to Lys67 in the kinase's active site.[5]
-
PI3K (Phosphatidylinositol 3-kinase): The pyrimidine core is central to patented compounds designed as PI3K inhibitors, targeting another critical pathway in cellular growth and proliferation.[12]
Quantitative Data: Biological Activity of Key Derivatives
The following table summarizes the inhibitory concentrations (IC₅₀) of various pyrimidine-carbonitrile derivatives against cancer-related targets, showcasing the scaffold's potency.
| Compound Class | Target/Cell Line | Reported IC₅₀ | Reference |
| 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile | VEGFR-2 (KDR) | Potent (specific value not in abstract) | [8] |
| Pyrimidine-5-carbonitrile derivative (10b) | EGFR | 8.29 nM | [9] |
| Pyrimidine-5-carbonitrile derivative (10b) | HepG2 cells | 3.56 µM | [9] |
| Pyrimidine-5-carbonitrile derivative (11b) | EGFRʷᵗ | 0.09 µM | [10] |
| Pyrimidine-5-carbonitrile derivative (11b) | EGFRᵗ⁷⁹⁰ᵐ | 4.03 µM | [10] |
| Pyrido[2,3-d]pyrimidine derivative (4) | PIM-1 | 11.4 nM | [13] |
| Pyrimidine-5-carbonitrile derivative (5d) | COX-2 | Submicromolar (Potent) | [14][15] |
Anti-inflammatory Activity: COX-2 Inhibition
Chronic inflammation is closely linked with the development of cancer. Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and tumors. Pyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent and selective COX-2 inhibitors, demonstrating a dual role in potentially treating both inflammation and cancer.[14][15][16]
Structure-Activity Relationship (SAR) and Drug Development Workflow
The biological activity of the pyrimidine-4-carbonitrile scaffold is highly tunable. SAR studies consistently show that the nature and position of substituents on the pyrimidine ring are critical determinants of potency and selectivity.[16][17]
Figure 3: Key positions for substitution on the pyrimidine-carbonitrile scaffold to modulate biological activity.
The development of a drug candidate based on this scaffold follows a logical, iterative process.
Figure 4: A representative workflow for the development of a pyrimidine-4-carbonitrile-based drug candidate.
Conclusion and Future Perspectives
The pyrimidine-4-carbonitrile scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, coupled with the electronic properties of the pyrimidine ring and the unique reactivity of the nitrile group, provides a robust platform for generating diverse chemical libraries with significant therapeutic potential. The demonstrated success in developing potent kinase and COX-2 inhibitors underscores its importance, particularly in the fields of oncology and inflammatory diseases.[8][14] Future research will likely focus on refining the selectivity of these inhibitors to minimize off-target effects, exploring novel substitutions to overcome drug resistance, and expanding the scaffold's application to other target classes, cementing its role as a cornerstone of modern drug discovery.
References
-
Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. PubMed. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Semantic Scholar. Available at: [Link]
-
General reaction for synthesis of pyridopyrimidine carbonitrile derivatives. ResearchGate. Available at: [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Mansoura University. Available at: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. Available at: [Link]
-
Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. PubMed Central. Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. Available at: [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Semantic Scholar. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. Available at: [Link]
-
Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Publishing. Available at: [Link]
- Pyrimidine derivatives used as PI-3-kinase inhibitors. Google Patents.
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed Central. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
- Application of pyrimidine derivative in preparation of drugs capable of prevention and/or treatment and/or adjuvant therapy of cancers. Google Patents.
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]
-
Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. Available at: [Link].gov/32885232/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS 42839-04-3: Pyrimidine-4-carbonitrile | CymitQuimica [cymitquimica.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. growingscience.com [growingscience.com]
- 8. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S -arylamide hybrids as PIM-1 kinase inhibitor ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00021A [pubs.rsc.org]
- 12. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 13. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 14. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Physicochemical Properties of 6-Bromopyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 6-Bromopyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1][2][3] This inherent biocompatibility makes the pyrimidine scaffold a "privileged structure," capable of interacting with a wide range of biological targets.[4][5] Consequently, pyrimidine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][6][7][8]
Within this important class of molecules, 6-bromopyrimidine derivatives serve as highly versatile intermediates and key pharmacophores. The bromine atom at the 6-position is not merely a placeholder; it is a strategic functional group that profoundly influences the molecule's physicochemical properties and provides a reactive handle for further chemical modification. Understanding and controlling these properties is paramount in the rational design of novel therapeutics, as they directly govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers an in-depth exploration of the critical physicochemical characteristics of 6-bromopyrimidine derivatives, providing both foundational knowledge and actionable experimental protocols for their assessment.
Core Physicochemical Properties: The Pillars of Drugability
The journey of a drug from administration to its target is dictated by a delicate balance of its physicochemical properties. For 6-bromopyrimidine derivatives, the interplay between solubility, lipophilicity, and ionization is particularly critical.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most influential properties in drug design.[9] It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.
-
Causality: The bromine atom on the pyrimidine ring significantly increases the lipophilicity of the parent scaffold. This is due to bromine's large, polarizable electron cloud, which enhances van der Waals interactions with nonpolar environments. However, the two nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors and contribute to the molecule's polarity. The overall lipophilicity is a finely tuned balance between these opposing forces. Further substitutions on the ring can either increase or decrease lipophilicity, allowing for precise modulation.
-
Measurement: Lipophilicity is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like many pyrimidine derivatives, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.
Solubility
Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for achieving sufficient concentrations in the bloodstream to elicit a therapeutic effect.
-
Causality: The crystalline nature and the potential for intermolecular interactions (e.g., hydrogen bonding, π-π stacking) of 6-bromopyrimidine derivatives can lead to low aqueous solubility. The introduction of the bromine atom generally decreases solubility in water compared to the unsubstituted pyrimidine. However, the nitrogen atoms in the pyrimidine ring can be protonated at low pH, increasing solubility. The addition of polar functional groups at other positions on the ring is a common strategy to enhance solubility.
Ionization Constant (pKa)
The pKa of a molecule determines its charge state at a given pH. This is crucial for its solubility, permeability, and interaction with its biological target.
-
Causality: The pyrimidine ring is a weak base due to the presence of the two nitrogen atoms. The pKa of the parent pyrimidine is approximately 1.3. The electron-withdrawing nature of the bromine atom at the 6-position is expected to further decrease the basicity of the ring nitrogens. The pKa will also be influenced by other substituents on the ring. Understanding the pKa is essential for predicting the behavior of the molecule in different physiological compartments.
Melting Point and Crystal Structure
The melting point and crystal structure provide insights into the stability, purity, and solid-state properties of a compound.
-
Causality: A high melting point is often associated with a stable crystal lattice and strong intermolecular forces. The planarity of the pyrimidine ring can facilitate efficient crystal packing through π-π stacking interactions. The bromine atom can participate in halogen bonding, further stabilizing the crystal lattice. These factors can influence the dissolution rate and, consequently, the bioavailability of the drug.
Summary of Physicochemical Properties for Representative 6-Bromopyrimidine Derivatives
| Derivative | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Calculated) | pKa (Calculated) |
| 6-Bromopyrimidine | 158.98 | 63-66 | 1.10 | ~0.5 |
| 2-Amino-6-bromopyrimidine | 173.99 | 165-168 | 0.85 | ~3.5 (amino group) |
| 2,4-Dichloro-6-bromopyrimidine | 227.88 | 75-78 | 2.50 | Not applicable |
Note: The LogP and pKa values are estimates from computational models and can vary depending on the prediction software. Experimental determination is always recommended for confirmation.
Experimental Determination of Physicochemical Properties
Reliable experimental data is the bedrock of drug development. The following protocols are standard methods for determining the key physicochemical properties of 6-bromopyrimidine derivatives.
Workflow for LogP/LogD Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for LogP determination. It directly measures the partitioning of a compound between n-octanol and water.
Caption: Workflow for LogP/LogD determination.
-
Self-Validation: The system is validated by running a standard compound with a known LogP value in parallel. The pre-saturation of the solvents is a critical step to ensure that the partitioning is not influenced by the mutual solubility of the two phases.
Protocol for Kinetic Solubility Assay
This high-throughput method is used for early-stage assessment of aqueous solubility.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the 6-bromopyrimidine derivative in 100% DMSO.
-
Compound Addition: Dispense 2 µL of the stock solution into the wells of a 96-well microplate. Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the compound to dissolve and equilibrate.
-
Precipitate Removal: Centrifuge the plate to pellet any undissolved precipitate.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate. Determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a calibration curve prepared in a DMSO/PBS mixture.
-
Causality of Experimental Choices: The use of DMSO as a co-solvent allows for the introduction of poorly soluble compounds into the aqueous buffer. The 2-hour incubation period is a balance between achieving equilibrium and the need for rapid screening.
Structure-Property Relationships and Impact on Drug Development
The true power of understanding physicochemical properties lies in the ability to predict how structural modifications will impact a molecule's behavior. The 6-bromo position is a key anchor point for synthetic elaboration, often via cross-coupling reactions.
Caption: Interplay of properties in drug development.
-
Replacing the Bromine: Substituting the bromine atom with a more polar group (e.g., a hydroxyl or amino group) will generally decrease lipophilicity and increase solubility. Conversely, replacing it with a larger, nonpolar group (e.g., a phenyl ring) will increase lipophilicity.
-
Substitution at Other Positions: Adding hydrogen bond donors or acceptors at the 2- or 4-positions can significantly improve solubility. For example, an amino group at the 2-position increases both polarity and basicity.
-
Impact on ADME:
-
Absorption: A LogD in the range of 1-3 is often considered optimal for oral absorption, balancing solubility with membrane permeability.
-
Distribution: High lipophilicity can lead to extensive binding to plasma proteins, reducing the free concentration of the drug available to act on its target. It can also lead to accumulation in fatty tissues.
-
Metabolism: The pyrimidine ring can be susceptible to oxidation by cytochrome P450 enzymes. The position of the bromine atom and other substituents can influence the metabolic stability of the molecule.
-
Excretion: Highly soluble and polar compounds are more readily eliminated by the kidneys.
-
Conclusion
The 6-bromopyrimidine scaffold is a valuable starting point for the design of novel drug candidates. A thorough understanding and experimental characterization of the physicochemical properties of its derivatives are not merely academic exercises; they are essential for navigating the complex landscape of drug discovery and development. By strategically modifying the structure to optimize properties such as lipophilicity, solubility, and pKa, researchers can significantly enhance the probability of identifying a compound with a favorable ADME profile and, ultimately, clinical success. The judicious application of the principles and protocols outlined in this guide will empower scientists to make more informed decisions in their quest for new and effective medicines.
References
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
Lasker, G. (2025). Pyrimidine scaffold: Significance and symbolism. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. [Link]
-
Al-Amiery, A. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
-
Shultz, M. D. (2019). Physical Properties in Drug Design. ResearchGate. [Link]
-
YouTube. (2022). Physiochemical Properties in Drug Discovery. [Link]
-
Springer. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]
-
MDPI. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. [Link]
-
PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]
-
SpringerLink. (2022). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]
-
Wiley Online Library. (n.d.). A review on pyrimidine-based derivatives: Synthesis and their biological application. [Link]
-
ACS Publications. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A. [Link]
-
ResearchGate. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
ResearchGate. (2023). A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. [Link]
-
AIP Publishing. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. [Link]
-
PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]
-
Radboud University Repository. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 6-Bromopyrimidine-4-carbonitrile
For Research Use Only.
Introduction: The Strategic Importance of Arylated Pyrimidine-4-carbonitriles
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The introduction of aryl substituents onto the pyrimidine ring via cross-coupling reactions is a powerful strategy for generating molecular diversity and fine-tuning the electronic and steric properties of these molecules. Among the various cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid and ester reagents.[1][2]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 6-Bromopyrimidine-4-carbonitrile , an electron-deficient heterocyclic halide, with arylboronic acids. The resulting 6-arylpyrimidine-4-carbonitrile products are valuable intermediates in drug discovery programs, particularly in the development of kinase inhibitors and other therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and discuss key considerations for reaction optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid to facilitate this step.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final 6-arylpyrimidine-4-carbonitrile product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound with (4-methoxyphenyl)boronic acid
This protocol is adapted from established procedures for the Suzuki coupling of structurally similar brominated pyrimidines and provides a reliable starting point for the synthesis of 6-arylpyrimidine-4-carbonitriles.[4]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |
| This compound | 1209460-03-6 | 183.99 | Electrophile (Substrate) |
| (4-methoxyphenyl)boronic acid | 5720-07-0 | 151.96 | Nucleophile |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Catalyst |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |
| Water (degassed) | 7732-18-5 | 18.02 | Co-solvent |
| Ethyl acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Brine | N/A | N/A | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki coupling of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture should be thoroughly degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(4-methoxyphenyl)pyrimidine-4-carbonitrile.
Optimization and Troubleshooting
The success of the Suzuki coupling can be influenced by several factors. The following table provides guidance on optimizing the reaction conditions and troubleshooting common issues.
| Parameter | Recommendation / Rationale | Troubleshooting |
| Catalyst | Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings.[4] Alternatively, for more challenging substrates, consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[5] | Low or no conversion: Ensure the catalyst is not degraded. Use fresh catalyst and ligands. Consider a more active catalyst system. |
| Base | K₃PO₄ is an effective base for this transformation.[4] Other common bases include K₂CO₃ and Cs₂CO₃. The choice of base can be critical and may require screening. | Side reactions (e.g., hydrolysis of the nitrile): A milder base such as K₂CO₃ or KF may be beneficial. |
| Solvent | A mixture of 1,4-dioxane and water is a common and effective solvent system.[3] Other suitable solvents include toluene, THF, and DMF, often with water as a co-solvent.[1] | Poor solubility of reagents: Consider alternative solvent systems like DMF or DME. Ensure vigorous stirring for biphasic mixtures. |
| Temperature | A reaction temperature of 80-100 °C is typically sufficient.[3] | Slow reaction: Increase the temperature, but be mindful of potential decomposition of reagents or products. |
| Boronic Acid | Use a slight excess (1.1-1.5 equivalents) of the boronic acid to drive the reaction to completion. | Homocoupling of boronic acid: Ensure the reaction is thoroughly degassed to remove oxygen. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-arylpyrimidine-4-carbonitriles from this compound. The protocol provided herein, based on established methodologies for similar substrates, offers a robust starting point for researchers in drug discovery and materials science. Careful consideration of the catalyst, base, and solvent system, along with diligent reaction monitoring and optimization, will ensure successful and reproducible outcomes.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Malik, N., Z.A. Zobir, S.A.A. Shah, and S. Siddiqui. 2020. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes 8(11): 1342. Available at: [Link]
-
Suzuki, A. 2025. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Wikipedia. 2025. Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Billingsley, K. L., and S. L. Buchwald. 2007. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition 46(29): 5559–5563. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Kinase Inhibitors from 6-Bromopyrimidine-4-carbonitrile: Application Notes and Protocols
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibitor Design
The pyrimidine ring is a cornerstone scaffold in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows pyrimidine-based molecules to function as competitive inhibitors, effectively docking into the ATP-binding site of a wide array of kinases.[3] The strategic functionalization of the pyrimidine core is paramount for achieving high potency and selectivity, transforming a simple heterocycle into a finely tuned therapeutic agent.
6-Bromopyrimidine-4-carbonitrile emerges as a particularly valuable starting material for the synthesis of diverse kinase inhibitor libraries. This bifunctional building block offers two distinct and orthogonally reactive sites: the C6-bromo substituent, which is primed for palladium-catalyzed cross-coupling reactions, and the C4-carbonitrile group, which, along with the adjacent pyrimidine nitrogen, activates the C4 position for nucleophilic aromatic substitution (SNAr). This dual reactivity allows for a modular and convergent approach to complex molecular architectures, enabling systematic exploration of the structure-activity relationships (SAR) that govern kinase inhibition.
This guide provides a detailed exploration of the synthetic pathways starting from this compound to generate libraries of potential kinase inhibitors targeting key oncogenic pathways, such as those driven by Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data that underpins the design of these potent molecules.
Core Synthetic Strategies: A Two-Pronged Approach
The synthetic utility of this compound is primarily exploited through a sequential C-C and C-N bond formation strategy. The general workflow involves an initial diversification at the C6 position via a Suzuki-Miyaura coupling, followed by the introduction of a key pharmacophoric element at the C4 position through a nucleophilic aromatic substitution.
Caption: General synthetic workflow for kinase inhibitor synthesis.
This strategic sequence is dictated by the relative reactivity of the two positions. The C6-Br bond is more susceptible to palladium-catalyzed oxidative addition than the C4 position, making the Suzuki coupling a clean and efficient first step. The subsequent SNAr reaction at C4 is facilitated by the electron-withdrawing nature of the pyrimidine ring and the nitrile group.
Part 1: C6-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, making it ideal for introducing a wide array of aryl and heteroaryl moieties at the C6 position of the pyrimidine core.[4][5] These substituents can occupy the solvent-exposed region of the kinase ATP-binding pocket, allowing for the modulation of physicochemical properties such as solubility and metabolic stability, or to engage in additional interactions that enhance potency and selectivity.
Causality in Protocol Design:
The choice of catalyst, base, and solvent system is critical for a successful Suzuki coupling.
-
Catalyst: Palladium complexes with phosphine ligands are the catalysts of choice. Pd(PPh₃)₄ is a reliable option, while more advanced catalyst systems like those employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) can offer improved reactivity for challenging substrates.[6]
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Aqueous solutions of inorganic bases like K₂CO₃ or K₃PO₄ are commonly used as they are effective and economical.[4] The use of aqueous conditions often accelerates the reaction.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.[8]
Detailed Experimental Protocol: Synthesis of 6-Arylpyrimidine-4-carbonitrile
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the vial.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-arylpyrimidine-4-carbonitrile intermediate.
Part 2: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
The introduction of an amino substituent, typically a substituted aniline, at the C4 position is a critical step in the synthesis of many potent kinase inhibitors. This amine often forms crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site, mimicking the interaction of the adenine N1 and N6 atoms of ATP. The nitrile group at C4 of our intermediate is an excellent activating group for SNAr, making the subsequent displacement reaction highly efficient.
Causality in Protocol Design:
The SNAr reaction on electron-deficient pyrimidines is a well-established transformation. The key considerations are:
-
Nucleophile: A wide range of primary and secondary amines can be used. For kinase inhibitors, substituted anilines are common choices, as the phenyl ring can be further functionalized to optimize binding and properties.[9]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate the reaction. However, higher boiling point alcohols like isopropanol or n-butanol can also be effective, sometimes with the addition of a mild acid or base catalyst.
-
Temperature: The reaction is typically heated to drive it to completion. Microwave irradiation can significantly shorten reaction times.
Detailed Experimental Protocol: Synthesis of 4-Anilino-6-arylpyrimidine-4-carbonitrile
This protocol describes a general procedure for the SNAr reaction between a 6-arylpyrimidine-4-carbonitrile intermediate and a substituted aniline.
Materials:
-
6-Arylpyrimidine-4-carbonitrile (1.0 mmol, 1.0 equiv)
-
Substituted aniline (1.2 mmol, 1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 0.1 equiv) (optional, as catalyst)
-
Isopropanol or n-Butanol (10 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the 6-arylpyrimidine-4-carbonitrile intermediate (1.0 mmol), the substituted aniline (1.2 mmol), and the chosen alcohol solvent (10 mL).
-
Add p-TsOH·H₂O (0.1 mmol) if an acid catalyst is required to protonate the pyrimidine ring and further activate it towards nucleophilic attack.
-
Seal the vial and heat the reaction mixture to 120 °C for 16-24 hours. Alternatively, heat in a microwave reactor at 150 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final 4-anilino-6-arylpyrimidine-4-carbonitrile kinase inhibitor.
Structure-Activity Relationship (SAR) and Data Presentation
The modular synthesis described allows for the systematic variation of substituents at both the C4 and C6 positions. This is crucial for optimizing the inhibitory activity against specific kinases.
-
C4-Anilino Substituent: The nature and position of substituents on the aniline ring are critical for potency and selectivity. For many EGFR inhibitors, small lipophilic groups at the meta-position of the aniline ring are preferred.[10] For Aurora kinases, a variety of substituents can be tolerated, and often a linker to a more complex side chain is introduced here.
-
C6-Aryl Substituent: This group generally points towards the solvent-exposed region of the ATP-binding pocket. Modifications here are often used to improve solubility and pharmacokinetic properties. For some kinases, introducing hydrogen bond donors or acceptors on this ring can lead to additional interactions and increased potency.
Table 1: Representative Kinase Inhibitory Activity of 4-Anilino-6-arylpyrimidine Derivatives
| Compound ID | C6-Aryl Group | C4-Anilino Group | Target Kinase | IC₅₀ (nM) | Reference |
| A | Phenyl | 3-Ethynylaniline | EGFR | 5.2 | [9] |
| B | 4-Fluorophenyl | 3-Chloro-4-fluoroaniline | EGFR | 2.1 | [9] |
| C | 3-Hydroxyphenyl | 3-Ethynylaniline | EGFR | 1.5 | [9] |
| D | Pyridin-3-yl | 4-(Methylsulfonyl)aniline | Aurora A | 15 | [1] |
| E | Thiophen-2-yl | 4-((4-Ethylpiperazin-1-yl)methyl)aniline | Aurora A | 8 | [1] |
Note: The IC₅₀ values are representative and may vary depending on the specific assay conditions.
Targeted Signaling Pathways and Visualization
The kinase inhibitors synthesized from this compound often target critical signaling pathways implicated in cancer cell proliferation and survival. Below are simplified representations of the EGFR and Aurora Kinase pathways, highlighting the point of intervention for these inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.
Caption: Simplified EGFR signaling pathway and inhibitor action.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for regulating mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring proper chromosome segregation. Inhibition leads to mitotic arrest and apoptosis.
Caption: Role of Aurora kinases in mitosis and point of inhibition.
Conclusion and Future Perspectives
This compound is a powerful and versatile starting material for the construction of diverse libraries of kinase inhibitors. The sequential application of Suzuki-Miyaura coupling and nucleophilic aromatic substitution provides a robust and modular synthetic route that is amenable to both library synthesis and lead optimization. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals to design and synthesize novel therapeutics targeting a range of protein kinases. By understanding the underlying chemical principles and the structure-activity relationships, the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles can be rationally pursued.
References
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
-
Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330. Available at: [Link]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Available at: [Link]
-
ASCO. (n.d.). Signaling pathways and effects of EGFR. Retrieved from [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
-
Hennequin, L. F., et al. (2006). Novel 4-anilinoquinazolines With C-6 Carbon-Linked Side Chains: Synthesis and Structure-Activity Relationship of a Series of Potent, Orally Active, EGF Receptor Tyrosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2672-6. Available at: [Link]
- Zhang, Y., et al. (2018). Design, synthesis and pharmacological evaluation of N4, N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. European Journal of Medicinal Chemistry, 157, 1300-1325.
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. Available at: [Link]
-
Old, D. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(15), 3171–3174. Available at: [Link]
-
Gothard, C. M., et al. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters, 17(8), 2305-9. Available at: [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. European Journal of Medicinal Chemistry, 105, 128-143.
-
Matulenko, M. A., et al. (2007). 4-amino-5-aryl-6-arylethynylpyrimidines: Structure-Activity Relationships of Non-Nucleoside Adenosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 15(4), 1586-1605. Available at: [Link]
-
Wallace, E. M., et al. (2003). Synthesis and Evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as Inhibitors of Kinases of the Ras-MAPK Signaling Cascade. Bioorganic & Medicinal Chemistry Letters, 13(18), 3031-4. Available at: [Link]
-
Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-12. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Bakr, R. B., et al. (2017). Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. Anticancer Agents in Medicinal Chemistry, 17(10), 1389-1400. Available at: [Link]
-
National Journal of Pharmaceutical Sciences. (2024). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. Retrieved from [Link]
-
Al-Dies, A. M. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 29(14), 3326. Available at: [Link]
-
Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318. Available at: [Link]
-
Patel, D., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of the synthesized compounds against the HepG2, MCF-7,.... Retrieved from [Link]
-
Wang, T., et al. (2015). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. RSC Advances, 5(105), 86357-86371. Available at: [Link]
-
ResearchGate. (n.d.). Structure activity relationships for 4-anilino compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values expressed in (µg/ml) of.... Retrieved from [Link]
-
MDPI. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Retrieved from [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
Kumar, V., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735. Available at: [Link]
-
NIH. (2012). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]
Sources
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 6-Bromopyrimidine-4-carbonitrile
Introduction: The Strategic Importance of the Pyrimidine-4-carbonitrile Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a variety of biological interactions.[1][2] Its derivatives have found applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3] The strategic functionalization of the pyrimidine scaffold is therefore of paramount importance in drug discovery and development. 6-Bromopyrimidine-4-carbonitrile is a highly versatile building block for the synthesis of novel pyrimidine-based drugs. The presence of a bromine atom at the 6-position provides an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the electron-withdrawing nitrile group at the 4-position strongly activates the pyrimidine ring towards nucleophilic attack. This dual functionalization allows for the facile and regioselective introduction of a wide range of substituents at the 6-position, enabling the generation of diverse chemical libraries for biological screening.
This document provides a comprehensive guide to understanding and performing SNAr reactions on this compound. It includes a detailed discussion of the reaction mechanism, step-by-step protocols for reactions with various nucleophiles, and a summary of typical reaction conditions.
Mechanistic Insights: The Addition-Elimination Pathway
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. This pathway is favored due to the electron-deficient nature of the pyrimidine ring, which is further enhanced by the strongly electron-withdrawing nitrile group.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 6-position of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and, crucially, onto the nitrogen atoms and the nitrile group, which provides significant stabilization.
-
Elimination of the Leaving Group and Aromatization: In the second step, the bromide ion is eliminated from the Meisenheimer complex, and the aromaticity of the pyrimidine ring is restored, yielding the 6-substituted pyrimidine-4-carbonitrile product.
The nitrile group at the 4-position plays a critical role in activating the ring for nucleophilic attack at the 6-position. Its strong electron-withdrawing nature lowers the energy of the Meisenheimer intermediate, thereby accelerating the rate of the reaction.
Caption: Generalized mechanism of the SNAr reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with common classes of nucleophiles.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of 6-aminopyrimidine-4-carbonitrile derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, CH₃CN, or 2-propanol)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.
-
Add the amine nucleophile, followed by the base.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are generally preferred as they effectively dissolve the reactants and do not solvate the nucleophile, thus maintaining its reactivity. Alcohols like 2-propanol can also be used, particularly for more reactive amines.
-
Base: A non-nucleophilic base is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. The choice of base can influence the reaction rate and should be selected based on the reactivity of the amine and the desired reaction temperature.
-
Temperature: The reaction temperature is a critical parameter. For highly nucleophilic amines, the reaction may proceed at room temperature, while less nucleophilic amines may require heating to achieve a reasonable reaction rate.
Protocol 2: Reaction with Thiols
This protocol outlines a general procedure for the synthesis of 6-(thioether)pyrimidine-4-carbonitrile derivatives.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.2 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Round-bottom flask equipped with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base in the chosen anhydrous solvent.
-
If using NaH, cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol to the suspension and stir for 20-30 minutes at 0 °C (for NaH) or room temperature (for carbonate bases) to form the thiolate.
-
Add a solution of this compound in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl or water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: A strong base like NaH is often used to deprotonate the thiol to form the more nucleophilic thiolate. Milder bases like K₂CO₃ can also be effective, particularly with more acidic thiols.
-
Solvent: Anhydrous THF or DMF are suitable solvents for this reaction as they are polar enough to dissolve the reactants but do not react with the strong base or the thiolate.
-
Inert Atmosphere: The use of an inert atmosphere is crucial, especially when using a strong base like NaH, to prevent reaction with atmospheric moisture and oxygen.
Protocol 3: Reaction with Alcohols/Phenols
This protocol describes a general procedure for the synthesis of 6-alkoxy or 6-aryloxypyrimidine-4-carbonitrile derivatives.
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.2 eq)
-
Strong base (e.g., NaH or KHMDS) (1.2 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Round-bottom flask equipped with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the strong base in the chosen anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the alcohol or phenol to the suspension and stir for 30 minutes at 0 °C to generate the alkoxide or phenoxide.
-
Add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat to a temperature between 60-80 °C, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water or saturated aqueous NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Strong Base: Alcohols and phenols are generally weaker nucleophiles than amines and thiols. Therefore, a strong base is required to deprotonate them to form the more reactive alkoxide or phenoxide.
-
Temperature: These reactions often require heating to proceed at a reasonable rate due to the lower nucleophilicity of the oxygen nucleophile.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles. These conditions should be considered as a starting point and may require optimization for specific substrates.
| Nucleophile Class | Typical Nucleophiles | Base | Solvent | Temperature (°C) |
| Amines | Primary & Secondary Aliphatic Amines, Anilines | K₂CO₃, Et₃N, DIPEA | DMF, DMSO, CH₃CN, 2-PrOH | 25 - 100 |
| Thiols | Aliphatic Thiols, Thiophenols | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF | 0 - 25 |
| Alcohols/Phenols | Primary & Secondary Alcohols, Phenols | NaH, KHMDS | THF, DMF | 25 - 80 |
Visualization of Experimental Workflow
Caption: General workflow for SNAr reactions.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a diverse range of 6-substituted pyrimidine-4-carbonitrile derivatives. The SNAr reactions on this substrate are generally high-yielding and proceed under mild conditions, making it an attractive starting material for medicinal chemistry and drug discovery programs. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this versatile reagent in their synthetic endeavors.
References
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2022). PMC. Retrieved January 19, 2026, from [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. Retrieved January 19, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). PMC. Retrieved January 19, 2026, from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (2012). Google Patents.
- A kind of preparation method of 2-amino-4-bromopyrimidine. (2017). Google Patents.
- Process for preparing 2-(secondary amino)-halogenopyrimidines. (1966). Google Patents.
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES. Retrieved January 19, 2026, from [Link]
-
Synthesis of pyrimidine-6-carbonitrile derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE. Retrieved January 19, 2026, from [Link]
-
Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (2005). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives. (2017). Science Publishing Group. Retrieved January 19, 2026, from [Link]
-
Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine-5-carbonitriles by Secondary Amines. (2005). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. (2021). UCL Discovery. Retrieved January 19, 2026, from [Link]
-
Substitution-Induced Mechanistic Switching in SNAr-Warheads for Cysteine Proteases. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. (2023). NIH. Retrieved January 19, 2026, from [Link]
-
Thiol-thiol cross-clicking using bromo-ynone reagents. (2022). PMC. Retrieved January 19, 2026, from [Link]
-
Determination of acidity and nucleophilicity in thiols by reaction with monobromobimane and fluorescence detection. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Thioderivatives of Resorcin[4]arene and Pyrogallol[4]arene: Are thiols tolerated in the self-assembly. (2022). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2022). PMC. Retrieved January 19, 2026, from [Link]
-
Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (2023). PMC. Retrieved January 19, 2026, from [Link]
-
Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026, from [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine - Google Patents [patents.google.com]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 6-Bromopyrimidine-4-carbonitrile with Arylboronic Acids
Introduction: The Strategic Importance of Arylated Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs, including antiviral, anticancer, and antibacterial agents.[1][2] The ability to strategically introduce aryl substituents onto this privileged heterocycle via C-C bond formation is a critical process in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for achieving this transformation.[3][4][5]
This guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 6-bromopyrimidine-4-carbonitrile with a variety of arylboronic acids. The electron-deficient nature of the pyrimidine ring makes this compound an excellent electrophilic partner for this reaction.[1] We will explore the mechanistic underpinnings of the reaction, delve into the critical parameters that govern its success, and provide field-proven protocols for researchers in synthetic and medicinal chemistry.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][6] Understanding these fundamental steps is crucial for rational optimization and troubleshooting.
-
Pre-catalyst Activation (Generation of Pd(0)) : Most reactions start with a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). In the reaction mixture, this is reduced in situ to the catalytically active Pd(0) species, often by a phosphine ligand or the organoboron reagent itself.[7]
-
Oxidative Addition : This is typically the rate-determining step of the cycle.[5][6] The active Pd(0) complex inserts into the carbon-bromine bond of the this compound, forming a square planar Pd(II) intermediate. The general reactivity trend for the halide is I > OTf > Br >> Cl.[5]
-
Transmetalation : A base is essential for this step. It activates the arylboronic acid to form a more nucleophilic boronate species (-BY₂(OH)⁻). This boronate then transfers its aryl group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[6][8]
-
Reductive Elimination : In this final step, the two organic groups (the pyrimidine and the aryl moiety) on the palladium center couple, forming the desired C-C bond and the final product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Deep Dive: Optimizing Key Reaction Parameters
The success and efficiency of the coupling between this compound and arylboronic acids hinge on the careful selection of four key components: the catalyst system, the base, the solvent, and the reaction temperature.
The Catalyst System: Palladium Source and Ligand
The combination of a palladium source (pre-catalyst) and a supporting ligand dictates the catalyst's activity, stability, and scope.
-
Palladium Source :
-
Pd(PPh₃)₄ : Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-sensitive Pd(0) source that is often effective for reactive substrates. It can be used directly without an activation step.[2][9]
-
Pd(OAc)₂ / Pd₂(dba)₃ : These are air-stable Pd(II) and Pd(0) sources, respectively, that are almost always used in combination with an external phosphine or N-heterocyclic carbene (NHC) ligand. They offer flexibility in tuning the catalytic system.
-
PdCl₂(dppf) : This complex incorporates a robust bidentate phosphine ligand (dppf) and is known for its high stability and effectiveness in a broad range of couplings.
-
-
Ligands : The ligand stabilizes the palladium center, modulates its electronic properties, and facilitates the key steps of the catalytic cycle.
-
Triphenylphosphine (PPh₃) : A standard, cost-effective monodentate ligand. Often sufficient for activated systems.
-
Bulky, Electron-Rich Phosphines : Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or other monodentate phosphines like P(t-Bu)₃ are highly effective.[10][11] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of less reactive C-X bonds.[5] These are often the ligands of choice for challenging couplings or when low catalyst loadings are desired.
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donors that form very stable bonds with palladium. Catalysts like PEPPSI-IPr are highly active and resistant to degradation, making them excellent for coupling less reactive partners.[3][7]
-
The Base: The Key to Transmetalation
The base plays an indispensable role by activating the boronic acid, rendering it competent for transmetalation.[4][12] The choice of base can dramatically impact yield and reaction rate.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : These are the most commonly used bases, typically in an aqueous solution mixed with an organic solvent.[13] Potassium carbonate (K₂CO₃) offers a good balance of reactivity and cost. Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base, often providing superior results in difficult couplings, albeit at a higher cost.[8]
-
Phosphates (K₃PO₄) : Anhydrous or aqueous potassium phosphate is another highly effective base, often used in dioxane or toluene. It is particularly useful for substrates that may be sensitive to stronger bases.[9][14]
-
Fluorides (KF, CsF) : Fluoride bases can be very effective, particularly with boronate esters.[7]
The Solvent: A Biphasic or Anhydrous Environment
The solvent system must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Biphasic Systems : A mixture of an organic solvent and water is very common. The organic phase dissolves the halo-pyrimidine and the catalyst, while the aqueous phase dissolves the inorganic base and promotes the formation of the reactive boronate species. Common choices include:
-
Anhydrous Polar Aprotic Solvents : Solvents like DMF or DMSO can be used, especially with soluble organic bases or in cases where water might promote undesirable side reactions like protodeboronation.[7] The polarity of the solvent can significantly influence reaction rates.[7]
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of halogenated pyrimidines with various arylboronic acids, providing a valuable reference for reaction development.
| Entry | Halopyrimidine Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3.0) | Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 81 | [2] |
| 2 | 2,4,6-Trichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ (2.5) / PPh₃ (5.0) | Na₂CO₃ (9.3) | Glyme / H₂O | Reflux | 24 | 93 | [16] |
| 3 | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ (1.0) | K₂CO₃ (1.5) | Dioxane | 90 | 5 | 79 | |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5.0) | K₃PO₄ (2.0) | Dioxane / H₂O | 80 | 18 | 80 | [9][17] |
| 5 | 2,4,5,6-Tetrachloropyrimidine | 4-Fluorophenylboronic acid | Pd(PPh₃)₂Cl₂ (1.25) | K₂CO₃ (2.0) | Dioxane / H₂O | 80 | 5 | 85 | [13] |
Experimental Protocols
Safety Precaution : All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 1: Standard Conditions using Pd(PPh₃)₄
This protocol is a robust starting point for coupling this compound with a standard arylboronic acid.
-
Reagents & Materials :
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Round-bottom flask or microwave vial with a stir bar
-
Condenser and inert gas line (Nitrogen or Argon)
-
-
Procedure :
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask. Handle quickly to minimize air exposure.
-
Seal the flask with a septum, and attach it to a condenser under an inert atmosphere (N₂ or Ar).
-
Evacuate the flask and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Using syringes, add the degassed 1,4-dioxane and then the degassed water. Solvents can be degassed by bubbling with N₂ or Ar for 20-30 minutes prior to use.
-
Lower the flask into a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-arylpyrimidine-4-carbonitrile product.
-
Protocol 2: High-Efficiency Conditions using a Buchwald Ligand
This protocol employs a more active catalyst system, allowing for lower catalyst loading and potentially milder conditions.
-
Reagents & Materials :
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
SPhos (or other Buchwald ligand) (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Schlenk tube or sealed vial with a stir bar
-
-
Procedure :
-
In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, the SPhos ligand, this compound, the arylboronic acid, and K₃PO₄ to a Schlenk tube.
-
Seal the tube, remove it from the glovebox (if used), and add degassed toluene via syringe.
-
Place the sealed tube in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction for 2-8 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a short plug of celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired compound.
-
Troubleshooting Common Issues
-
Low or No Conversion :
-
Inactive Catalyst : Ensure the reaction was properly degassed. Oxygen can deactivate the Pd(0) catalyst. Consider using a fresh bottle of catalyst or ligand.
-
Insufficient Temperature : Some less reactive arylboronic acids may require higher temperatures or microwave irradiation.[2]
-
Poor Base/Solvent Combination : Try a different base (e.g., Cs₂CO₃ or K₃PO₄) or solvent system.
-
-
Protodeboronation Side Product :
-
This occurs when the boronic acid reacts with water or a proton source to form an arene instead of coupling. Minimize reaction time and avoid excessively high temperatures or prolonged heating after the reaction is complete.
-
-
Homocoupling of Boronic Acid (R²-R²) :
-
This can occur in the presence of oxygen. Rigorous degassing is the best preventative measure.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly reliable and versatile method for synthesizing valuable 6-arylpyrimidine derivatives. Success depends on the rational selection of the catalyst, ligand, base, and solvent. Standard conditions using Pd(PPh₃)₄ and K₂CO₃ provide a dependable starting point, while modern catalyst systems based on bulky, electron-rich ligands offer enhanced efficiency, lower catalyst loadings, and broader substrate scope. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to effectively apply this cornerstone reaction in their synthetic endeavors.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). (2019). Retrieved from [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. Retrieved from [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Retrieved from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. (2025). Retrieved from [Link]
-
Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Retrieved from [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016). Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). Retrieved from [Link]
-
Suzuki-Miyaura conditions for C-6 reaction of 8 | Download Table - ResearchGate. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. Retrieved from [Link]
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. (2025). Retrieved from [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mt.com [mt.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Synthetic Routes for Novel 6-Substituted Pyrimidine-4-Carbonitriles: An Application and Protocol Guide
Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide array of biological interactions.[1][2][3] As a privileged structure, its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The strategic placement of substituents on the pyrimidine ring is a key determinant of a molecule's biological activity, allowing for the fine-tuning of its physicochemical properties and target-binding affinity.
Among the various substituted pyrimidines, those bearing a carbonitrile group are of particular interest. The nitrile moiety is a versatile functional group that can act as a hydrogen bond acceptor, a reactive handle for further chemical transformations, or a bioisostere for other functional groups. While the synthesis of 6-substituted pyrimidine-5-carbonitriles is well-documented, this guide will focus on the less common but equally important 6-substituted pyrimidine-4-carbonitriles . The distinct electronic and steric environment of the 4-position offers unique opportunities for designing novel bioactive molecules.
This application note provides a comprehensive overview of synthetic strategies for accessing these valuable compounds, with a focus on robust and versatile methodologies suitable for both academic and industrial research settings. We will delve into the mechanistic underpinnings of these reactions, providing detailed, step-by-step protocols to enable their successful implementation in the laboratory.
Synthetic Strategies: A Multi-pronged Approach
The synthesis of 6-substituted pyrimidine-4-carbonitriles can be approached through several strategic disconnections. The choice of route often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction. Here, we will explore two primary strategies:
-
Construction of the Pyrimidine Ring: Building the heterocyclic core from acyclic precursors.
-
Functionalization of a Pre-formed Pyrimidine Ring: Introducing the cyano group at the 4-position of an existing pyrimidine scaffold.
Strategy 1: De Novo Synthesis of the Pyrimidine Ring
While multicomponent reactions are a mainstay for the synthesis of the isomeric 6-substituted pyrimidine-5-carbonitriles, direct and regioselective construction of the 4-carbonitrile isomer is less straightforward. However, modifications of classical pyrimidine syntheses can be employed. A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. To achieve the desired 4-carbonitrile substitution, a β-ketonitrile with a suitable substituent at the γ-position is a key starting material.
Protocol 1: Cyclocondensation of a β-Ketonitrile with an Amidine
This protocol outlines a general procedure for the synthesis of a 6-substituted-2-amino-pyrimidine-4-carbonitrile.
Reaction Scheme:
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Development of new amination reaction at 4-position of pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromopyrimidines
Introduction: The Strategic Importance of Aminopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The introduction of an amino group to the pyrimidine ring, creating aminopyrimidines, is a critical transformation that often imparts or modulates pharmacological activity. These motifs are prevalent in a wide range of therapeutics, including kinase inhibitors like Imatinib, which is used in the treatment of chronic myeloid leukemia.[1]
Historically, the synthesis of N-arylpyrimidin-2-amines was primarily achieved through the condensation of substituted guanidines with enones.[1] However, this approach is often limited by the commercial availability of the required substituted guanidines. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines, offering a more versatile and efficient route with broad substrate scope and functional group tolerance.[2][3] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Buchwald-Hartwig amination of bromopyrimidines. It delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step protocol, and provides insights into troubleshooting and optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.
The generally accepted catalytic cycle consists of the following key steps:
-
Activation of the Palladium Precatalyst: The reaction is typically initiated with a Pd(II) precatalyst, such as Pd(OAc)₂, or a more advanced, air-stable precatalyst. In the presence of a phosphine ligand and a base, the Pd(II) species is reduced in situ to the active Pd(0) catalyst.[3][6] Some modern precatalysts are designed for easier activation.
-
Oxidative Addition: The active Pd(0) complex undergoes oxidative addition to the bromopyrimidine. This is often the rate-determining step of the catalytic cycle.[4] The electron-deficient nature of the pyrimidine ring generally facilitates this step.
-
Amine Coordination and Deprotonation: The amine then coordinates to the resulting Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting materials or products.[6]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the aminopyrimidine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]
Key Experimental Parameters and Their Rationale
The success of the Buchwald-Hartwig amination of bromopyrimidines hinges on the careful selection of several key parameters.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective but require in situ reduction to the active Pd(0) species.[6] Buchwald precatalysts are often more air-stable and provide more reliable initiation of the catalytic cycle. |
| Ligand | Xantphos, BINAP, dppf, Buchwald biaryl phosphine ligands (e.g., XPhos, BrettPhos) | The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient heteroaryl halides like bromopyrimidines, bulky, electron-rich phosphine ligands are often preferred as they promote oxidative addition and reductive elimination.[2] Xantphos is a versatile ligand for coupling with heteroaryl halides.[1] BrettPhos is particularly effective for coupling primary amines.[3] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[1][6] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures or longer reaction times.[3] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | The solvent must be anhydrous and capable of dissolving the reagents at the reaction temperature. Toluene and dioxane are frequently used.[1][7] It is crucial to degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| Temperature | 80-110 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate.[6] The optimal temperature will depend on the reactivity of the specific bromopyrimidine and amine coupling partners. |
Experimental Protocol: General Procedure for the Amination of a Bromopyrimidine
This protocol provides a general starting point for the Buchwald-Hartwig amination of a bromopyrimidine with a primary or secondary amine. Optimization may be required for specific substrates.
Materials:
-
Bromopyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.4 - 2.0 mmol, 1.4 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, 5-10 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the bromopyrimidine (1.0 mmol), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Expert Insight: If using an air-sensitive ligand or precatalyst, it is best to perform this step in a glovebox. For benchtop setup, a rapid addition under a positive flow of inert gas is recommended.
-
-
Addition of Reagents: Seal the flask with a septum. Add the amine (1.1 mmol) via syringe if it is a liquid. If the amine is a solid, it can be added with the other solid reagents in step 1.
-
Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe. Degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
-
Causality: This step is critical to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), thereby inhibiting the reaction.
-
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting bromopyrimidine is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by carefully adding water (10 mL).
-
Safety Note: Quenching a reaction containing a strong base like NaOtBu can be exothermic. Add water slowly.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminopyrimidine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure), insufficient base strength, low reaction temperature, poor ligand choice. | Ensure all reagents and solvents are anhydrous and properly degassed.[3] Try a stronger base (e.g., LHMDS if compatible).[3] Increase the reaction temperature. Screen different ligands; bulky biaryl phosphine ligands are often more effective for heteroaryl halides.[2] |
| Formation of Side Products | Hydrodehalogenation (replacement of bromine with hydrogen), competing reactions of functional groups. | Hydrodehalogenation can be a side reaction.[2] Optimizing the ligand and base combination can minimize this. Protect sensitive functional groups on the amine or pyrimidine if they are incompatible with the reaction conditions. |
| Difficulty with Volatile Amines | Loss of the amine from the reaction mixture at elevated temperatures. | For volatile amines, conduct the reaction in a sealed tube or a high-pressure reaction vessel to prevent their evaporation.[8][9] |
| Poor Regioselectivity (for di- or poly-brominated pyrimidines) | Similar reactivity of different bromine positions. | The regioselectivity can be influenced by the electronic and steric environment of each bromine atom. Careful selection of the catalyst and ligand system can sometimes favor reaction at a specific site. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of aminopyrimidines, providing access to a wide range of structures for drug discovery and development. A thorough understanding of the reaction mechanism and the role of each component is essential for successful implementation and optimization. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently construct C-N bonds and accelerate the synthesis of novel pyrimidine-based compounds. This application note serves as a practical guide to aid in the successful application of this important transformation.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 10634-10645. [Link]
-
SYNFACTS. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme, 2006(05), 0453-0453. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14666-14674. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Kim, H., & Shang, R. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald-Hartwig amination. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. Palladium-catalyzed synthesis of various aminopyridine and aryl/heteroaryl bromides nitriles. [Link]
-
American Chemical Society. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Semantic Scholar. Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. [Link]
-
ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Royal Society of Chemistry. Palladium-catalyzed interannular C–H amination of biaryl amines. [Link]
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of 6-Bromopyrimidine-4-carbonitrile in Fragment-Based Drug Discovery
Introduction: The Strategic Value of a Privileged Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1] By screening small, low-complexity molecules ("fragments"), FBDD efficiently explores chemical space to identify weak but highly efficient binding events, which can then be elaborated into potent, drug-like candidates.[2] The choice of fragments is paramount to the success of an FBDD campaign. An ideal fragment should not only possess favorable physicochemical properties but also contain chemical functionalities that provide clear vectors for synthetic elaboration.
6-Bromopyrimidine-4-carbonitrile is an exemplary fragment that embodies these principles. Its pyrimidine core is a "privileged" scaffold, frequently found in approved drugs and biologically active molecules due to its ability to engage in a multitude of interactions with protein targets, including hydrogen bonding and aromatic interactions.[3][4] The strategic placement of a bromine atom and a carbonitrile group transforms this simple heterocycle into a versatile tool for medicinal chemists.
The Power of the Substituents:
-
6-Bromo Group: The bromine atom serves two critical functions. Firstly, it can act as a halogen bond donor .[5] This is a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts favorably with a Lewis basic residue (e.g., a backbone carbonyl) in the protein binding pocket.[6] Identifying such interactions early in the discovery process can provide a robust anchor point for affinity maturation.[7][8] Secondly, the bromine atom is a versatile synthetic handle, readily participating in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][9][10] This allows for the systematic and predictable elaboration of the fragment hit.[11]
-
4-Carbonitrile Group: The nitrile moiety is a valuable functional group in drug design. Its linear geometry and electronic properties allow it to act as a hydrogen bond acceptor .[12] It is often considered a bioisostere of a carbonyl group or even a halogen, capable of forming key polar interactions that contribute to binding affinity.[13][14] Furthermore, the nitrile group can enhance a molecule's physicochemical properties, such as solubility, and can be metabolically stable.[12]
This application note provides a comprehensive guide to the use of this compound in an FBDD workflow, from initial screening by biophysical methods to strategies for hit-to-lead optimization.
Physicochemical Properties of this compound
A thorough understanding of the fragment's properties is essential for designing effective screening experiments.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrN₃ | PubChem[9] |
| Molecular Weight | 183.99 g/mol | CymitQuimica[1] |
| XlogP (predicted) | 1.3 | PubChem[9] |
| Hydrogen Bond Donors | 0 | PubChem[9] |
| Hydrogen Bond Acceptors | 3 (2 from pyrimidine, 1 from nitrile) | PubChem[9] |
| Rotatable Bonds | 0 | PubChem[9] |
Table 1: Key physicochemical properties of this compound.
FBDD Workflow Using this compound
The following diagram illustrates a typical FBDD workflow. Subsequent sections will provide detailed protocols for the key experimental stages.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Protocols for Primary Screening and Hit Validation
Due to the weak binding affinities typical of fragments, sensitive biophysical techniques are required for initial screening.[7][15] Below are protocols for three common methods, adapted for a fragment like this compound.
Protocol 1: Surface Plasmon Resonance (SPR) Screening
SPR is a highly sensitive, label-free technique ideal for primary screening and affinity determination.[5][7]
1. Materials & Reagents:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, GLC)
-
Target protein of high purity (>95%)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
This compound stock solution (100 mM in 100% DMSO)
-
Positive and negative control compounds
2. Experimental Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface via amine coupling or other appropriate chemistry to a target level of 8,000-12,000 Response Units (RU).
-
Use one flow cell as a reference surface (activated and deactivated) to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Solution Preparation:
-
Prepare a primary screening solution of this compound at a high concentration (e.g., 200 µM) in running buffer.
-
Crucially, maintain a constant final DMSO concentration (e.g., 1-2%) across all samples and the running buffer to minimize solvent mismatch artifacts. [7]
-
-
Primary Screen:
-
Inject the 200 µM fragment solution over the target and reference surfaces. A typical injection time would be 60 seconds with a dissociation time of 120 seconds.
-
Monitor the sensorgram for a binding response (increase in RU) on the target surface relative to the reference surface.
-
A response significantly above the noise level is considered a putative hit.
-
-
Hit Confirmation & Affinity Determination:
-
For putative hits, perform a dose-response analysis.
-
Prepare a serial dilution of this compound (e.g., from 500 µM down to ~1 µM) in running buffer, maintaining constant DMSO concentration.
-
Inject each concentration and record the steady-state binding response.
-
Plot the steady-state response against fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (KD).
-
Protocol 2: NMR-Based Screening (Ligand-Observed)
NMR is a powerful method that can not only detect binding but also provide structural information.[16][17] Ligand-observed methods like Saturation Transfer Difference (STD) are well-suited for fragment screening.
1. Materials & Reagents:
-
High-field NMR spectrometer (>600 MHz) with a cryoprobe
-
Target protein
-
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O)
-
This compound stock solution (100 mM in 100% d₆-DMSO)
2. Experimental Procedure:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a 1D proton NMR spectrum for the reference sample.
-
Acquire an STD-NMR spectrum for the protein sample. This involves selectively saturating protein resonances and observing the transfer of this saturation to any bound ligands.
-
A typical STD experiment involves acquiring two spectra: one with on-resonance saturation of the protein (e.g., at -1 ppm) and one with off-resonance saturation (e.g., at 40 ppm).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
Signals present in the STD difference spectrum correspond to protons of the fragment that are in close proximity to the protein upon binding.
-
The presence of signals for this compound in the difference spectrum confirms its binding to the target protein.
-
Protocol 3: X-ray Crystallography for Structural Elucidation
Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD, as it provides definitive information about the binding mode and guides structure-based design.[14]
1. Materials & Reagents:
-
Apo-protein crystals of suitable size and quality
-
Cryoprotectant solution (reservoir solution supplemented with an agent like glycerol or ethylene glycol)
-
This compound stock solution (100-500 mM in 100% DMSO)
2. Experimental Procedure (Crystal Soaking):
-
Prepare Soaking Solution:
-
Create a soaking solution by adding the fragment stock solution to the cryoprotectant solution to a final fragment concentration of 10-50 mM. The final DMSO concentration should ideally not exceed 10-20% to avoid crystal damage.[18]
-
-
Crystal Soaking:
-
Using a cryo-loop, transfer an apo-crystal from its growth drop into a drop of the soaking solution.
-
Incubate for a period ranging from minutes to several hours. The optimal time is target-dependent and may require optimization.[14] A shorter time is often better for weakly binding fragments to avoid crystal damage.
-
-
Cryo-cooling and Data Collection:
-
After soaking, retrieve the crystal with the cryo-loop and immediately plunge it into liquid nitrogen to flash-cool it.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully inspect the resulting electron density maps for evidence of the bound fragment. The bromine atom, with its high electron density, can serve as a useful marker to help locate the fragment.
-
Hit-to-Lead: Elaboration of the this compound Scaffold
Once a binding mode is confirmed, the true power of the this compound fragment becomes apparent. The bromine atom at the 6-position is a prime handle for synthetic elaboration to improve potency and selectivity.
Caption: Key hit-to-lead elaboration strategies for the 6-bromopyrimidine scaffold. (Note: Placeholder images are used in the DOT script).
Protocol 4: Suzuki-Miyaura Cross-Coupling
This reaction is a robust method for forming C-C bonds, allowing the introduction of aryl or heteroaryl groups.[9][10]
1. Materials & Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
2. Experimental Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture (e.g., to 90-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Protocol 5: Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, introducing primary or secondary amines.[2][19][20]
1. Materials & Reagents:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
2. Experimental Procedure:
-
To an oven-dried reaction vessel, add the palladium pre-catalyst, ligand, and base.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture (e.g., to 100-110 °C) under an inert atmosphere until completion.
-
After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography to yield the desired arylamine product.
Conclusion
This compound represents a highly valuable and strategically designed fragment for FBDD campaigns. Its combination of a privileged heterocyclic core, a halogen bond donor, a hydrogen-bonding nitrile, and a versatile synthetic handle for elaboration makes it an ideal starting point for identifying novel, high-quality chemical matter. The protocols outlined in this guide provide a robust framework for researchers to effectively utilize this fragment in their drug discovery programs, accelerating the journey from initial hit identification to the development of potent lead compounds.
References
Sources
- 1. youtube.com [youtube.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bioradiations.com [bioradiations.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Practical Fragments: Dry solutions for crystallography [practicalfragments.blogspot.com]
- 13. biorxiv.org [biorxiv.org]
- 14. XChem crystallographic fragment screening [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. NMR fragment screening [cureffi.org]
- 17. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the One-Pot Synthesis of Pyrimidine Derivatives from 6-Bromopyrimidine-4-carbonitrile
Abstract
This document provides a comprehensive guide for the one-pot synthesis of medicinally relevant fused pyrimidine derivatives, specifically 7-amino-2-substituted-pyrido[2,3-d]pyrimidine-6-carbonitriles, starting from the versatile building block 6-bromopyrimidine-4-carbonitrile. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the mechanistic pathways that govern the transformation. This guide is intended for researchers and scientists in organic synthesis and drug development, offering a robust, field-tested methodology for the efficient construction of complex heterocyclic scaffolds.
Foundational Principles: The Strategic Chemistry of this compound
The successful design of a one-pot synthesis hinges on a deep understanding of the starting material's reactivity. This compound is an ideal substrate for such a strategy due to its distinct electronic and structural features.
1.1. Electronic Landscape and Reactivity
The pyrimidine core is an electron-deficient heterocycle, a consequence of the presence of two electronegative nitrogen atoms. This inherent electron deficiency is significantly amplified by the strong electron-withdrawing effect of the nitrile (-C≡N) group at the C4 position. The cumulative effect is a highly electrophilic aromatic ring that is primed for Nucleophilic Aromatic Substitution (SNAr) .[1][2]
The bromine atom at the C6 position serves as an excellent leaving group in SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-poor carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The subsequent expulsion of the bromide ion restores the aromaticity of the ring. The stability of the Meisenheimer intermediate is crucial and is enhanced by the electron-withdrawing groups that can delocalize the negative charge, making the SNAr pathway for this substrate particularly favorable.[4]
1.2. The Dual Role of Functional Groups
A successful one-pot reaction requires that the initial transformation sets the stage for a subsequent, spontaneous reaction. In our substrate:
-
The C6-Bromo Group: Acts as the primary reaction site, allowing for the introduction of a new substituent via SNAr.
-
The C4-Nitrile Group: Serves as a latent electrophile. While stable on its own, it can be readily attacked by a suitably positioned intramolecular nucleophile in a cyclization step.
This duality is the cornerstone of the one-pot strategy detailed below, enabling a tandem SNAr/intramolecular cyclization cascade.
The One-Pot Strategy: Tandem SNAr and Intramolecular Cyclization
We will focus on a powerful one-pot protocol that transforms this compound into highly functionalized pyrido[2,3-d]pyrimidine derivatives. This is achieved by reacting it with a bifunctional C-nucleophile derived from an active methylene compound.
The logical flow of this one-pot reaction is visualized below:
Caption: Mechanistic pathway of the tandem SNAr/cyclization.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of 7-amino-4-imino-2-substituted-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives.
3.1. Materials and Reagents
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Malononitrile, Ethyl Cyanoacetate, or similar active methylene compound (1.1 eq)
-
Base: Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) or anhydrous Potassium Carbonate (2.5 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Other: Ethyl acetate, Hexanes, Brine, Anhydrous Sodium Sulfate, Deionized Water
3.2. Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser, add the active methylene compound (1.1 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Base Addition (Caution): Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise over 10 minutes. Note: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 20-30 minutes, or until gas evolution ceases and the solution becomes clear or a uniform suspension.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice and water to quench any unreacted sodium hydride.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration.
-
Wash the solid sequentially with cold water and a small amount of cold ethyl acetate.
-
-
Purification:
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or DMF/Water) or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy.
Expected Results and Substrate Scope
This one-pot method is versatile and can accommodate various active methylene compounds, leading to a library of pyrido[2,3-d]pyrimidine derivatives. The table below summarizes the expected products and representative yields based on analogous transformations in the literature.
| Entry | Active Methylene Compound (R-CH₂-CN) | R Group | Expected Product | Representative Yield (%) |
| 1 | Malononitrile | -CN | 7-Amino-4-imino-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile | 85 - 95 |
| 2 | Ethyl Cyanoacetate | -COOEt | Ethyl 7-amino-4-imino-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | 80 - 90 |
| 3 | Benzyl Cyanide | -Ph | 7-Amino-4-imino-2-phenyl-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile | 75 - 85 |
Troubleshooting and Further Considerations
-
Low Yield: If the reaction yield is low, consider using a stronger, non-nucleophilic base like potassium tert-butoxide. Alternatively, increasing the reaction temperature or time may drive the cyclization to completion.
-
Side Products: The formation of side products may result from the decomposition of the starting material or intermediates. Ensure strictly anhydrous conditions and a robust inert atmosphere.
-
Further Derivatization: The resulting pyrido[2,3-d]pyrimidine scaffold is rich in functionality. The amino group at C7 can be acylated or diazotized, and the nitrile at C6 can be hydrolyzed or reduced, opening avenues for further library generation.
References
-
Taylor & Francis Online. (n.d.). One-pot, three-component, catalyst-free synthesis of novel derivatives of pyrido-[2,3-d]pyrimidines under ultrasonic irradiations. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Retrieved from [Link]
-
PubMed. (n.d.). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Retrieved from [Link]
-
ScienceDirect. (n.d.). One-pot synthesis of pyrimidines under solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Sources
Application Notes and Protocols for Building Diverse Chemical Libraries with 6-Bromopyrimidine-4-carbonitrile
Introduction: The Pyrimidine Core in Modern Drug Discovery and the Strategic Value of 6-Bromopyrimidine-4-carbonitrile
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the central framework of numerous natural and synthetic bioactive molecules, including a variety of approved drugs.[1][2][3][4] Its prevalence stems from its ability to engage in a multitude of biological interactions, often acting as a bioisostere for other aromatic systems and participating in hydrogen bonding. Pyrimidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The construction of diverse chemical libraries based on the pyrimidine core is therefore a highly valuable strategy in the quest for novel therapeutic agents.
This compound emerges as a particularly strategic starting material for the synthesis of such libraries. This trifunctional building block offers multiple reaction sites for diversification: the bromine atom at the 6-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, the nitrile group at the 4-position can be further elaborated, and the pyrimidine ring itself can undergo various transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound to construct diverse and medicinally relevant chemical libraries. We will delve into the causality behind experimental choices and provide validated protocols for key transformations.
Chemical Properties and Safety Considerations
Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements for this compound.
| Property | Value |
| CAS Number | 1209460-03-6 |
| Molecular Formula | C₅H₂BrN₃ |
| Molecular Weight | 183.99 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in many organic solvents such as DMF, DMSO, and Dioxane |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS) before use.[5]
Core Synthetic Strategies for Library Diversification
The strategic positioning of the bromine atom and the nitrile group on the pyrimidine ring of this compound allows for a variety of chemical transformations to introduce diversity. The primary approaches include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing a wide range of primary and secondary amines.
-
-
Nucleophilic Aromatic Substitution (SNAr): For the displacement of the bromide with various nucleophiles, such as alkoxides, thiolates, and amines.
The following sections will provide detailed protocols and the underlying scientific rationale for each of these key reactions.
Suzuki-Miyaura Cross-Coupling: Introducing Carbon Scaffolds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[6][7][8] In the context of this compound, this reaction enables the introduction of a vast array of aryl and heteroaryl substituents at the 6-position, which is a common strategy for modulating the biological activity of pyrimidine-based compounds.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a Pd(0) complex such as Pd(PPh₃)₄. The choice of ligand is critical for an efficient reaction. Electron-rich and bulky phosphine ligands, such as SPhos, XPhos, or RuPhos, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent.
-
Solvent: A mixture of an organic solvent and water is commonly used. The organic solvent (e.g., dioxane, toluene, or DMF) solubilizes the reactants, while water is often necessary to dissolve the inorganic base.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted pyrimidine-4-carbonitrile.
| Parameter | Recommended Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand |
| Ligand | SPhos, XPhos, RuPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O |
| Temperature | 80 - 110 °C |
Buchwald-Hartwig Amination: Introducing Nitrogen-based Diversity
The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds, a crucial linkage in many pharmaceuticals.[9][10] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse library of 6-aminopyrimidine derivatives.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium catalyst and a phosphine ligand are essential. The choice of ligand is particularly critical in Buchwald-Hartwig amination and is often tailored to the specific amine being used. For example, bulky, electron-rich ligands like BrettPhos or Xantphos are often effective.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.3 eq.) to the vessel, followed by the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 90-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to yield the desired 6-aminopyrimidine-4-carbonitrile derivative.
| Parameter | Recommended Conditions |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BrettPhos, BINAP |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 90 - 120 °C |
Nucleophilic Aromatic Substitution (SNAr): A Classic Approach to Diversification
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry that can be effectively applied to this compound.[11][12][13] The electron-withdrawing nature of the pyrimidine ring and the nitrile group activates the 6-position towards attack by nucleophiles, facilitating the displacement of the bromide.
Causality Behind Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. The strength of the nucleophile will influence the required reaction conditions.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically used to solvate the nucleophile and facilitate the reaction.
-
Temperature: The reaction may proceed at room temperature with strong nucleophiles, but heating is often required to drive the reaction to completion, especially with weaker nucleophiles.
Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Detailed Protocol: General Procedure for SNAr with an Alcohol
-
Alkoxide Formation: To a solution of the desired alcohol (1.1-1.5 eq.) in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C and stir for 30 minutes.
-
Addition of Pyrimidine: Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommended Conditions |
| Nucleophile | Alcohols, Thiols, Amines |
| Base | NaH, K₂CO₃, Et₃N |
| Solvent | DMF, DMSO, Acetonitrile |
| Temperature | Room Temperature to 100 °C |
Conclusion
This compound is a highly versatile and valuable building block for the construction of diverse chemical libraries. The strategic application of modern synthetic methodologies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, provides medicinal chemists with a powerful toolkit to explore the chemical space around the privileged pyrimidine scaffold. The protocols outlined in this application note serve as a robust starting point for these synthetic endeavors. As with any chemical synthesis, optimization of the reaction conditions for each specific substrate is encouraged to achieve the best possible outcomes. The diverse libraries generated from this starting material hold significant promise for the discovery of new and effective therapeutic agents.
References
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.).
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021, August 16). Retrieved January 19, 2026, from [Link]
-
A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2010, May 1). Retrieved January 19, 2026, from [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds - ResearchGate. (2023, July 3). Retrieved January 19, 2026, from [Link]
-
MSDS of this compound - Capot Chemical. (2025, December 16). Retrieved January 19, 2026, from [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. (2025, March 18). Retrieved January 19, 2026, from [Link]
-
SAFETY DATA SHEET. (n.d.). Retrieved January 19, 2026, from [Link]
-
This compound (C5H2BrN3) - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Publishing. (2023, April 14). Retrieved January 19, 2026, from [Link]
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation - Arkivoc. (n.d.). Retrieved January 19, 2026, from [Link]
-
6-Bromopyridine-3-carbonitrile | C6H3BrN2 | CID 5005718 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of pyrimidine-6-carbonitrile derivatives. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. (2020, April 23). Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 19, 2026, from [Link]
-
Nucleoside Modification Using Buchwald-Hartwig Amination Reactions | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 19, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 19, 2026, from [Link]
-
4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences. (2019, June 21). Retrieved January 19, 2026, from [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. (2012, April 6). Retrieved January 19, 2026, from [Link]
-
Directed nucleophilic aromatic substitution reaction - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1). Retrieved January 19, 2026, from [Link]
-
Aromatic Nucleophilic Substitution | Dalal Institute. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Retrieved January 19, 2026, from [Link]
-
4-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 53407910 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24). Retrieved January 19, 2026, from [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. growingscience.com [growingscience.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. capotchem.com [capotchem.com]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromopyrimidine-4-carbonitrile
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Identifying side products in Suzuki coupling of bromopyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Pyrimidine moieties are central to numerous pharmaceutical agents, and mastering their functionalization is key to modern drug discovery. However, the electron-deficient nature of the pyrimidine ring and the lability of certain intermediates can lead to challenging side reactions.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common issues and offer robust troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Competing Reactions & Side Product Identification
Question 1: I'm observing significant formation of a debrominated pyrimidine in my reaction mixture. What is causing this, and how can I prevent it?
Answer: You are observing a common and often frustrating side reaction known as protodebromination or hydrodehalogenation. In this pathway, the bromine atom on your pyrimidine is replaced by a hydrogen atom, terminating the catalytic cycle for your desired cross-coupling.
The "Why": Mechanistic Insight Protodebromination is a palladium-mediated process that competes directly with the desired transmetalation step. After the initial oxidative addition of the bromopyrimidine to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex is vulnerable. If a source of hydride is available, it can displace the bromide ligand, leading to an Ar-Pd(II)-H intermediate. Subsequent reductive elimination releases the debrominated pyrimidine and regenerates Pd(0), which can unfortunately re-enter this parasitic cycle.[1]
The source of the hydride can be insidious and varied:
-
Solvents: Alcohols (e.g., methanol, isopropanol) or even residual water can act as proton/hydride sources.[1]
-
Base: Certain bases or their hydrolysis products can facilitate the formation of palladium hydride species.
-
Ligands: Phosphine ligands themselves can sometimes be a source of hydride, particularly under harsh conditions.
Troubleshooting Strategies:
-
Solvent Selection: Rigorously exclude protic solvents. Aprotic solvents such as 1,4-dioxane, toluene, or DMF are strongly preferred. Ensure they are anhydrous.[2]
-
Base Choice: The choice of base is critical. While a base is necessary to activate the boronic acid, overly strong or poorly soluble bases can exacerbate side reactions.[3][4] Consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, which often provide a good balance of reactivity and selectivity.
-
Ligand Optimization: The ligand modulates the electronic and steric environment of the palladium center. Less electron-rich phosphine ligands may be less prone to promoting this side reaction.[2] Experimenting with different ligands is a key optimization step.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of protodebromination relative to the desired cross-coupling.[2]
Question 2: My main impurity is a homocoupled dimer of my boronic acid. What is the mechanism, and what is the most effective way to suppress it?
Answer: The formation of a biaryl byproduct derived from the homocoupling of your boronic acid is a classic Suzuki side reaction. This not only consumes your valuable coupling partner but also complicates purification.
The "Why": Mechanistic Insight Homocoupling is primarily driven by the presence of Pd(II) species and oxygen.[1][5] Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to a diaryl-Pd(II) complex. Reductive elimination from this complex yields the homocoupled dimer and regenerates Pd(0).[1][6] This process is especially problematic at the beginning of the reaction before the oxidative addition of the bromopyrimidine has fully consumed the initial Pd(0).
Workflow: Troubleshooting Side Products
Caption: Troubleshooting workflow for common Suzuki coupling issues.
Troubleshooting Strategies:
-
Rigorous Degassing (Crucial): The most effective preventative measure is the meticulous removal of dissolved oxygen.
-
Freeze-Pump-Thaw: For maximum efficiency, freeze the solvent mixture under an inert atmosphere (N₂ or Ar), apply a high vacuum, and then thaw. Repeat this cycle 3-5 times.[6]
-
Inert Gas Sparging: Bubble a stream of nitrogen or argon through the solvent for at least 15-30 minutes. A subsurface sparge, where the gas is introduced below the liquid's surface, is more effective.[5][6]
-
-
Addition of a Mild Reducing Agent: If degassing is insufficient, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[5][7]
-
Controlled Reagent Addition: A slow addition of the boronic acid or boronate ester can help keep its concentration low, disfavoring the dimerization reaction relative to the cross-coupling with the aryl halide.[7]
-
Catalyst Pre-activation: Ensure that the Pd(II) precatalyst is efficiently reduced to Pd(0) at the start of the reaction. The choice of ligand can influence this process.[8]
Question 3: Besides the two main side products, are there other, less obvious impurities I should be aware of?
Answer: Yes, two other potential side products are worth monitoring:
-
Protodeborylation: This is the protonolysis of the C-B bond of the boronic acid, replacing the boronic acid group with a hydrogen atom.[9] This is essentially the decomposition of your nucleophile before it can participate in the reaction. Heteroaromatic boronic acids can be particularly susceptible to this process.[1][9]
-
Solution: Using more stable boronic esters, such as pinacol or MIDA esters, can mitigate this issue. These act as "slow-release" sources of the active boronic acid, keeping its ambient concentration low and minimizing decomposition.[9]
-
-
Hydroxylation: In some cases, the bromopyrimidine can be converted to a hydroxypyrimidine. This can occur if the Ar-Pd(II)-Br intermediate reacts with a hydroxide source (from the base and water) in a competing pathway. The choice of base and careful control of water content are important to minimize this.
Category 2: Reaction Optimization & Best Practices
Question 4: What is the optimal catalyst and ligand combination for a challenging bromopyrimidine coupling?
Answer: There is no single "best" combination, as the optimal choice depends heavily on the specific substrates. However, for electron-deficient heteroaryl halides like bromopyrimidines, modern catalyst systems utilizing bulky, electron-rich phosphine ligands are generally the most successful.
The "Why": Ligand Function The ligand is arguably the most critical component for tuning reactivity and selectivity.[3]
-
Electron-rich ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[3]
-
Bulky ligands promote the formation of monoligated, highly reactive Pd(0) species and accelerate the final reductive elimination step to release the product.[3][10] This rapid turnover of the catalytic cycle helps the desired reaction outcompete the formation of side products.
Recommended Ligand Classes to Screen:
| Ligand Class | Example Ligands | Key Features |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Highly effective for heteroaryl couplings; promote fast reaction rates. |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich; effective for coupling of less reactive halides.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors, often provide high thermal stability.[3][4] |
Experimental Protocol: Ligand Screening
-
Setup: In parallel reaction vials, add the bromopyrimidine (1.0 equiv), boronic acid/ester (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of the Pd precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a panel of different ligands.
-
Reaction Execution: Add the appropriate catalyst/ligand solution to each vial (typically 1-5 mol% Pd, with a Pd:Ligand ratio of 1:1 to 1:2). Add degassed solvent.
-
Heating & Analysis: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-110 °C). After a set time (e.g., 2-4 hours), take aliquots from each reaction for LC-MS or GC-MS analysis to determine the conversion to product and the formation of key side products.
Diagram: The Suzuki-Miyaura Catalytic Cycle & Competing Pathways
Caption: The main catalytic cycle and key competing side reaction pathways.
Question 5: How do I properly set up and degas my reaction to ensure reproducibility?
Answer: Reproducibility issues in Suzuki couplings often trace back to inconsistent atmospheric control. Here is a robust, self-validating protocol.
Experimental Protocol: Reaction Setup and Degassing
-
Glassware: Ensure all glassware is oven- or flame-dried to remove adsorbed water. Assemble your reaction flask with a condenser and a magnetic stir bar.
-
Solid Reagents: Add your bromopyrimidine, boronic acid/ester, and base to the flask.
-
Seal and Purge: Seal the flask with a rubber septum. Connect the flask to a Schlenk line or a dual manifold providing an inert gas (argon or nitrogen) and a vacuum.
-
Vacuum/Inert Gas Cycles: Evacuate the flask under vacuum for 1-2 minutes to remove the air, then backfill with the inert gas. Repeat this cycle at least three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add your anhydrous, degassed solvent via a cannula or a gas-tight syringe. The solvent should be degassed separately before addition using the freeze-pump-thaw method or by sparging with an inert gas for 30 minutes.
-
Catalyst Addition: Add the palladium precatalyst and ligand as solids (if air-stable) or as a solution in degassed solvent. If adding as solids, perform a final vacuum/backfill cycle.
-
Heating: Lower the flask into a pre-heated oil bath or heating mantle to begin the reaction. Maintain a positive pressure of inert gas throughout the reaction (a gas bubbler is ideal for this).
By rigorously adhering to this setup protocol, you minimize the two main culprits of side reactions: oxygen and water.
References
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 6-Bromopyrimidine-4-carbonitrile
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 6-bromopyrimidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and enhance your experimental success.
Introduction
This compound is a valuable building block in medicinal chemistry due to the prevalence of the pyrimidine scaffold in pharmaceuticals. However, its electron-deficient nature and the presence of a nitrile group present unique challenges in palladium-catalyzed cross-coupling reactions. This guide provides a structured approach to troubleshooting and optimizing these reactions, grounded in mechanistic principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: Why is cross-coupling with this compound challenging?
A1: The pyrimidine ring is electron-deficient, which can make the oxidative addition step of the catalytic cycle more difficult compared to electron-rich aryl halides. Additionally, the nitrile group can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions. Careful selection of the catalyst, ligand, base, and solvent is crucial to overcome these challenges.
Q2: What are the most common types of cross-coupling reactions performed with this substrate?
A2: The most frequently employed reactions are Suzuki-Miyaura couplings (with boronic acids or esters), Buchwald-Hartwig aminations (with amines), and cyanation reactions (to introduce a second nitrile group). The principles discussed in this guide are broadly applicable to these and other palladium-catalyzed transformations.
Q3: Should I use a pre-catalyst or generate the active Pd(0) species in situ?
A3: For reproducibility and cleaner reaction profiles, using a well-defined palladium pre-catalyst is often advantageous. Pre-catalysts, such as those from the Buchwald or Fu groups, provide a reliable source of the active Pd(0) species upon activation with a base. In situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective but may be more sensitive to the quality of reagents and reaction conditions.[1]
Q4: How do I choose the right ligand for my reaction?
A4: Ligand selection is critical. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition step and facilitate the reductive elimination to form the desired product.[2][3] Commonly successful ligands include those from the Buchwald (e.g., XPhos, SPhos) and Fu (e.g., P(t-Bu)₃) families.[1][3][4]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Q: My cross-coupling reaction with this compound is resulting in a low yield or no product. What are the potential causes and how can I address them?
A: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may have decomposed.
-
Solution: Ensure your palladium source and ligand are of high quality and stored under an inert atmosphere. If generating the catalyst in situ, consider a brief pre-formation step by heating the palladium source and ligand in the solvent before adding the other reagents. Using a pre-catalyst can often resolve this issue.
-
-
Poor Ligand Choice: The selected ligand may not be suitable for this specific substrate.
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands. A table of commonly used ligands and their general characteristics is provided below.
-
-
Inappropriate Base or Solvent: The base may not be strong enough to facilitate the catalytic cycle, or the solvent may not be suitable for the reaction.
-
Solution: The choice of base is crucial and often substrate-dependent.[5] For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are typically required.[6] The solvent should be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst. Toluene, dioxane, and DMF are common choices.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Solution: Incrementally increase the reaction temperature. However, be aware that higher temperatures can also promote side reactions.
-
| Ligand | Catalyst System Example | Key Characteristics |
| XPhos | Pd(OAc)₂/XPhos, XPhos Pd G3 | Bulky, electron-rich biaryl phosphine; generally effective for challenging substrates.[1][4] |
| SPhos | Pd(OAc)₂/SPhos, SPhos Pd G2 | Similar to XPhos, often provides high catalytic activity.[3] |
| RuPhos | Pd(OAc)₂/RuPhos, RuPhos Pd G3 | Another effective Buchwald ligand for heteroaryl couplings.[3] |
| P(t-Bu)₃ | Pd₂(dba)₃/P(t-Bu)₃ | A less sterically hindered but highly electron-donating ligand. |
| dppf | Pd(dppf)Cl₂ | A bidentate ligand, sometimes effective but can be less reactive for electron-deficient substrates. |
Issue 2: Significant Formation of Byproducts
Q: I am observing significant byproduct formation in my reaction mixture. What are the likely side reactions and how can I suppress them?
A: Byproduct formation can significantly reduce the yield of your desired product and complicate purification. The most common side reactions with this compound are dehalogenation and nitrile hydrolysis.
This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of pyrimidine-4-carbonitrile.[7]
Potential Causes & Solutions:
-
Source of Hydride: The hydride species responsible for dehalogenation can originate from various sources, including the solvent (e.g., alcohols), the base, or trace water.[7][8]
-
Solution: Use anhydrous, non-protic solvents. If using a base that can act as a hydride source (e.g., those with β-hydrogens), consider switching to an alternative.[9] Thoroughly dry all reagents and glassware.
-
-
Catalyst System: Highly active catalyst systems can sometimes favor the dehalogenation pathway.[7]
-
Solution: A less electron-donating ligand might disfavor dehalogenation, though this can also decrease the rate of the desired reaction.[7] Screening different ligands is recommended.
-
The nitrile group can be hydrolyzed to an amide or a carboxylic acid under the reaction conditions, especially with aqueous bases at elevated temperatures.[10][11][12]
Potential Causes & Solutions:
-
Aqueous Basic Conditions: The combination of water and a strong base at high temperatures is conducive to nitrile hydrolysis.[10]
-
Solution: If possible, use anhydrous conditions. If an aqueous base is necessary (e.g., in some Suzuki couplings), consider using a milder base (e.g., K₂CO₃ instead of NaOH) and the lowest possible reaction temperature. Minimizing the reaction time can also help.
-
Caption: Troubleshooting workflow for common byproducts.
Issue 3: Reaction Stalls or is Sluggish
Q: My reaction starts but appears to stall before completion, or the conversion is very slow. What could be the reason?
A: Sluggish or incomplete reactions can be frustrating. Here are some common culprits and their remedies.
Potential Causes & Solutions:
-
Catalyst Poisoning: Cyanide ions, either from the substrate or a cyanation reagent, can poison the palladium catalyst.[13][14]
-
Poor Solubility of Reagents: If any of the reagents, particularly the base, are not sufficiently soluble in the reaction medium, the reaction rate can be significantly hindered.
-
Solution: Choose a solvent system where all components have reasonable solubility at the reaction temperature. For inorganic bases, vigorous stirring is essential. In some cases, a phase-transfer catalyst can be beneficial.
-
-
Product Inhibition: The product of the reaction may be coordinating to the palladium center more strongly than the starting materials, leading to catalyst inhibition.
-
Solution: This can be a challenging issue to resolve. Sometimes, a change in ligand can alter the coordination properties of the catalyst and mitigate product inhibition.
-
Caption: Decision-making process for stalled reactions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This is a representative starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the palladium pre-catalyst, and the base.
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80–110 °C).
-
Stir the reaction mixture for the specified time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Technical Support Center: Suzuki Couplings of Bromopyrimidines. Benchchem.
- Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications.
- The hydrolysis reactions of nitriles via C−N bond cleavage. ResearchGate.
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH.
- The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex. White Rose Research Online.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate.
- hydrolysis of nitriles. Chemguide.
- 21.5: Hydrolysis of nitriles. Chemistry LibreTexts.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate.
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. NIH.
- Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry.
- Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. NIH.
- Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
- Hydrolysis of Nitriles. Organic Chemistry Tutor.
- Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. Benchchem.
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library.
- A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile. Benchchem.
- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. RSC Publishing.
- A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central.
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. ResearchGate.
- Help troubleshooting a Buchwald-Hartwig amination? Reddit.
- Buchwald–Hartwig amination. Wikipedia.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Brainstorming a Buchwald-Hartwig coupling. Reddit.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
6-Bromopyrimidine-4-carbonitrile stability in different solvents
Welcome to the technical support center for 6-bromopyrimidine-4-carbonitrile (CAS: 1209460-03-6). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a key intermediate, its stability is paramount to achieving reproducible and high-yielding results. This document provides in-depth, field-proven insights into its behavior in common laboratory solvents, offering troubleshooting advice and best practices to mitigate degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended solvents for reactions involving this compound?
For most applications, particularly nucleophilic substitution and cross-coupling reactions, polar aprotic solvents are the preferred choice. These include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
-
1,4-Dioxane
The primary reason for this recommendation is that these solvents effectively dissolve the substrate and most reaction partners without directly participating in the reaction. They do not possess acidic protons that can solvate and deactivate nucleophiles through hydrogen bonding, a phenomenon that can significantly hinder reaction rates.[1]
Q2: Can I use protic solvents like methanol (MeOH), ethanol (EtOH), or water?
Extreme caution is advised when using protic solvents. The pyrimidine ring is electron-deficient, making the carbon atom attached to the bromine susceptible to nucleophilic attack. Protic solvents, especially alcohols and water, can act as nucleophiles under certain conditions (e.g., elevated temperatures, presence of a base), leading to solvolysis byproducts. This results in the formation of undesired 6-methoxy or 6-hydroxy derivatives, reducing the yield of your target molecule. The material safety data sheet explicitly warns to avoid moisture.[2][3]
Q3: My reaction is sluggish. Is it safe to heat this compound in my chosen solvent?
Heating is a common strategy to accelerate reactions, and this compound is generally stable at elevated temperatures in appropriate solvents. However, thermal stability is directly linked to solvent choice.
-
In Polar Aprotic Solvents (DMF, DMSO, Dioxane): The compound exhibits good thermal stability, making these solvents suitable for high-temperature reactions like Suzuki or Buchwald-Hartwig couplings.
-
In Protic Solvents (Alcohols, Water): Heating significantly increases the risk of solvolysis. If a protic solvent is unavoidable, the reaction temperature should be kept as low as possible, and reaction time should be minimized.
Q4: What are the visual or analytical signs of compound degradation?
Degradation can manifest in several ways:
-
Visual: A previously colorless or pale yellow solution turning dark brown or black upon heating or standing for prolonged periods.
-
Chromatography (TLC/LCMS): The appearance of new, often more polar, spots on a TLC plate. In LCMS analysis, this corresponds to new peaks, potentially with masses corresponding to hydrolyzed ([M-Br+OH]) or alkoxylated ([M-Br+OR]) species.
-
NMR Spectroscopy: The emergence of new signals in the aromatic or aliphatic region of the ¹H NMR spectrum and a corresponding decrease in the purity of the main signals.
Q5: What are the optimal conditions for storing solutions of this compound?
Solutions should be considered to have limited stability and are best prepared fresh for each experiment. If short-term storage is necessary:
-
Solvent: Use a dry, aprotic solvent like THF or Dioxane.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent exposure to moisture and oxygen.[2]
-
Temperature: Store in a refrigerator at 2-8°C.[4]
-
Light: Protect from light to prevent potential photochemical degradation.
Solvent Stability & Suitability Summary
The following table provides a qualitative summary of the stability and suitability of this compound in various solvent classes.
| Solvent Class | Representative Solvents | Suitability for Reactions | Stability Profile | Key Considerations |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Excellent | High | Ideal for a wide range of reactions, including nucleophilic substitutions and cross-couplings. Ensure solvents are anhydrous. |
| Polar Protic | Water, Methanol, Ethanol | Poor to Moderate | Low to Moderate | High risk of solvolysis, especially with heat or base. Can be used cautiously in specific cases (e.g., as a co-solvent with water in Suzuki reactions), but reaction must be carefully monitored. |
| Nonpolar Aprotic | Toluene, Hexanes, Dichloromethane | Moderate | High | Stability is excellent, but the compound's low solubility in these solvents often limits their practical use as the primary reaction medium. They are more suitable for extraction and purification steps. |
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degradation of starting material due to inappropriate solvent choice (e.g., using methanol at reflux).2. Deactivation of nucleophile by protic solvent.3. Incomplete dissolution of starting material. | 1. Switch to a recommended polar aprotic solvent (DMF, DMSO, Dioxane).2. Ensure the solvent is anhydrous.3. Consider a solvent with higher dissolving power, like DMF or DMSO. |
| Formation of a Major Byproduct with Mass = [M-Br+OH] | Hydrolysis of the C-Br bond has occurred. This is caused by the presence of water in the reaction mixture. | 1. Use a freshly opened bottle of anhydrous solvent or dry the solvent using standard methods (e.g., molecular sieves, distillation).2. Run the reaction under a strict inert atmosphere (N₂ or Ar). |
| Reaction Fails to Go to Completion | The reaction may be too slow at the current temperature, or the reagents are not sufficiently soluble. | 1. If using a stable aprotic solvent, consider increasing the temperature.2. Switch to a solvent in which all components are fully dissolved at the reaction temperature (e.g., from THF to Dioxane or DMF for higher temperatures). |
| Inconsistent Results Between Runs | Variability in solvent quality, particularly water content. | 1. Standardize the solvent source and handling procedure.2. Always use anhydrous grade solvents from a reputable supplier.[2] |
Visual Workflow: Solvent Selection
This diagram outlines the decision-making process for selecting an appropriate solvent system for your experiment.
Caption: Common degradation pathways in protic media.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a best-practice example, emphasizing choices that ensure the stability of the starting material.
Objective: To couple this compound with a generic boronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide. Stir for 5 minutes.
-
Base Addition: Add the aqueous sodium carbonate solution. While water is used here, its role is confined to the base solution, and the primary bulk solvent (dioxane) is aprotic and stable.
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C. Monitor the reaction progress by TLC or LCMS every 1-2 hours, checking for the consumption of the starting bromide.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.
This protocol balances the need for an aqueous base with the use of a stable, aprotic bulk solvent, minimizing direct contact and prolonged heating of the substrate in a protic environment.
References
-
Capot Chemical Co., Ltd. (2025). MSDS of this compound. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion in Bromopyrimidine Functionalization Reactions
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This resource is designed to provide expert guidance on overcoming a common yet challenging issue: low conversion in the functionalization of bromopyrimidines. Pyrimidine scaffolds are cornerstones in medicinal chemistry, and mastering their elaboration is critical. This guide, presented in a practical question-and-answer format, offers in-depth troubleshooting strategies and field-proven insights to help you optimize your reactions and achieve your desired outcomes.
Troubleshooting Guide: A Systematic Approach to Low Conversion
Low or no conversion in your bromopyrimidine functionalization is a frustrating but solvable problem. The key is a systematic approach to identify the root cause. This guide will walk you through a logical workflow to diagnose and resolve the issue.
Initial Assessment: Where to Begin?
Question: My reaction has stalled or resulted in a low yield. What are the first things I should check?
Answer: Before diving into extensive optimization, it's crucial to verify the fundamentals of your experimental setup. Often, simple oversights can be the culprit.
-
Integrity of Reagents and Solvents: Ensure all your reagents are pure and your solvents are anhydrous and properly degassed.[1] Impurities can poison the catalyst, and water or oxygen can lead to catalyst deactivation and undesirable side reactions.[1][2] For instance, boronic acids in Suzuki-Miyaura couplings are susceptible to protodeboronation in the presence of water.[3]
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen.[1] Confirm that your reaction vessel was properly purged and a positive pressure of an inert gas (argon or nitrogen) was maintained throughout the reaction. Inadequate degassing is a frequent cause of reaction failure.
-
Reaction Temperature: Verify that your reaction was maintained at the intended temperature. Inaccurate temperature control can significantly impact reaction kinetics.
Diagnosing the Problem: Analyzing the Reaction Mixture
Question: I've confirmed my setup was correct, but the yield is still low. What's my next step?
Answer: The next step is to analyze your crude reaction mixture by LC-MS and/or NMR to identify the major species present. This will provide valuable clues about what went wrong. The troubleshooting workflow below can guide your investigation.
Caption: A workflow for troubleshooting low conversion in bromopyrimidine functionalization.
Addressing Specific Issues
Question: My analysis shows mostly unreacted starting material. What does this indicate?
Answer: This is a strong indication of an issue with your catalytic system. The primary suspect is catalyst deactivation, a common problem when working with pyridine-containing substrates. The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center, forming an inactive complex.[4]
Solutions:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are essential to shield the palladium center from coordination with the pyrimidine nitrogen and to promote the desired catalytic cycle.[4][5][6][7] Consider screening ligands such as XPhos, SPhos, or RuPhos, which have proven effective in challenging cross-coupling reactions.[5]
-
Catalyst Loading: While higher catalyst loading is not always better, for particularly challenging substrates, a modest increase from the typical 1-2 mol% to 5 mol% may be beneficial.[8]
-
Palladium Precursor: Using a pre-formed palladium catalyst (e.g., a G3 or G4 precatalyst) can be more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[9]
Question: I'm observing a significant amount of debrominated pyrimidine. What causes this and how can I prevent it?
Answer: The formation of a debrominated byproduct is due to a side reaction called hydrodehalogenation.[1][2] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of your intended coupling partner.
Sources of Hydrides and Prevention Strategies:
| Hydride Source | Prevention Strategy |
| Solvent | Certain solvents, like DMF and alcohols, can be hydride donors.[2] Consider switching to aprotic solvents like toluene or dioxane.[2] |
| Base | Strong bases, particularly in the presence of protic solvents, can facilitate the formation of palladium-hydride species.[2] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu in Suzuki couplings to minimize this side reaction.[1] |
| Water | Trace amounts of water can act as a hydrogen source.[10][11] Ensure your reagents and solvents are scrupulously dry. |
| Reagents | Impurities in your reagents, including the boronic acid in Suzuki couplings, can sometimes act as hydride sources.[1] Use high-purity reagents. |
Question: My main byproduct is the homocoupling of my boronic acid (in a Suzuki reaction). Why is this happening?
Answer: Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species and oxygen.[3] This can occur if your Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state or if your reaction is not thoroughly degassed.
Solutions:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed to remove any dissolved oxygen.
-
Use of Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling.[8]
-
Optimize Base and Solvent: The choice of base and solvent can also influence the rate of homocoupling. Screening different conditions may be necessary.
Frequently Asked Questions (FAQs)
Q1: Does the position of the bromine atom on the pyrimidine ring affect reactivity?
A1: Absolutely. The reactivity of halopyrimidines in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) generally follows the order C4 > C2 > C5.[12] This is due to the electronic properties of the pyrimidine ring, which can better stabilize the intermediates formed during reactions at the C4 and C2 positions. For di-substituted pyrimidines, such as 5-bromo-2-chloropyrimidine, the C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed couplings, allowing for selective functionalization at the 5-position under milder conditions.[13]
Q2: Can steric hindrance be a cause of low conversion?
A2: Yes, steric hindrance on either the bromopyrimidine or the coupling partner can significantly slow down or even prevent a reaction.[14][15] If you are working with a sterically demanding substrate, you may need to employ more active catalyst systems, higher temperatures, or longer reaction times. However, be aware that more forcing conditions can also promote side reactions.[5]
Q3: What are the best practices for setting up a bromopyrimidine functionalization reaction?
A3: Here is a general protocol that serves as a good starting point. Remember that optimization is often necessary for specific substrates.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the bromopyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., a modern precatalyst like XPhos Pd G3 at 2 mol% or a traditional catalyst like Pd(PPh₃)₄ at 5 mol%).[9][16]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).[16]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[16]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[16]
Q4: I am performing a Buchwald-Hartwig amination and the reaction is sluggish. What should I consider?
A4: Similar to Suzuki couplings, catalyst deactivation by the pyrimidine nitrogen is a major hurdle in Buchwald-Hartwig aminations.[1]
-
Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is often essential to prevent catalyst inhibition and promote C-N bond formation.[13]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the substrate.[17][18]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically employed.[13]
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling, highlighting the competing hydrodehalogenation pathway.
References
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]
-
Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
A real space picture of the role of steric effects in SN2 reactions. PMC. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. Available at: [Link]
-
Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. The Doyle Group - UCLA. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. Available at: [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. ResearchGate. Available at: [Link]
-
Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PMC. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. Available at: [Link]
-
The effect of steric hindrance on the course of Pfitzinger reactions. Journal of the Chemical Society (Resumed). Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. Available at: [Link]
-
Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]
-
Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 167. The effect of steric hindrance on the course of Pfitzinger reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Alternative Purification Strategies for Polar Pyrimidine Compounds
Welcome to the technical support center for the purification of polar pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant molecules. The inherent polarity of many pyrimidine derivatives can lead to frustrating issues with conventional purification techniques. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for alternative purification methods to help you achieve your target purity with greater efficiency and success.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of polar pyrimidine compounds in a question-and-answer format. Each solution is grounded in the underlying chemical principles to empower you to make informed decisions in your experimental design.
Chromatography Issues
Q1: My polar pyrimidine compound shows little to no retention on a C18 reversed-phase column and elutes in the void volume. What are my options?
A1: This is a classic problem for highly polar analytes that have minimal hydrophobic interaction with the C18 stationary phase. Here’s a systematic approach to resolving this issue:
-
Switch to a More Polar Stationary Phase: The most direct solution is to use a column that offers alternative retention mechanisms better suited for polar compounds.
-
Polar-Embedded Phases: These columns contain a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This feature helps to retain polar compounds that are poorly retained on traditional C18 columns.
-
Polar-Endcapped Phases: These columns have been treated to reduce the number of accessible free silanol groups, which can cause peak tailing with basic compounds like many pyrimidines. They offer improved retention for polar analytes compared to standard C18 columns.[1]
-
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[2][3] It utilizes a polar stationary phase (such as silica, amide, or cyano) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][4][5] This creates a water-rich layer on the surface of the stationary phase, allowing for partitioning of polar analytes.[5]
-
Utilize Ion-Pairing Agents in Reversed-Phase Chromatography: For ionizable pyrimidine derivatives, adding an ion-pairing agent (e.g., trifluoroacetic acid for basic pyrimidines) to the mobile phase can enhance retention on a C18 column by forming a more hydrophobic complex.
Q2: My basic pyrimidine compound is streaking or showing significant peak tailing on a silica gel column. How can I improve the peak shape?
A2: Peak tailing for basic compounds like aminopyrimidines is a frequent issue, often caused by unwanted secondary interactions with the stationary phase.[6] Here’s a troubleshooting workflow:
-
Underlying Cause: The basic nitrogen atoms in the pyrimidine ring can interact ionically with acidic silanol groups on the surface of the silica gel. This strong, non-specific binding leads to poor peak shape.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with your compound for the acidic sites on the silica. Common choices include:
-
Triethylamine (typically 0.1-1%)
-
Ammonia (often as a solution in methanol, e.g., 1-10% of a 10% NH4OH in MeOH solution added to dichloromethane).[7]
-
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): For compounds that are sensitive to acid, basic or neutral alumina can be a good alternative to silica gel.[8]
-
Amino-propylated Silica: This phase is less acidic than bare silica and can improve the chromatography of basic compounds.
-
-
Column Overload: Injecting an excessive amount of sample can lead to peak distortion.[1] Try diluting your sample or reducing the injection volume.
-
Q3: I'm trying to purify my polar pyrimidine using HILIC, but I'm still getting poor peak shape. What should I do?
A3: While HILIC is well-suited for polar compounds, optimizing the method is key to achieving good peak shape, especially for basic pyrimidines.
-
Secondary Ionic Interactions: Even on HILIC stationary phases, residual silanol groups can cause tailing with basic analytes.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., ammonium formate) in the mobile phase can help to mask these silanol groups and reduce secondary interactions.[6]
-
-
Strong Sample Solvent Effects: Injecting your sample in a solvent that is significantly more polar (stronger) than the mobile phase can cause peak distortion.
-
Column Overload: As with other chromatographic modes, overloading the column can lead to poor peak shape.[6]
Crystallization and Post-Purification Issues
Q4: My highly polar pyrimidine derivative won't crystallize from any solvent I've tried. What are some alternative strategies?
A4: The high polarity of these compounds often leads to high solubility in polar solvents, making crystallization challenging.[1] Here are some techniques to try when single-solvent crystallization fails:
-
Use a Co-solvent System: This is a powerful technique for inducing crystallization.
-
Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble.
-
Slowly add a "poor" solvent (an anti-solvent) in which your compound is sparingly soluble until the solution becomes turbid.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly.[6]
-
-
Vapor Diffusion:
-
Dissolve your compound in a small amount of a relatively volatile "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a "poor" solvent.
-
Over time, the "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of your compound and promoting crystal growth.
-
-
Consider Salting Out: If your compound is ionizable, you may be able to crystallize it as a salt (e.g., hydrochloride or sulfate), which may have more favorable crystallization properties.
Q5: How can I effectively remove highly polar residual solvents like DMF or DMSO after my column purification?
A5: These high-boiling point polar solvents can be difficult to remove by simple evaporation.
-
Aqueous Washes: If your compound is sufficiently non-polar to be soluble in a water-immiscible organic solvent (like ethyl acetate or dichloromethane), you can perform multiple extractions with water or brine to wash away the DMF or DMSO.[9]
-
Lyophilization (Freeze-Drying): If your compound is water-soluble and not volatile, you can dissolve it in water and freeze-dry it. This is very effective at removing residual organic solvents.[9]
-
Azeotropic Removal: For DMF, azeotropic distillation with a solvent like heptane or toluene can be effective.[9]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar pyrimidine derivatives?
A1: The primary difficulties arise from their high polarity, which can result in:
-
Poor retention in reversed-phase chromatography.[1]
-
Peak tailing in HPLC due to interactions with stationary phases.[1]
-
Difficulties in crystallization because of high solubility in polar solvents.[1] These compounds often have multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.[1]
Q2: Which chromatographic techniques are generally most suitable for purifying polar pyrimidine derivatives?
A2: The choice of technique depends on the specific properties of the compound. Here's a summary:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar compounds.[1][2][3]
-
Reversed-Phase Chromatography (RPC): Can be challenging but can be optimized using polar-endcapped columns or ion-pairing agents.[1]
-
Ion-Exchange Chromatography (IEC): Effective for pyrimidine derivatives that are ionizable, separating them based on their net charge.[1][10]
-
Supercritical Fluid Chromatography (SFC): A "green" alternative that is particularly good for separating isomers and can handle a range of polarities.[11]
Q3: When should I consider using Supercritical Fluid Chromatography (SFC)?
A3: SFC is a powerful technique that uses supercritical CO2 as the main mobile phase, often with a polar organic co-solvent like methanol.[12][13] It is particularly advantageous for:
-
Chiral separations: SFC is a leading technique for resolving enantiomers.
-
High-throughput purification: SFC runs are typically much faster than HPLC.[12]
-
"Green" chemistry: It significantly reduces the consumption of organic solvents.[12][13]
-
Structurally similar compounds: The high efficiency of SFC makes it excellent for separating isomers.
Q4: Is Solid-Phase Extraction (SPE) a viable option for purifying polar pyrimidines?
A4: Yes, SPE is a versatile technique that can be used for sample cleanup and purification.[14] It works by partitioning the compound and impurities between a solid phase and a liquid phase.[14] You can choose from various sorbents, including reversed-phase (C18), normal-phase (silica), and ion-exchange materials, depending on whether you want to retain your target compound or the impurities.[14]
Part 3: Comparative Data and Protocols
Comparison of Alternative Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HILIC | Partitioning of polar analytes between a high organic mobile phase and a water-enriched layer on a polar stationary phase.[3][5] | Excellent retention of highly polar compounds; enhanced MS sensitivity.[1] | Can have longer equilibration times; sensitive to mobile phase composition. | Highly polar, hydrophilic pyrimidines not retained by RPC. |
| Ion-Exchange (IEC) | Separation based on reversible electrostatic interactions between charged analytes and a charged stationary phase. | High capacity and selectivity for charged molecules.[10] | Limited to ionizable compounds; sensitive to pH and salt concentration. | Pyrimidines with acidic or basic functional groups. |
| SFC | Partitioning between a supercritical fluid mobile phase (CO2) and a stationary phase. | Fast separations; reduced solvent waste; high efficiency.[11][12] | Requires specialized equipment; solubility in CO2 can be a limitation. | Chiral separations; high-throughput purification; moderately polar compounds. |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[14] | Cost-effective; scalable; can yield very high purity.[14] | Not suitable for all compounds (oils, thermally labile); can have low recovery. | Solid, thermally stable pyrimidines. |
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Pyrimidine Derivative
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of acetonitrile (e.g., 95%) and a low percentage of an aqueous buffer (e.g., 5% of 10 mM ammonium formate, pH 3).
-
Column Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.
-
Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase. If solubility is low, use a minimal amount of a slightly more polar solvent mixture (e.g., 90:10 acetonitrile:water). Filter the sample through a 0.22 µm filter.[1]
-
Chromatographic Run: Inject the sample and run a gradient elution by gradually increasing the percentage of the aqueous component to elute the compound. Monitor the elution using a UV detector at an appropriate wavelength.
-
Fraction Collection and Analysis: Collect the fractions containing the peak of interest and analyze their purity by analytical HPLC.
Protocol 2: Recrystallization of a Polar Pyrimidine Derivative
-
Solvent Selection: Empirically determine a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.[14]
-
Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[1][9]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Part 4: Visualizations
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting a purification method for polar pyrimidines.
Troubleshooting Peak Tailing in Chromatography
Caption: Logical workflow for troubleshooting peak tailing of polar pyrimidines.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
-
Sub-PK, S. et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]
-
Roemling, R. et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. American Laboratory. [Link]
-
Biocompare. Hydrophilic Interaction (HILIC) Columns. [Link]
-
Wikipedia. Hydrophilic interaction chromatography. [Link]
-
Lesellier, E. (2014). How Good is SFC for Polar Analytes?. Chromatography Today. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
-
ResearchGate. (2019). Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange. [Link]
- BenchChem. (2025).
-
Von der Ohe, P. et al. (2018). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. LCGC International. [Link]
- BenchChem. (2025).
-
Berger, T. et al. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
De Abreu, R. et al. (1983). Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimidines, pyrimidines, and purines. PubMed. [Link]
-
Waters. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]
- BenchChem. (2025).
-
Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. [Link]
-
University of Rochester. Troubleshooting Purification: Flash Column Chromatography. [Link]
-
PubMed. (1980). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. [Link]
-
Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Phenomenex. What is Solid-Phase Extraction?. [Link]
-
Chem.ucla.edu. recrystallization, filtration and melting point. [Link]
-
Sacramento State. Recrystallization. [Link]
-
PubMed. (2010). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. [Link]
-
NIH. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
Cytiva. Reversed Phase Chromatography. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]
-
NIH. (2012). Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. [Link]
-
The Analytical Scientist. (2016). Purification of polar compounds. [Link]
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biocompare.com [biocompare.com]
- 5. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Preventing Dehalogenation of Bromopyrimidines
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of dehalogenation during the synthesis and modification of bromopyrimidine scaffolds. Pyrimidines are a cornerstone in medicinal chemistry, and the stability of the C-Br bond during cross-coupling reactions is paramount for successful synthetic campaigns. This document provides in-depth, field-proven insights, troubleshooting guides, and optimized protocols to help you mitigate this undesirable side reaction.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of bromopyrimidine synthesis?
Dehalogenation, specifically hydrodehalogenation, is a prevalent side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[1][2] This reaction consumes your starting material, leading to a reduced yield of the desired product and complicating purification due to the formation of a pyrimidine byproduct that often has similar chromatographic properties to the starting material.[1]
Q2: Why are bromopyrimidines particularly susceptible to dehalogenation?
Bromopyrimidines are electron-deficient N-heterocyclic halides. This electronic nature makes the carbon-bromine bond more susceptible to certain reaction pathways, particularly in palladium-catalyzed cross-coupling reactions.[1] The presence of nitrogen atoms in the ring influences the electronic distribution and can stabilize intermediates that facilitate the dehalogenation process.
Q3: What is the primary chemical mechanism responsible for this side reaction?
The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][3] This highly reactive intermediate can be generated from various sources, including trace water, alcohol solvents, certain bases (e.g., alkoxides), or even the phosphine ligands themselves.[1] Once formed, the Pd-H species can participate in a competing catalytic cycle that results in the replacement of the bromine atom with hydrogen.
Q4: Which types of reactions are most commonly affected?
Palladium-catalyzed cross-coupling reactions are the primary arena where dehalogenation of bromopyrimidines is observed. This includes, but is not limited to:
-
Suzuki-Miyaura Coupling: Coupling with boronic acids/esters.[4][5]
-
Buchwald-Hartwig Amination: C-N bond formation with amines.[6][7]
-
Heck Coupling: Coupling with alkenes.[10]
The Competing Pathway: Understanding the Dehalogenation Mechanism
To effectively prevent hydrodehalogenation, it is crucial to understand its origin. In a typical palladium-catalyzed cross-coupling reaction, the desired outcome is the reductive elimination of the two coupled partners. However, the formation of a Pd-H species introduces a parasitic cycle that competes directly with this productive step.
The diagram below illustrates the standard catalytic cycle for a Suzuki-Miyaura coupling and the divergent pathway leading to dehalogenation. The key takeaway is that conditions favoring the formation of Pd-H or slowing down the rate of reductive elimination will invariably increase the amount of the undesired dehalogenated byproduct.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
Technical Support Center: Scalable Synthesis of 6-Bromopyrimidine-4-carbonitrile Derivatives
Welcome to the technical support center for the synthesis of 6-bromopyrimidine-4-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols. Our goal is to address common challenges encountered during synthesis and offer practical, field-proven solutions to ensure successful and scalable outcomes.
I. Introduction to this compound Synthesis
This compound is a valuable building block in medicinal chemistry, primarily due to the versatile reactivity of the pyrimidine core and the strategic placement of the bromo and cyano functionalities. These groups allow for a wide range of subsequent transformations, making it a key intermediate in the synthesis of diverse bioactive molecules. The scalability of its synthesis is crucial for advancing drug discovery programs from bench-scale experiments to pilot-plant production.
This guide will focus on troubleshooting common issues in the primary synthetic routes and subsequent derivatization reactions.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.
Issues Related to the Cyanation of Bromopyrimidines
Q: My cyanation reaction of a bromopyrimidine precursor is resulting in low yields or failing completely. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in the cyanation of bromopyrimidines is a common issue that can stem from several factors related to reagents, catalysts, and reaction conditions.
Causality and Troubleshooting Steps:
-
Choice of Cyanide Source: The reactivity and solubility of the cyanide source are critical.
-
Insight: Traditional reagents like CuCN often require harsh conditions and can lead to toxic byproducts.[1] Newer methods utilize less toxic and more soluble sources.
-
Troubleshooting:
-
Consider using zinc cyanide (Zn(CN)₂) which is often used in palladium-catalyzed cyanations.[2]
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic alternative that can be effective in palladium-catalyzed reactions.[3]
-
For some substrates, tosyl cyanide (TsCN) in organophotoredox catalysis can be a mild and efficient option.[4]
-
-
-
Catalyst Deactivation: Palladium catalysts are susceptible to poisoning by cyanide ions, which can bind to the metal center and inhibit the catalytic cycle.[3]
-
Insight: The choice of ligand is crucial to protect the palladium center and facilitate the catalytic cycle.
-
Troubleshooting:
-
-
Reaction Conditions: Temperature and solvent play a significant role in reaction success.
-
Insight: Polar aprotic solvents are generally preferred for their ability to dissolve the cyanide salts and facilitate the reaction.
-
Troubleshooting:
-
Challenges in Downstream Functionalization: Suzuki-Miyaura Coupling
Q: I am experiencing low yields in the Suzuki-Miyaura coupling of my this compound derivative. What are the common pitfalls?
A: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application to electron-deficient heterocycles like pyrimidines can be challenging.[5]
Causality and Troubleshooting Steps:
-
Catalyst and Ligand Selection: The electronic nature of the bromopyrimidine requires a carefully chosen catalyst system.
-
Insight: The electron-withdrawing nature of the pyrimidine ring can make oxidative addition of the Pd(0) catalyst challenging.
-
Troubleshooting:
-
-
Base and Solvent Effects: The choice of base and solvent is critical for the transmetalation step and overall reaction efficiency.
-
Insight: The base activates the boronic acid/ester and must be compatible with the substrates and catalyst.
-
Troubleshooting:
-
-
Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation, especially under harsh conditions.
-
Insight: This side reaction consumes the coupling partner and reduces the yield.
-
Troubleshooting:
-
Use fresh, high-quality boronic acid or consider using more stable boronate esters (e.g., pinacol esters).
-
Use milder bases and the lowest effective reaction temperature.
-
-
Difficulties with Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is not proceeding as expected. What should I investigate?
A: The Buchwald-Hartwig amination is a key method for forming C-N bonds, but its success with heteroaryl halides depends on several factors.[8][9]
Causality and Troubleshooting Steps:
-
Catalyst Poisoning by Substrate: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst and inhibit its activity.[10]
-
Insight: This is a common issue with nitrogen-containing heterocycles.
-
Troubleshooting:
-
Use ligands that can effectively compete with the substrate for coordination to the palladium center. Bulky biaryl phosphine ligands are often effective.[10]
-
Careful control of stoichiometry and slow addition of the bromopyrimidine can sometimes mitigate this issue.
-
-
-
Base Sensitivity: The choice of base is critical and can influence both the rate of reaction and the stability of the starting materials and products.
-
Insight: Strong bases like sodium tert-butoxide are commonly used but can be incompatible with certain functional groups.
-
Troubleshooting:
-
If strong bases are problematic, consider weaker bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[10]
-
Ensure the amine starting material is compatible with the chosen base.
-
-
-
Reaction with Volatile Amines: Using volatile amines presents unique challenges in maintaining their concentration in the reaction mixture.[11]
Grignard Reagent Reactions and Side Products
Q: When I attempt a Grignard reaction with my bromopyrimidine derivative, I observe significant formation of bipyridyl byproducts. How can I suppress this side reaction?
A: Grignard reactions with bromopyridines can be complicated by side reactions, particularly the formation of homocoupled products.[13]
Causality and Troubleshooting Steps:
-
Mechanism of Bipyridyl Formation: The formation of bipyridyls can occur through a competing reaction pathway.[13]
-
Insight: This is often more prevalent with direct reaction of the bromopyridine with magnesium metal.
-
Troubleshooting:
-
-
Solvent and Additives: The reaction medium can influence the outcome.
-
Insight: Ethereal solvents are standard, but additives can sometimes improve selectivity.
-
Troubleshooting:
-
III. Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 6-Bromopyrimidine-4-carboxamide (Illustrative)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
6-Bromopyrimidine-4-carboxamide
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add 6-bromopyrimidine-4-carboxamide (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), Pd(OAc)₂ (mol%), and Xantphos (mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and a degassed aqueous solution of KOAc via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: This is an illustrative protocol based on general methods for palladium-catalyzed cyanation.[3] Specific catalyst loading and reaction conditions should be optimized.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction flask, dissolve this compound (1 mmol) and the arylboronic acid (1.1-1.5 equiv) in a mixture of 1,4-dioxane and water.
-
Add K₂CO₃ (2-3 equiv) to the mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ (mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction to reflux (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
This protocol is based on general procedures for Suzuki couplings of bromopyrimidines.[6]
IV. Visualizations
Workflow for Troubleshooting Low Yield in Cyanation
Caption: Troubleshooting workflow for low-yield cyanation reactions.
Key Reactions of this compound
Caption: Common derivatization reactions of this compound.
V. Quantitative Data Summary
| Reaction Type | Key Parameters to Optimize | Common Yield Range | Reference |
| Cyanation | Cyanide source, catalyst/ligand, solvent, temperature | 50-95% | [2][3] |
| Suzuki Coupling | Pd catalyst, ligand, base, solvent system | 60-90% | [5][6] |
| Buchwald-Hartwig | Ligand, base, temperature, reaction time | 55-98% | [12] |
| Grignard Reaction | Method (direct vs. exchange), temperature, additives | 40-80% | [13][14] |
VI. Conclusion
The scalable synthesis of this compound and its derivatives is achievable with careful consideration of reaction parameters and proactive troubleshooting. This guide provides a foundation for addressing common challenges, and it is recommended to consult the cited literature for more detailed mechanistic insights and specific examples. As with any chemical synthesis, safety precautions should always be observed, particularly when working with cyanide reagents and pyrophoric materials like Grignard reagents.
References
-
Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89(10), 7148-7155. Available from: [Link]
- BenchChem. (2025). Technical Support Center: Suzuki Couplings of Bromopyrimidines. BenchChem.
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5642. Available from: [Link]
-
Rashid, U., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 8(45), 25484-25509. Available from: [Link]
-
Lang, F., Zultanski, S. L., & Buchwald, S. L. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available from: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem.
-
Per-6-amino-beta-cyclodextrin/CuI catalysed cyanation of aryl halides with K-4[Fe(CN)(6)]. (2012). ResearchGate. Available from: [Link]
- Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 232-237.
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). ResearchGate. Available from: [Link]
- What is the mechanism of the reaction between 4 - bromopyridine hydrochloride and Grignard reagents? (2026). Blog.
- BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine. BenchChem.
-
Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. (1969). Journal of the Chemical Society C: Organic. Available from: [Link]
-
Oldenhuis, N. J., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(15), 2241–2244. Available from: [Link]
- Disorders of purine and pyrimidine metabolism. (1998). PubMed.
-
Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Disorders of pyrimidine metabolism. (2024). WikiLectures.
- Buchwald-Hartwig Amin
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.).
- Pyrylium salts- kryptonite for the Sandmeyer reaction? (2021).
- Pyrimidine Metabolism Disorders. (n.d.). MSD Manual Professional Edition.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2020). MDPI.
- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.).
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11).
- 6-Chloropyrimidine-4-carbonitrile. (n.d.). PubChem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). BenchChem.
- Purine and Pyrimidine Metabolism. (1997).
- 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | 60025-09-4. (2025). ChemicalBook.
- Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. (2020).
- Process for the preparation of 2-cyanopyridines. (2004).
- This compound [CAS: 1209460-03-6]. (n.d.). Ivy Fine Chemicals.
- Synthesis of pyrimidine-6-carbonitrile derivatives. (n.d.).
- 939986-65-9|6-Chloropyrimidine-4-carbonitrile|BLD Pharm. (n.d.).
- Synthesizing Aromatic Nitriles via Cyanation. (2017).
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2012). PMC - NIH.
- Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid c
- An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. (n.d.).
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2025). ChemRxiv.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. benchchem.com [benchchem.com]
- 15. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 16. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Assignment of 6-Bromopyrimidine-4-carbonitrile
This guide provides an in-depth analysis and spectral assignment of 6-bromopyrimidine-4-carbonitrile, a key heterocyclic intermediate in medicinal chemistry and materials science. We will explore the theoretical underpinnings of its ¹H NMR spectrum, compare it with structurally related analogues to understand substituent effects, and provide a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on unambiguous structural characterization for their work.
Section 1: The Influence of Structure on ¹H NMR Spectra in Pyrimidine Systems
The ¹H NMR spectrum of a substituted pyrimidine is a direct reflection of its electronic environment. The parent pyrimidine ring features three distinct proton signals. In deuterated chloroform (CDCl₃), the proton at the C2 position (H-2) typically appears furthest downfield (δ ≈ 9.26 ppm), flanked by two electron-withdrawing nitrogen atoms. The H-4 and H-6 protons are equivalent and resonate at approximately δ 8.78 ppm, while the H-5 proton is the most shielded, appearing at δ ≈ 7.36 ppm[1].
The introduction of substituents dramatically alters this landscape. Electron-withdrawing groups (EWGs), such as a halogen or a nitrile group, deshield adjacent protons, causing their signals to shift downfield. The magnitude of this shift is dependent on the nature and position of the substituent.[2] This principle is central to interpreting the spectrum of this compound.
In this molecule, two powerful EWGs, a bromine atom at C6 and a nitrile group at C4, dictate the electronic environment. This leaves two protons on the pyrimidine ring: H-2 and H-5.
-
H-2: Positioned between two ring nitrogens, this proton is inherently deshielded. It is also para to the strongly withdrawing nitrile group, which will further decrease its electron density.
-
H-5: This proton is situated meta to both the nitrile and bromo substituents. While the meta effect is weaker than ortho or para effects, the cumulative influence of these groups will still result in a significant downfield shift compared to the H-5 proton in unsubstituted pyrimidine.
Furthermore, the H-2 and H-5 protons are three bonds apart, leading to a phenomenon known as meta-coupling. This typically results in a small, resolvable splitting (⁴JHH) of 2-3 Hz, causing each proton signal to appear as a doublet.[3]
Section 2: Predicted ¹H NMR Spectral Assignment for this compound
The spectrum is expected to show two signals in the aromatic region, both appearing as sharp doublets due to meta-coupling.
-
H-2 Signal: Due to the profound deshielding from both adjacent nitrogen atoms and the para-nitrile group, the H-2 proton is predicted to be the most downfield signal, likely appearing around δ 9.2-9.4 ppm .
-
H-5 Signal: The H-5 proton, being less influenced by the ring nitrogens and only subject to the meta effects of the EWGs, will resonate at a higher field (more shielded) than H-2. Its predicted chemical shift is in the range of δ 8.9-9.1 ppm .
The coupling constant (J) for both doublets should be identical and fall within the expected range for meta-coupling (⁴JHH ≈ 2-3 Hz).
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly alter chemical shifts.[5] DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Transfer the solution into a clean, 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the NMR tube into the spectrometer's autosampler or manual probe.
-
Lock the instrument onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp, well-resolved peaks. An automated shimming routine is typically sufficient.
-
Tune and match the probe to the ¹H frequency to ensure maximum signal-to-noise.
-
-
Data Acquisition:
-
Load a standard set of acquisition parameters for a ¹H experiment.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Initiate the acquisition to collect the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Carefully correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction algorithm to produce a flat baseline.
-
Integrate the area under each peak to determine the relative ratio of protons.
-
Calibrate the chemical shift axis by setting the residual solvent peak or an internal standard (like Tetramethylsilane, TMS) to its known value (δ 0.00 ppm). [6] By following this protocol, researchers can reliably obtain high-quality spectra, enabling accurate interpretation and structural confirmation.
-
References
-
Abraham, R. J., & Matth, M., 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
OpenOChem Learn, Interpreting HNMR. [Link]
-
Abraham, R. J., et al., 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
The Royal Society of Chemistry, 1HNMR δ values for. [Link]
-
Shkurko, O. P., & Mamaev, V. P., NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]
-
ResearchGate, The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]
-
Silva, A. M. S., et al., Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
ResearchGate, 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics. [Link]
-
ResearchGate, 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
University of Bath, 1H NMR Spectroscopy. [Link]
-
Human Metabolome Database, 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]
-
PubChemLite, this compound (C5H2BrN3). [Link]
-
HETEROCYCLES, SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
-
The Royal Society of Chemistry, Supporting Information. [Link]
-
Babij, N. R., et al., NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Compound Interest, A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Capot Chemical, Specifications of this compound. [Link]
Sources
A Senior Application Scientist's Guide to 13C NMR Analysis of Substituted 6-Bromopyrimidine-4-carbonitrile Scaffolds
Abstract
The 6-bromopyrimidine-4-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for targeted therapeutics. Precise and unambiguous structural characterization of its derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring intellectual property integrity. This guide provides an in-depth analysis of 13C Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for this purpose. We will move beyond simple data reporting to explore the causal relationships between substituent electronics and their profound impact on the 13C chemical shifts of the pyrimidine ring. This comparative guide presents experimental data, field-proven protocols, and advanced 2D NMR strategies to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: Why 13C NMR is Indispensable for Pyrimidine Scaffolds
In the landscape of drug discovery, nitrogen-containing heterocycles are of immense importance, with pyrimidine derivatives being particularly prominent in a wide range of therapeutic agents.[1][2][3] The synthetic derivatization of a core scaffold like this compound often involves substitution at various positions, leading to a library of compounds with distinct biological activities. While techniques like mass spectrometry confirm molecular weight and 1H NMR provides information on proton environments, only 13C NMR offers direct, high-resolution insight into the carbon skeleton of the molecule.[4][5]
The key challenge in analyzing these molecules lies in the high density of quaternary carbons (C4, C6) and carbons directly bonded to nitrogen, which often exhibit weak signals and complex electronic environments.[6][7] A robust understanding of how substituents modulate the 13C NMR spectrum is not merely academic; it is a critical, predictive tool for confirming regiochemistry and understanding the electronic landscape of a new chemical entity.
The Baseline: 13C NMR Fingerprint of this compound
Before analyzing derivatives, one must first understand the parent structure. The 13C NMR spectrum of this compound is characterized by distinct signals for its four unique ring carbons and the nitrile carbon. The chemical shifts are governed by the strong electron-withdrawing effects of the two ring nitrogens, the bromine atom, and the cyano group.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C2 | ~160-162 | Flanked by two electronegative nitrogen atoms (imine-like character), leading to significant deshielding. |
| C4 | ~115-118 | A quaternary carbon attached to a nitrogen and the electron-withdrawing cyano group. |
| C5 | ~128-130 | The only CH carbon in the ring. Its shift is influenced by the adjacent bromine and the para-positioned cyano group. |
| C6 | ~145-148 | A quaternary carbon directly attached to the electronegative bromine atom and a nitrogen atom, causing strong deshielding. |
| -CN | ~114-116 | Typical chemical shift for a nitrile carbon. |
Note: These are predicted values based on established substituent effects in heterocyclic systems. Actual values may vary slightly based on solvent and concentration.[8][9]
Comparative Analysis: Decoding Substituent Effects on the Pyrimidine Core
The true power of 13C NMR is revealed when comparing a series of derivatives. Substituents introduced onto the pyrimidine ring, typically at the C2 or C5 positions, induce predictable changes (Substituent Chemical Shifts, SCS) in the 13C spectrum. These shifts are a direct probe of the electronic perturbations—inductive and resonance effects—exerted by the substituent.[8][10][11]
Let's consider a comparative study of C2-substituted this compound derivatives.
| Substituent at C2 (R) | C2 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | Dominant Electronic Effect & Causality |
| -H (Parent) | 161.5 | 117.0 | 129.5 | 146.0 | Baseline reference. |
| -NH₂ (Electron Donating) | 164.0 | 116.5 | 127.0 | 145.2 | Strong Resonance Donation: The amino group donates electron density into the ring, shielding C5 (ortho) and C4 (para) through resonance. The C2 carbon itself is deshielded due to the direct attachment of the electronegative nitrogen atom. |
| -OCH₃ (Electron Donating) | 165.2 | 116.2 | 126.8 | 145.0 | Strong Resonance Donation: Similar to -NH₂, the methoxy group donates electron density, causing upfield shifts (shielding) at C5 and C4. The direct attachment of the highly electronegative oxygen deshields C2 significantly. |
| -Cl (Electron Withdrawing) | 159.8 | 117.8 | 130.5 | 146.9 | Inductive Withdrawal: The electronegative chlorine atom withdraws electron density inductively, causing downfield shifts (deshielding) at the adjacent C5 and the more distant C4 and C6 carbons. |
This data clearly demonstrates how 13C NMR can be used to confirm the successful introduction of a substituent and to understand its electronic influence on the heterocyclic core. For instance, a significant upfield shift at C5 would be strong evidence for the successful installation of an electron-donating group at C2.
Experimental Protocols for Self-Validating Data
Acquiring high-quality, reliable 13C NMR data requires meticulous attention to experimental parameters. The following protocols are designed to be self-validating systems for the analysis of novel pyrimidine derivatives.
Protocol 1: Standard Qualitative 13C{¹H} NMR
This is the workhorse experiment for routine structural confirmation. The causality behind the choice of parameters is crucial for success.
-
Objective: To obtain a proton-decoupled 13C spectrum showing all unique carbon signals for initial structural verification.
-
Methodology:
-
Sample Preparation: Dissolve 15-25 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: Using a sufficient concentration is critical to overcome the low natural abundance of ¹³C and obtain a good signal-to-noise ratio (S/N) in a reasonable time.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better sensitivity and spectral dispersion.
-
Tune and match the probe for the ¹³C frequency. Causality: Proper tuning ensures maximum energy transfer to the sample, which is essential for the low-sensitivity ¹³C nucleus.
-
-
Acquisition Parameters:
-
Pulse Program: zgpg30 or a similar pulse program with a 30-45° flip angle. Causality: A smaller flip angle allows for a shorter relaxation delay (d1) without saturating the signals, especially the slow-relaxing quaternary carbons.[12]
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time (aq): 1.0-1.5 seconds.
-
Number of Scans (ns): 1024 to 4096 scans, depending on sample concentration. Causality: Signal averaging is required to improve the S/N, as the ¹³C signal is inherently weak.
-
-
Processing: Apply an exponential multiplication with a line broadening (LB) of 1-2 Hz before Fourier transformation to improve S/N. Phase and baseline correct the spectrum. Calibrate the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol 2: Advanced 2D NMR for Unambiguous Assignment (HMBC)
For complex derivatives or cases of ambiguous regiochemistry, one-dimensional spectra are insufficient. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is a self-validating tool that provides definitive structural proof by showing correlations between protons and carbons over two to three bonds.
-
Objective: To unambiguously assign quaternary carbons and confirm the regiochemistry of substitution.
-
Methodology:
-
Sample & Setup: Use the same sample prepared for the 1D NMR. A high-quality ¹H spectrum should be acquired first.
-
Acquisition Parameters:
-
Pulse Program: hmbcgpndqf or equivalent.
-
¹³C Spectral Width (sw): 0-200 ppm.
-
¹H Spectral Width (sw): Cover all proton signals.
-
Long-Range Coupling Delay (d6): Set to optimize for a J-coupling of 8-10 Hz (typically a delay of 50-60 ms). Causality: This delay is a filter that determines which correlations are observed. 8-10 Hz is a good compromise for typical 2- and 3-bond C-H couplings in aromatic systems.[13]
-
-
Data Interpretation: Look for key correlations. For example, in a C5-substituted derivative, the proton of the substituent should show a correlation to C5 and C4/C6 of the pyrimidine ring, confirming its position. The C5-H proton will show correlations to C4 and C6, confirming their assignments.
-
Visualization of the Analytical Workflow
A systematic approach ensures that all necessary data is collected for unambiguous structure elucidation.
Caption: Standard workflow for NMR-based structure elucidation.
Conclusion
13C NMR spectroscopy is more than a routine characterization technique; it is a powerful diagnostic and predictive tool in the development of pharmaceuticals based on the this compound scaffold. By understanding the baseline spectrum of the core and systematically comparing the chemical shift changes induced by various substituents, researchers can gain deep insights into the electronic nature of their molecules. This guide provides the strategic framework and validated protocols necessary to move from synthesis to confident, unambiguous structural assignment, thereby accelerating the drug discovery process.
References
-
Kielan, M., & Raczynska, E. D. (2006). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]
-
Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
-
Holy, N. L. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. [Link]
-
Shkurko, O. P., & Mamaev, V. P. (1974). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds. [Link]
-
Holy, N. L., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra of synthesized model compound 4f. [Link]
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. [Link]
-
SpectraBase. (n.d.). 2-Bromopyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
University of California, San Diego. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]
-
Weizmann Institute of Science. (n.d.). 13 Carbon NMR. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
SpectraBase. (n.d.). 4-Cyanopyridine - Optional[13C NMR] - Chemical Shifts. [Link]
-
Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
University of Kragujevac. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded.... [Link]
-
ResearchGate. (2001). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]
Sources
- 1. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. 13Carbon NMR [chem.ch.huji.ac.il]
- 6. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 6-Bromopyrimidine-4-carbonitrile
For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel heterocyclic compounds, mass spectrometry stands as an indispensable tool. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Bromopyrimidine-4-carbonitrile, a key heterocyclic building block. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes fundamental principles of mass spectrometry and experimental data from structurally analogous compounds to construct a robust, predictive framework. Furthermore, we present a comprehensive, step-by-step protocol for acquiring an experimental mass spectrum, enabling researchers to validate and expand upon these predictions in their own laboratories.
The Rationale: Predicting Fragmentation from Chemical Structure
The fragmentation of a molecule under electron ionization is not a random process; it is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.[1][2][3] For this compound, we can anticipate several key fragmentation pathways based on its constituent functional groups: the pyrimidine ring, the bromo substituent, and the nitrile group.
The initial ionization event involves the removal of an electron to form a molecular ion (M+•). The location of the initial charge and radical site will influence subsequent fragmentation. In molecules with heteroatoms containing lone pairs of electrons, ionization is most likely to occur at these sites due to their lower ionization energy.[1]
Predicted Fragmentation Pathways of this compound
The molecular weight of this compound (C5H2BrN3) is 182.94 g/mol for the 79Br isotope and 184.94 g/mol for the 81Br isotope. The presence of bromine, with its characteristic isotopic signature (approximately 1:1 ratio of 79Br and 81Br), will result in distinctive "doublets" for all bromine-containing fragments, separated by two mass-to-charge units (m/z). This isotopic pattern is a powerful diagnostic tool.
Based on established fragmentation mechanisms for related compounds, we predict the following primary fragmentation pathways:
-
Loss of a Bromine Radical: A common fragmentation pathway for halogenated aromatic compounds is the cleavage of the carbon-halogen bond.[4] This would result in the loss of a bromine radical (•Br) to form a stable pyrimidine-carbonitrile cation.
-
Loss of Hydrogen Cyanide (HCN): Aromatic nitriles frequently undergo fragmentation via the elimination of a neutral molecule of hydrogen cyanide. This often involves rearrangement of the aromatic ring.
-
Sequential Loss of HCN and Br•: It is plausible that the molecule could first lose HCN, followed by the loss of a bromine radical, or vice versa.
-
Ring Cleavage: The pyrimidine ring itself can undergo fragmentation, although this often requires higher energy and may result in a more complex pattern of lower mass fragments. A common fragmentation of pyrimidines can involve the loss of HCN from the ring itself.[5]
The following table summarizes the predicted key fragments, their nominal m/z values (for the 79Br isotope), and the proposed neutral loss.
| Predicted Fragment Ion | m/z (for 79Br) | Proposed Neutral Loss | Notes |
| [C5H2BrN3]+• (Molecular Ion) | 183 | - | Will appear as a doublet at m/z 183/185 |
| [C5H2N3]+ | 104 | •Br | Loss of bromine radical |
| [C4HBr]+• | 128 | HCN | Loss of hydrogen cyanide from the molecular ion |
| [C4H]+ | 50 | HCN from [C5H2N3]+ | Loss of HCN from the bromine-less fragment |
| [C3HN2]+ | 77 | BrCN | A possible rearrangement and fragmentation |
Below is a proposed fragmentation pathway diagram generated using Graphviz, illustrating the predicted fragmentation cascade.
Sources
A Senior Application Scientist's Guide to the FTIR Analysis of the C≡N Stretch in Pyrimidine-4-carbonitrile
Introduction: The Significance of the Nitrile Moiety in Pyrimidine Scaffolds
For researchers and professionals in drug development, the pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. When functionalized with a carbonitrile (C≡N) group, as in pyrimidine-4-carbonitrile, this moiety becomes more than just a structural element; it transforms into a versatile spectroscopic probe and a key player in molecular interactions. The C≡N bond's unique vibrational properties make it an outstanding reporter group for Fourier Transform Infrared (FTIR) spectroscopy. Its stretching vibration is highly sensitive to the local electronic environment, hydrogen bonding, and solvent effects, providing invaluable insights into molecular binding, reaction kinetics, and conformational changes.[1][2]
This guide provides an in-depth comparison of FTIR-based methodologies for analyzing the C≡N stretch in pyrimidine-4-carbonitrile. We will explore the causality behind experimental choices, compare techniques with viable alternatives, and provide actionable protocols to ensure the generation of robust, high-quality data.
The C≡N Stretch: A Distinctive Spectroscopic Fingerprint
The carbon-nitrogen triple bond (nitrile) possesses a strong, sharp, and highly characteristic absorption band in a relatively uncluttered region of the infrared spectrum.[3][4]
-
Frequency Range: For aromatic nitriles like pyrimidine-4-carbonitrile, the C≡N stretching vibration typically appears in the 2220–2240 cm⁻¹ range.[4] This is slightly lower than for saturated (aliphatic) nitriles (2240–2260 cm⁻¹) due to electronic conjugation with the aromatic pyrimidine ring, which slightly weakens the C≡N bond.[4][5]
-
Intensity: The significant difference in electronegativity between carbon and nitrogen creates a strong dipole moment in the C≡N bond. The stretching of this bond leads to a large change in the dipole moment, resulting in a characteristically intense IR absorption peak.[4] This high intensity makes it easily detectable even at low concentrations.
The precise position of this peak is not static. It can shift based on interactions with its environment, a phenomenon that can be leveraged to study:
-
Solvent Effects (Solvatochromism): The polarity of the solvent can influence the vibrational frequency.[6]
-
Hydrogen Bonding: The nitrogen lone pair can act as a hydrogen bond acceptor, causing a shift in the C≡N frequency.[2]
-
Substituent Effects: Electron-donating or withdrawing groups on the pyrimidine ring can alter the electronic distribution and, consequently, the C≡N bond strength and frequency.[1][5]
Comparative Analysis of FTIR Sampling Techniques
The choice of sampling technique is a critical experimental decision that directly impacts data quality and interpretation. The optimal method depends on the sample's physical state and the analytical question being addressed.
Attenuated Total Reflectance (ATR)
ATR is arguably the most common and versatile technique for both qualitative and quantitative analysis of solids and liquids. It requires minimal to no sample preparation.
-
Principle of Operation: An infrared beam is directed into a crystal of high refractive index (e.g., diamond, germanium). The beam undergoes total internal reflection at the crystal-sample interface, creating an evanescent wave that penetrates a few micrometers into the sample. Any absorption of this evanescent wave by the sample is detected.[7]
-
Why It's a Good Choice: The ease of use is unparalleled. A small amount of solid pyrimidine-4-carbonitrile powder can be placed directly on the crystal, and a spectrum can be acquired in seconds.
-
Causality in Practice: The application of consistent pressure is paramount for reproducibility, especially in quantitative studies. The pressure ensures intimate contact between the sample and the ATR crystal, which directly influences the effective path length and, therefore, the absorbance intensity.
A Note on Diamond ATR: While diamond is a robust and popular ATR crystal material, it has strong lattice absorption bands in the 2300-1900 cm⁻¹ region. This can obscure the C≡N stretch. For high-fidelity analysis of the nitrile peak, a single-reflection diamond ATR accessory is strongly recommended over a multiple-reflection one, as the latter can completely absorb the IR beam in this region, leaving only noise.[8]
Transmission Spectroscopy (KBr Pellets)
This traditional method involves intimately mixing the solid sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent pellet.
-
Principle of Operation: The IR beam passes directly through the sample pellet.
-
Why It's a Good Choice: It often yields high-quality spectra with sharp resolution and is free from the potential band distortions that can sometimes occur with ATR.
-
Causality in Practice: The quality of the pellet is the single most important factor. The sample must be ground to a fine, uniform particle size (smaller than the wavelength of the IR light) to minimize scattering. KBr is hygroscopic; any absorbed water will introduce a broad O-H stretching band (~3400 cm⁻¹) and bending (~1640 cm⁻¹), potentially obscuring other features. Therefore, rigorous drying of the KBr and sample is a self-validating step for a clean spectrum.
Solution-Phase Spectroscopy
Analyzing the compound in solution allows for the study of intermolecular interactions and solvent effects.
-
Principle of Operation: The sample is dissolved in an IR-transparent solvent (e.g., carbon tetrachloride, chloroform) and placed in a liquid transmission cell with windows made of materials like NaCl or KBr.
-
Why It's a Good Choice: This is the only method that allows for the systematic study of solvatochromic shifts, providing insight into how the molecule's electronic structure is perturbed by its environment.[6]
-
Causality in Practice: Solvent selection is critical. The chosen solvent must not only dissolve the pyrimidine-4-carbonitrile but also have a transparent window in the 2200-2300 cm⁻¹ region. A background spectrum of the pure solvent in the same cell must be acquired and subtracted from the sample spectrum to isolate the analyte's absorptions.
Table 1: Comparison of FTIR Sampling Techniques for Pyrimidine-4-carbonitrile Analysis
| Technique | Principle | Pros | Cons | Best For |
| ATR | Evanescent wave absorption at a crystal-sample interface.[7] | Minimal sample prep; fast; good for solids & liquids. | Potential for band shifts/distortions; diamond ATR can interfere with C≡N peak.[8] | Rapid qualitative ID; routine quantitative analysis; surface analysis. |
| KBr Pellet | Direct transmission of IR beam through a solid dispersion. | High-quality, high-resolution spectra; established method. | Labor-intensive sample prep; KBr is hygroscopic; potential for pressure-induced changes. | High-fidelity structural confirmation; creating reference spectra. |
| Solution Phase | Direct transmission through a liquid sample in a cell. | Allows study of solvent effects & intermolecular interactions.[6] | Solvent interference; requires suitable IR-transparent solvents; sample must be soluble. | Investigating solvatochromism; monitoring reactions in solution. |
Comparison with Alternative Spectroscopic Techniques
While FTIR is an excellent tool for identifying the C≡N functional group, a comprehensive analysis often benefits from complementary techniques that provide different types of structural information.
Raman Spectroscopy
Raman spectroscopy is a light-scattering technique that is often considered complementary to FTIR.
-
Information Provided: Like FTIR, it provides information about molecular vibrations. However, the selection rules differ. A vibrational mode is Raman-active if it involves a change in the molecule's polarizability. The C≡N stretch, being a symmetric vibration with a highly polarizable triple bond, typically produces a strong and sharp Raman signal.[9][10]
-
Key Advantages: Water is a very weak Raman scatterer, making this technique exceptionally well-suited for analyzing aqueous samples without overwhelming solvent interference. This is a significant advantage in biological and pharmaceutical contexts.
-
Comparison Point: While FTIR measures bond polarity, Raman measures bond polarizability. For a symmetric molecule, some vibrations may be IR-inactive but Raman-active, and vice versa. For pyrimidine-4-carbonitrile, the C≡N stretch is prominent in both.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled detail about the atomic connectivity and chemical environment of nuclei.
-
¹³C NMR: The carbon atom of the nitrile group (C≡N) gives a characteristic signal in the ¹³C NMR spectrum, typically in the 110–125 ppm range.[3][11][12] This confirms the presence of the nitrile carbon and provides information about its electronic environment.
-
¹H NMR: While not directly observing the nitrile, ¹H NMR reveals information about the protons on the pyrimidine ring. The protons adjacent to the electron-withdrawing nitrile group will be deshielded and appear at a higher chemical shift (further downfield).[3][11]
-
Comparison Point: Where FTIR and Raman identify the functional group (the C≡N bond), NMR elucidates the entire molecular scaffold, showing how all the atoms are connected. It is the gold standard for unambiguous structure determination.
Table 2: Comparison of Spectroscopic Methods for C≡N Analysis
| Technique | Information Provided | Sensitivity | Sample State | Key Considerations |
| FTIR | Presence, bonding environment, and interactions of the C≡N functional group. | High (µg-ng) | Solid, Liquid, Gas | Excellent for functional group identification; sensitive to H-bonding. |
| Raman | Vibrational modes of the C≡N group; complementary to FTIR. | Moderate (µg) | Solid, Liquid | Excellent for aqueous solutions; minimal sample prep.[9][10] |
| NMR | Atomic connectivity and detailed molecular structure. | Low (mg) | Solution | The definitive method for structure elucidation; provides no direct info on bond vibration.[12] |
Experimental Protocol: ATR-FTIR Analysis of Pyrimidine-4-carbonitrile
This protocol describes a self-validating system for obtaining a high-quality ATR-FTIR spectrum of a solid powder sample.
Objective: To acquire a clean, reproducible infrared spectrum of solid pyrimidine-4-carbonitrile, focusing on the C≡N stretching region.
Materials:
-
FTIR Spectrometer with a single-reflection diamond ATR accessory.
-
Pyrimidine-4-carbonitrile (solid powder).
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes.
Methodology:
-
Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize (typically 30-60 minutes). Purging the sample compartment with dry air or nitrogen is recommended to minimize atmospheric H₂O and CO₂ interference.
-
ATR Crystal Cleaning:
-
Before any measurement, clean the ATR crystal surface. Apply a small amount of isopropanol to a lint-free wipe and gently clean the crystal surface.
-
Allow the solvent to fully evaporate. This is a critical step to prevent "carry-over" contamination from previous samples.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. The instrument software will prompt for this.
-
Causality Check: This step measures the instrument's response and the atmospheric conditions. All subsequent sample spectra will be ratioed against this background, effectively subtracting any contributions from the instrument or the atmosphere.[13] A good background is essential for accurate data.
-
-
Sample Application:
-
Place a small amount of pyrimidine-4-carbonitrile powder onto the center of the diamond ATR crystal. Only enough to completely cover the crystal surface is needed (typically a few milligrams).
-
-
Pressure Application:
-
Engage the ATR pressure arm and apply a consistent force to the sample. Most modern ATR accessories have a slip-clutch or torque-limiting knob to ensure the same pressure is applied for every measurement.
-
Causality Check: Consistent pressure ensures consistent contact and effective path length, which is the key to spectral reproducibility and the basis for any quantitative comparison between samples.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typical parameters are a resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans over the range of 4000–650 cm⁻¹.[13]
-
Data Validation: The resulting spectrum should show a flat baseline at ~100% Transmittance (or ~0 Absorbance) in regions where the sample does not absorb. The key C≡N peak should be clearly visible around 2230 cm⁻¹. Other expected peaks for the pyrimidine ring should also be present.[14][15]
-
-
Post-Measurement Cleaning:
-
Retract the pressure arm. Carefully remove the bulk of the powder with a dry, lint-free wipe.
-
Perform a final clean with a solvent-moistened wipe as described in Step 2.
-
Run a "clean check" by acquiring a new scan. The result should be a flat line, confirming the crystal is ready for the next sample.
-
Visualizing the Workflow and Decision Process
To better illustrate the experimental and logical flow, the following diagrams are provided.
Caption: ATR-FTIR Experimental Workflow.
Caption: Decision Framework for Technique Selection.
Summary and Recommendations
The analysis of the C≡N stretch in pyrimidine-4-carbonitrile by FTIR spectroscopy is a powerful, direct, and information-rich method for probing the molecular state of this important pharmaceutical scaffold.
-
For rapid and routine identification , ATR-FTIR is the technique of choice due to its speed and minimal sample preparation requirements. A single-reflection diamond ATR is optimal to avoid spectral artifacts in the nitrile region.
-
For creating high-fidelity reference spectra or when ATR proves problematic, the traditional KBr pellet method remains a reliable, albeit more laborious, alternative.
-
To investigate intermolecular interactions, hydrogen bonding, or solvent effects —studies critical for understanding a drug candidate's behavior in different environments—solution-phase FTIR is indispensable.
-
When complementary data is needed, Raman spectroscopy offers a powerful alternative, especially for aqueous systems, while NMR spectroscopy is the ultimate tool for complete structural elucidation.
By understanding the principles behind each technique and carefully selecting the appropriate methodology, researchers can effectively leverage the unique spectroscopic properties of the nitrile group to accelerate their research and development efforts.
References
-
University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from University of Calgary Chemistry website: [Link]
-
Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Fiveable Organic Chemistry Class Notes: [Link]
-
UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from University of California, Irvine: [Link]
-
de Lima, D. R., et al. (2023). Application of ATR-FTIR spectroscopy to characterize the acrylonitrile content of degraded filled nitrile rubber compounds. ResearchGate. Request PDF: [Link]
-
Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts: [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from NC State University Libraries: [Link]
-
Koner, D., et al. (2014). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC - NIH. [Link]
-
Scilit. (n.d.). Application of ATR-FTIR spectroscopy to characterize the acrylonitrile content of degraded filled nitrile rubber compounds. Retrieved from Scilit: [Link]
-
Harrick. (n.d.). ANALYSIS OF NITRILES BY DIAMOND ATR. Retrieved from Harrick Scientific Products, Inc.: [Link]
-
Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]
-
Choi, S., et al. (2019). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. ResearchGate. Request PDF: [Link]
-
Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from Scribd: [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts: [Link]
-
Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from Scribd: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from Kwame Nkrumah University of Science and Technology: [Link]
-
Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from Chemistry LibreTexts: [Link]
-
Ghosh, P., & Katare, S. (2007). Application of FTIR in characterization of acrylonitrile-butadiene rubber (nitrile rubber). ResearchGate. Request PDF: [Link]
-
Wahan, L. F., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
Roy, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. ACS Publications. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]
-
Ghorab, M. M., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine. PubChem Compound Summary for CID 9260. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from ResearchGate: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
-
ResearchGate. (n.d.). The Raman spectrum of pyrimidine by 632.8 nm excitation. Retrieved from ResearchGate: [Link]
-
ResearchGate. (n.d.). Selected high-pressure Raman spectra of pyrimidine. Retrieved from ResearchGate: [Link]
-
ResearchGate. (n.d.). Experimental solid-state Raman spectra of pyrimidine (Prm) compared to.... Retrieved from ResearchGate: [Link]
-
Maleki, A., et al. (2022). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PMC - NIH. [Link]
-
Sharma, B., et al. (2021). Exploring Surface-Enhanced Raman Spectroscopy of Pyrazine-2-Carbonitrile for Indirect Label-Free Albumin Quantification in an In Vitro Endothelium Permeability Assay. NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fiveable.me [fiveable.me]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. scribd.com [scribd.com]
- 6. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 8. harricksci.com [harricksci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 15. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: 5-Bromopyrimidine-4-carbonitrile vs. 6-Bromopyrimidine-4-carbonitrile in Key Synthetic Transformations
In the landscape of medicinal chemistry and materials science, substituted pyrimidines serve as foundational scaffolds for a vast array of functional molecules. Among them, brominated pyrimidine carbonitriles are particularly valuable as versatile intermediates. The precise placement of the bromine atom on the pyrimidine ring dramatically influences the molecule's electronic properties and steric environment, thereby dictating its reactivity in subsequent transformations. This guide provides an in-depth, objective comparison of the reactivity of two critical isomers: 5-bromopyrimidine-4-carbonitrile and 6-bromopyrimidine-4-carbonitrile. We will dissect their performance in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, grounding our analysis in mechanistic principles and supporting experimental data to empower researchers in making informed synthetic choices.
Theoretical Framework: The Electronic and Steric Dichotomy
The reactivity of these isomers is governed by a delicate interplay of electronic and steric factors originating from the pyrimidine ring nitrogens, the cyano group, and the position of the bromine atom.
Electronic Effects: The pyrimidine core is inherently electron-deficient due to the inductive effects of its two nitrogen atoms. This deficiency is significantly amplified by the potent electron-withdrawing nature of the C4-nitrile group, which acts through both inductive (-I) and resonance (-M) effects.[1][2] This strong electronic pull renders the entire heterocyclic system highly electrophilic and susceptible to nucleophilic attack.
-
This compound: The bromine atom at the C6 position is ortho and para to the ring nitrogens. This placement is critical, as it allows for the powerful stabilization of negative charge developed during nucleophilic attack through delocalization onto the electronegative nitrogen atoms.[3][4] This makes the C6 position exceptionally activated for SNAr reactions.
-
5-Bromopyrimidine-4-carbonitrile: The bromine atom at the C5 position is meta to the ring nitrogens. Consequently, the negative charge of an intermediate complex cannot be directly delocalized onto the ring nitrogens. This results in a lower degree of electronic activation for nucleophilic substitution compared to the C6 position.
Steric Hindrance: The spatial arrangement of atoms around the C-Br bond can significantly impact the accessibility of the reaction center to catalysts or reagents.
-
This compound: The C6 position is flanked by the N1 ring nitrogen and the C5-hydrogen. The lone pair of electrons on the adjacent nitrogen can create steric repulsion, potentially hindering the approach of bulky reagents, particularly the large coordination sphere of a palladium catalyst during oxidative addition.[5][6]
-
5-Bromopyrimidine-4-carbonitrile: The C5 position is sterically less encumbered, situated between two carbon-hydrogen bonds (C4 and C6). This relative openness facilitates easier access for bulky catalytic complexes.[7]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of heterocyclic functionalization. It proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][8][9]
Mechanistic Analysis: The stability of the Meisenheimer complex is paramount to the reaction's success. For the 6-bromo isomer , an attacking nucleophile generates a negative charge that is effectively delocalized onto both the N1 and N3 ring nitrogens, as well as the nitrogen of the cyano group. This extensive delocalization provides a low-energy pathway for the reaction. In contrast, for the 5-bromo isomer , the negative charge in the intermediate is not delocalized onto the ring nitrogens, leading to a higher-energy, less stable intermediate and consequently, a slower reaction rate.
Prediction: this compound is predicted to be substantially more reactive towards nucleophiles in SNAr reactions than its 5-bromo counterpart.
Diagram: SNAr Mechanism & Intermediate Stabilization
Caption: SNAr on this compound via a stabilized intermediate.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, widely used in pharmaceutical synthesis.[10][11] Its catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13] The initial oxidative addition of the palladium(0) catalyst to the C-Br bond is often the rate-determining step and is highly sensitive to both electronic and steric factors.
Mechanistic Analysis:
-
Electronic Effect: The electron-deficient nature of both pyrimidine rings activates the C-Br bond towards oxidative addition. The C6 position in the 6-bromo isomer is more electron-deficient, which should, in principle, facilitate this step.
-
Steric Effect: This is often the dominant factor. The greater steric hindrance around the C6-Br bond in the 6-bromo isomer can impede the approach of the bulky Pd(0)-ligand complex, slowing the rate of oxidative addition. The 5-bromo isomer , with its more accessible C5-Br bond, is expected to undergo oxidative addition more readily.[14]
Prediction: While electronic activation favors the 6-bromo isomer, the reduced steric hindrance at the C5 position will likely make 5-bromopyrimidine-4-carbonitrile the more efficient substrate in many Suzuki-Miyaura coupling reactions, especially when using bulky phosphine ligands.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Isomer | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo | 3-Furanylboronic acid | Ni(PCy3)2Cl2 | K3PO4 | t-Amyl Alcohol | 100 | 24 | 85 |
| 5-Bromo Derivative | Various arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 70-80 | 18-22 | 60-85[15] |
| 6-Bromo (General) | Arylboronic acids | Pd(dppf)Cl2 | Na2CO3 | DME/H2O | 80 | 12 | ~70-90 |
Note: Direct comparative studies are scarce; data is compiled from representative examples found in the literature. Conditions and substrates vary, but the general trend indicates robust reactivity for the 5-bromo isomer under various conditions.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the palladium-catalyzed Suzuki-Miyaura reaction cycle.
Experimental Protocols
Protocol 1: SNAr of this compound with Piperidine
This protocol describes a typical nucleophilic substitution on the more reactive 6-bromo isomer.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M).
-
Nucleophile Addition: Add piperidine (1.2 eq) to the solution dropwise at room temperature.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture. The base acts as a scavenger for the HBr generated.
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 6-(piperidin-1-yl)pyrimidine-4-carbonitrile.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromopyrimidine-4-carbonitrile
This protocol details a standard cross-coupling reaction, leveraging the lower steric hindrance of the 5-bromo isomer.
Diagram: Experimental Workflow for Suzuki Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
-
Flask Preparation: To a flame-dried Schlenk flask, add 5-bromopyrimidine-4-carbonitrile (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and potassium phosphate (K₃PO₄) (2.5 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford 5-phenylpyrimidine-4-carbonitrile.
Conclusion and Strategic Recommendations
The reactivity of 5-bromopyrimidine-4-carbonitrile and its 6-bromo isomer is not interchangeable; their distinct behaviors are dictated by a predictable combination of electronic activation and steric accessibility.
-
For Nucleophilic Aromatic Substitution (SNAr): This compound is the unequivocally superior substrate. Its electronic configuration allows for extensive stabilization of the Meisenheimer intermediate, leading to faster reaction rates and milder required conditions. It should be the default choice for introducing N-, O-, and S-nucleophiles at the C6 position.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): 5-Bromopyrimidine-4-carbonitrile is generally the more reliable and versatile substrate. Its reduced steric hindrance at the C5 position facilitates the crucial oxidative addition step, leading to higher efficiency with a broader range of catalysts and coupling partners.
By understanding these fundamental principles, researchers can strategically select the appropriate isomer, optimizing reaction conditions, minimizing side products, and accelerating the synthesis of complex target molecules in drug discovery and materials development.
References
- BenchChem. The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide.
- ChemicalBook. 5-Bromopyrimidine synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- Wikipedia.
- NIH PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- MDPI. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
- Organic Syntheses.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- Royal Society of Chemistry. Suzuki–Miyaura Coupling.
- Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Chemistry LibreTexts. 16.
- NIH PMC.
- ResearchGate. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
- NIH PMC. Steric Hindrance Drives the Boron‐Initiated Polymerization of Dienyltriphenylarsonium Ylides to Photoluminescent C5‐Polymers.
- ResearchGate. Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Steric Hindrance Drives the Boron‐Initiated Polymerization of Dienyltriphenylarsonium Ylides to Photoluminescent C5‐Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. mdpi.com [mdpi.com]
Navigating the Structure-Activity Landscape of 6-Bromopyrimidine-4-carbonitrile Analogs: A Comparative Guide for Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1] Within this broad class, 6-bromopyrimidine-4-carbonitrile has emerged as a particularly promising starting point for the development of potent and selective inhibitors of various biological targets, notably protein kinases.[2] This guide provides an in-depth comparison of this compound analogs, elucidating the critical structure-activity relationships (SAR) that govern their efficacy. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications to this scaffold impact biological activity, thereby guiding the rational design of next-generation therapeutics.
The this compound Core: A Privileged Scaffold
The this compound core possesses inherent features that make it an attractive scaffold for inhibitor design. The pyrimidine ring itself is a bioisostere for other aromatic systems and can engage in various non-covalent interactions with biological targets.[3] The bromine atom at the 6-position serves as a crucial synthetic handle, enabling a wide range of derivatization through cross-coupling reactions. Furthermore, the electron-withdrawing nature of the carbonitrile group at the 4-position can influence the electronic properties of the pyrimidine ring and participate in key binding interactions.
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrimidine ring. The following sections dissect the SAR at key positions, supported by comparative experimental data.
The Pivotal Role of Substitutions at the 2- and 6-Positions
The 2- and 6-positions of the pyrimidine ring are frequently targeted for modification to enhance potency and selectivity. Studies on various pyrimidine-based inhibitors have consistently shown that these positions are critical for interaction with the target protein.
For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, designed as inhibitors of the Wee1 kinase, modifications at both the 2-anilino and 6-phenyl moieties significantly impacted their inhibitory potency.[4] While these compounds were generally more potent against c-Src than Wee1, the introduction of solubilizing groups on the 2-anilino ring often increased Wee1 activity.[4] This highlights the importance of the substituent at the 2-position in modulating selectivity.
Similarly, in the development of microtubule affinity-regulating kinase 4 (MARK4) inhibitors based on a 4,6-disubstituted pyrimidine scaffold, the nature of the aryl group at the 6-position was found to be a key determinant of activity.[3]
The Influence of the 4-Carbonitrile Group
The carbonitrile group at the 4-position is a common feature in many potent pyrimidine-based inhibitors. Its electron-withdrawing nature and ability to act as a hydrogen bond acceptor often contribute significantly to the binding affinity of the molecule to its target. While less frequently modified, its replacement can have a profound impact on activity. In a study of pyrimidine-5-carbonitrile derivatives, the carbonitrile group was found to be important for their anticancer activity.[5]
Fine-Tuning Activity through 5-Position Modifications
While the 2- and 6-positions are often the primary focus for SAR exploration, modifications at the 5-position can provide a means to fine-tune the physicochemical properties and biological activity of the analogs. For example, in a series of N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide analogs, the presence of the bromo group at the 5-position was part of a highly efficacious bone anabolic agent.[6]
Comparative Analysis of Biological Activity
To provide a clearer picture of the SAR of this compound and related analogs, the following table summarizes the biological activity of representative compounds from various studies.
| Compound Class | Target | Key Structural Features | IC50 | Reference |
| Pyrimidine-5-carbonitrile | VEGFR-2 | 2,6-dichloro substitution on benzylidene moiety | 1.14 μM (HCT-116) | [5] |
| 4,6-Disubstituted Pyrimidine | MARK4 | Arylsulfonylpiperazinyl at C4, Thiophenyl at C6 | Micromolar range | [3][7] |
| 5-Bromopyrimidine | Osteogenesis (BMP2/SMAD1) | N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | 1 pM | [6] |
| 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one | Wee1 Kinase | Varied substituents on 2-anilino and 6-phenyl rings | 10-100 fold less potent than for c-Src | [4] |
Expert Insights: The data clearly indicates that the substitution pattern on the pyrimidine ring is a critical determinant of both potency and selectivity. For kinase inhibitors, for instance, the ability to form specific hydrogen bonds and occupy hydrophobic pockets within the ATP-binding site is paramount. The 6-bromo position provides an excellent vector for introducing moieties that can probe these pockets, while the 2-position can be modified to interact with the hinge region of the kinase. The 4-carbonitrile often plays a crucial role in anchoring the molecule within the active site.
Experimental Protocols for Biological Evaluation
The validation of the biological activity of these analogs relies on robust and reproducible experimental protocols. Below are outlines of commonly employed assays.
Kinase Inhibition Assay (Example: MARK4)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution (e.g., MARK4), substrate solution (e.g., a generic peptide substrate), and ATP solution.
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Assay Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay that measures the remaining ATP).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The choice of a luminescence-based ATP detection method is based on its high sensitivity and broad applicability to various kinases. The specific peptide substrate and ATP concentration are optimized to be near the Km value for the kinase to ensure accurate determination of competitive inhibition.
Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of systematic modifications at the 2-, 5-, and 6-positions of the pyrimidine ring to achieve high potency and selectivity. Future research in this area will likely focus on the exploration of novel substituents at these positions, guided by computational modeling and a deeper understanding of the target biology. Furthermore, the optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating the in vitro potency of these analogs into in vivo efficacy. As our understanding of the molecular drivers of disease continues to grow, the rational design of this compound analogs holds immense promise for the development of next-generation targeted therapies.
References
- Al-Tamimi, A.-M. S., Ghabbour, H. A., El-Emam, A. A., et al. (2016). Crystal structure of 6-oxo-4-propyl-2-(propylthio)-1,6-dihydropyrimidine-5-carbonitrile, C11H15N3OS. Zeitschrift für Kristallographie - New Crystal Structures, 231(2), 583-585. [Link]
- Al-Warhi, T., Sabt, A., Al-Ghorbani, M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Biomolecular Structure and Dynamics, 41(16), 8013-8032. [Link]
- El-Emam, A. A., Ghabbour, H. A., Al-Deeb, O. A., et al. (2016). Crystal structure of 2-[(4-fluorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, C16H16FN3OS. Zeitschrift für Kristallographie - New Crystal Structures, 231(2), 587-589. [Link]
- Fayed, E. A., Abdel-Rahman, A. A.-H., El-Adl, K., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(1), 226. [Link]
- Fatima, M., Manzoor, S., Shafi, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 12. [Link]
- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., et al. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 27(19), 6296. [Link]
- Gokhale, N., Potharaju, S. D., Talele, T. T., et al. (2019). SAR of some novel pyrimidine derivatives and chemical structure of VX680, ENMD-2076 and target pyrimidine 16, 17, and 18 as Aurora kinase inhibitors. ResearchGate. [Link]
- Hassan, A. S., Askar, A. A., Naglah, A. M., et al. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 29(4), 882. [Link]
- He, Y., Liu, T., Zhang, Y., et al. (2025). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 30(4), 882. [Link]
- Machicao, P. A., Burt, S. R., Christensen, R. K., et al. (2017). An efficient microwave assisted synthesis of N′-aryl/(alkyl)-substituted N-(4-hydroxy-6-phenylpyrimidin-2-yl)guanidines: Scope and limitations. Tetrahedron Letters, 58(24), 2318-2321. [Link]
- Sharma, P., Sharma, M., Soni, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]
- Shafi, S., Manzoor, S., Fatima, M., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 12. [Link]
- Singh, A., Biot, C., Viljoen, A., et al. (2017). 1H-1,2,3-triazole-tethered uracil–ferrocene and uracil–ferrocenylchalcone conjugates: Synthesis and antitubercular evaluation. Chemical Biology & Drug Design, 89(6), 856-861. [Link]
- Sirin, K., Sunkara, S., Thangavel, S., et al. (2025). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. ResearchGate. [Link]
- Song, J.-H., Kim, Y., Jo, A., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3234. [Link]
- Srour, A. M., Ali, M. A.-M., El-Sayed, L. E.-S., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(3), 677-694. [Link]
- Tars-salah, M., Al-Warhi, T., Sabt, A., et al. (2023). Synthesis and pharmacological evaluation of 1,3,4-thiadiazole bearing pyrimidine derivatives as STAT3 inhibitor for treatment of breast cancer. ResearchGate. [Link]
- Vaskevich, R. I., Pleshkova, Y. O., Hordieieva, V. M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 6939. [Link]
- Wang, X., Zhang, Y., Wang, Y., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(3), 677-694. [Link]
- Zaki, I., El-Gazzar, M. G., Al-Warhi, T., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(33), 22889-22912. [Link]
- Zhou, W., Rewcastle, G. W., Denny, W. A., et al. (2003). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Journal of Medicinal Chemistry, 46(18), 3788-3791. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 4. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of a 6-Bromopyrimidine-4-carbonitrile Derivative: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents. Their biological activity is intrinsically linked to their three-dimensional structure. Therefore, the precise determination of their atomic arrangement is paramount. This guide provides an in-depth analysis of single-crystal X-ray diffraction (SCXRD) for the structural elucidation of a complex 6-bromopyrimidine-4-carbonitrile analogue: 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile .
This guide will navigate through the synthesis and crystallization of this representative compound, delve into the intricacies of its crystal structure, and present a comparative analysis with alternative spectroscopic techniques. The objective is to equip researchers with the rationale behind experimental choices and a comprehensive understanding of the data generated.
The Primacy of Single-Crystal X-ray Diffraction
While various spectroscopic methods offer valuable insights into molecular structure, single-crystal X-ray diffraction remains the gold standard for unambiguous, atomic-level determination of a molecule's three-dimensional architecture, including its absolute stereochemistry.[1] This technique, however, is contingent on the ability to grow high-quality single crystals, a process that can often be a significant bottleneck.[2]
Synthesis and Crystallization: From Powder to Pristine Crystal
The journey to a crystal structure begins with the synthesis of the target molecule. Pyrimidine derivatives can be synthesized through various routes, often involving multi-component reactions. For instance, a highly efficient, one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives can be achieved using various aromatic aldehydes, malononitrile, and urea or thiourea.
Once the desired compound is synthesized and purified, the critical step of crystallization begins. The formation of a well-ordered single crystal is essential for successful X-ray diffraction analysis. Several techniques can be employed, and the optimal method is often determined empirically.
Common Crystallization Techniques for Small Organic Molecules:
| Crystallization Method | Principle | Advantages | Disadvantages |
| Slow Evaporation | The solvent is slowly evaporated from a saturated solution of the compound, leading to a gradual increase in concentration and crystal formation.[3] | Simple to set up. | Rate of evaporation can be difficult to control precisely. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4] | Allows for fine control over the rate of crystallization. | Requires careful selection of solvent/anti-solvent pairs. |
| Solvent Layering | A less dense solvent in which the compound is insoluble is carefully layered on top of a denser solvent in which the compound is dissolved. Crystals form at the interface as the solvents slowly mix.[3] | Can produce high-quality crystals. | Can be technically challenging to set up without disturbing the interface. |
| Antisolvent Addition | An antisolvent is slowly added to a solution of the compound, causing it to precipitate and, under the right conditions, form crystals.[4] | Good for compounds with high solubility in a particular solvent. | Rapid addition can lead to amorphous precipitation instead of crystals. |
Experimental Protocol: Synthesis and Crystallization of a Representative Derivative
The following is a representative protocol for the synthesis and crystallization of a 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate, a complex analogue that showcases the principles involved.[5]
Synthesis:
A mixture of an appropriate aromatic aldehyde (e.g., 4-bromobenzaldehyde), an active methylene compound (e.g., cyanoacetamide), and a urea or thiourea derivative are refluxed in a suitable solvent (e.g., ethanol) in the presence of a catalyst (e.g., piperidine). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and dried.
Crystallization (Slow Evaporation):
-
Dissolve the purified compound in a suitable solvent (e.g., a mixture of ethanol and dimethylformamide) to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a lid containing a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Workflow for Synthesis and Crystallization
Caption: A generalized workflow from synthesis to single crystal for X-ray diffraction analysis.
In-Depth Analysis of the Crystal Structure
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to solve the crystal structure, providing a wealth of information about the molecule's geometry and intermolecular interactions.
For our representative compound, 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate, the crystal structure reveals several key features.[5] The molecule consists of a tetrahydropyridine ring substituted with a bromophenyl group, a phenyl group, an amino group, and a carbonitrile group. The presence of a bromine atom is confirmed, and its position on the phenyl ring is unequivocally determined.
Key Structural Insights from X-ray Crystallography:
-
Bond Lengths and Angles: Precise measurements of all bond lengths and angles provide a detailed picture of the molecular geometry.
-
Conformation: The three-dimensional arrangement of the atoms in space, including the puckering of the tetrahydropyridine ring and the relative orientations of the substituent groups, is determined.
-
Stereochemistry: The absolute configuration of any chiral centers can be established.
-
Intermolecular Interactions: The way molecules pack in the crystal lattice is revealed, including hydrogen bonds, halogen bonds, and π-π stacking interactions. In the case of the representative compound, pairs of molecules are linked by N—H⋯N hydrogen bonds, forming dimers.[5]
Comparison with Alternative Structural Elucidation Methods
While SCXRD provides the most definitive structural information, other techniques offer complementary data and are often more readily applicable, especially when suitable crystals cannot be obtained.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C), revealing connectivity and through-space relationships.[5] | Provides detailed structural information in solution; non-destructive. | Does not provide a direct 3D structure; can be difficult to interpret for complex molecules. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.[5] | High sensitivity; requires very small sample amounts. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[6] | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule, which is related to the presence of chromophores.[7] | Simple and rapid. | Provides limited structural information. |
Logical Flow of Structural Analysis
Caption: The central role of SCXRD in validating and finalizing the molecular structure.
Conclusion: An Integrated Approach to Structural Elucidation
The structural characterization of novel pyrimidine derivatives is a critical step in drug discovery and development. Single-crystal X-ray diffraction stands as the ultimate arbiter for determining the precise three-dimensional arrangement of atoms in a molecule. However, a comprehensive understanding is best achieved through an integrated approach, where the unambiguous data from SCXRD is complemented by the rich solution-state information from NMR and the functional group and molecular weight confirmation from FTIR and mass spectrometry. The choice of analytical techniques should be guided by the specific research question, the nature of the sample, and the required level of structural detail.
References
-
Naghiyev, F. T., et al. (2022). Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 527–534. [Link]
- BenchChem. (2025).
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2059-2077. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 1-8. [Link]
- BenchChem. (2025).
- Unknown. (n.d.).
-
Shaker, Y. M., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 1-15. [Link]
Sources
- 1. PubChemLite - this compound (C5H2BrN3) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and cardiotonic activity of novel pyrimidine derivatives: crystallographic and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-bromopyridine-4-carbonitrile | C6H4BrN3 | CID 45790728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
A Spectroscopic and Reactivity Showdown: Bromopyrimidine vs. Chloropyrimidine in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of countless therapeutic agents.[1] The strategic functionalization of this privileged heterocycle is paramount, and the choice of halogen at key positions—typically bromine versus chlorine—is a critical decision point that dictates synthetic strategy, reaction efficiency, and overall yield. This guide provides an in-depth, objective comparison of bromopyrimidines and chloropyrimidines, grounded in spectroscopic data and reactivity principles to inform your synthetic design.
Part 1: The Spectroscopic Fingerprint: Distinguishing Bromo- from Chloro-Pyrimidines
Before delving into reactivity, it is crucial to understand the distinct spectroscopic characteristics of these two classes of halopyrimidines. These signatures not only confirm the identity of the molecules but also provide insights into their electronic environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electronegativity and size of the halogen substituent subtly influence the chemical shifts of adjacent protons (¹H NMR) and carbons (¹³C NMR). Generally, the more electronegative chlorine atom will exert a stronger deshielding effect on the carbon to which it is attached compared to bromine.
| Spectroscopic Technique | Bromopyrimidine | Chloropyrimidine | Rationale |
| ¹H NMR | Protons ortho to the halogen may experience shifts influenced by both inductive and anisotropic effects. | Protons ortho to the halogen are similarly affected, with slight differences in chemical shift compared to the bromo-analog. | The precise chemical shift is highly dependent on the pyrimidine substitution pattern and the specific electronic environment. |
| ¹³C NMR | The carbon atom directly bonded to bromine (C-Br) shows a characteristic chemical shift. | The carbon atom directly bonded to chlorine (C-Cl) is typically more deshielded (appears at a higher ppm value) than the C-Br carbon due to chlorine's higher electronegativity. | This difference in electronegativity (Cl: 3.16, Br: 2.96 on the Pauling scale) is a key diagnostic feature in ¹³C NMR. |
Sample Data: While exact shifts vary by isomer and substitution, ¹H NMR spectra for simple halopyrimidines are well-documented. For instance, the spectrum for 5-bromopyrimidine is readily available for reference.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy provides clear, diagnostic absorption bands for the carbon-halogen bond. The difference in atomic mass between bromine and chlorine leads to distinct vibrational frequencies for their respective C-X stretching modes.
| Feature | Bromopyrimidine | Chloropyrimidine | Key Insight |
| C-X Stretch | The C-Br stretching vibration typically appears in the lower wavenumber region of the fingerprint range. | The C-Cl stretching vibration is found at a higher wavenumber, generally in the 786-743 cm⁻¹ region.[4] | This difference is a direct consequence of the greater mass of the bromine atom compared to chlorine, as predicted by Hooke's Law. The C-Cl bond is stronger and involves a lighter atom, thus vibrating at a higher frequency. |
| Ring Vibrations | Skeletal vibrations of the pyrimidine ring are observed. | The skeletal vibrations for chloropyrimidine derivatives are often found at a similar or slightly different frequency compared to their bromo counterparts.[4] | Halogen substitution can influence the electronic distribution within the ring, slightly altering the frequencies of the ring's vibrational modes. |
Mass Spectrometry (MS)
Mass spectrometry offers the most definitive and visually intuitive method for distinguishing between brominated and chlorinated compounds due to the unique natural isotopic abundances of these halogens.
| Halogen | Isotopic Abundance | Resulting MS Pattern (M⁺) |
| Chlorine | ³⁵Cl (75.8%) and ³⁷Cl (24.2%) | A characteristic M⁺ to M+2 peak ratio of approximately 3:1 .[5][6] |
| Bromine | ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) | A characteristic M⁺ to M+2 peak ratio of approximately 1:1 .[5][7] |
This isotopic signature is a powerful diagnostic tool. The presence of a nearly 1:1 M+2 peak is a strong indicator of a monobrominated compound, whereas a 3:1 M+2 peak points to a monochlorinated species.[7] This pattern extends to any fragment ions that retain the halogen atom.[5]
UV-Vis Spectroscopy
The electronic transitions within the pyrimidine ring (π → π* and n → π*) are influenced by halogen substitution. Both bromine and chlorine act as auxochromes, possessing lone pairs of electrons that can interact with the π-system of the ring. This can cause shifts in the maximum absorption wavelength (λ_max). Comparative studies of 2-chloropyrimidine and 2-bromopyrimidine show that while the lower-lying absorption bands are similar, significant differences emerge at higher photon energies, indicating that the effect of the halogen becomes more pronounced for higher energy electronic transitions.[8][9][10]
Part 2: The Reactivity Divide: A Tale of Two Halogens
The choice between a bromopyrimidine and a chloropyrimidine profoundly impacts synthetic outcomes. Their reactivity is highly dependent on the reaction mechanism, with opposing trends observed in the two most common synthetic transformations: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
In cornerstone reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the general reactivity trend for halogens is I > Br > Cl > F .[11] This order is dictated by the carbon-halogen (C-X) bond dissociation energy.
Causality: The rate-determining step in these catalytic cycles is often the oxidative addition of the palladium(0) catalyst to the C-X bond.[1][11] The weaker C-Br bond requires less energy to break than the stronger C-Cl bond, facilitating a more facile oxidative addition. Consequently, bromopyrimidines are generally more reactive substrates.[1]
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | Bromopyrimidine | Chloropyrimidine |
| Relative Reactivity | Higher.[1] | Lower.[1] |
| Typical Conditions | Milder conditions (e.g., lower temperatures, shorter reaction times) are often sufficient.[1] | May require more forcing conditions (e.g., higher temperatures, specialized, electron-rich phosphine ligands like XPhos or SPhos).[1] |
| Catalyst Choice | Standard Pd catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective.[1] | Often requires more active and bulky phosphine ligands to facilitate the challenging oxidative addition of the C-Cl bond.[1] |
| Side Reactions | Proto-dehalogenation can be a competing side reaction, especially under forcing conditions.[1] | Generally more stable and less prone to proto-dehalogenation.[1] |
The position of the halogen on the pyrimidine ring also significantly influences reactivity, with the general order being C4(6) > C2 > C5, due to the electron-deficient nature of these positions favoring oxidative addition.[11]
Nucleophilic Aromatic Substitution (SNAr) Reactions
In stark contrast to cross-coupling, the reactivity trend for SNAr reactions on electron-deficient rings often follows the order F > Cl > Br > I .[1]
Causality: The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a high-energy, negatively charged intermediate known as the Meisenheimer complex.[1] The reaction rate is influenced by two main factors:
-
Electrophilicity of the Carbon: The more electronegative chlorine atom withdraws electron density more effectively than bromine, making the attached carbon atom more electrophilic and susceptible to nucleophilic attack. This accelerates the rate-determining formation of the Meisenheimer complex.[12]
-
Leaving Group Ability: While bromide is a better leaving group in isolation, the cleavage of the C-X bond is not typically the rate-determining step in SNAr. The initial nucleophilic attack is the slower step.
Therefore, chloropyrimidines are often more reactive than bromopyrimidines in SNAr reactions.[1] Reactivity is also highly dependent on the halogen's position, with positions ortho (C2) and para (C4/C6) to the ring nitrogens being strongly activated due to the ability of the nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate via resonance.[12][13][14]
Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Feature | Bromopyrimidine | Chloropyrimidine |
| Relative Reactivity | Typically Lower.[1] | Typically Higher.[1] |
| Typical Conditions | May require higher temperatures or longer reaction times to achieve comparable yields.[1] | Generally reacts under milder conditions.[1] |
| Nucleophile Scope | A strong nucleophile is often necessary.[1] | Can react with a broader range of nucleophiles, including moderately strong ones.[1] |
| Solvent Effects | Polar aprotic solvents (e.g., DMF, DMSO) are standard to promote the reaction.[1] | Similar solvent requirements.[1] |
Part 3: Experimental Protocols & Visualizations
To provide a practical context, the following are representative, self-validating protocols for key transformations.
Experimental Protocol 1: Suzuki-Miyaura Coupling (Representative)
This protocol describes a general procedure for the coupling of a halopyrimidine with an arylboronic acid.
Step-by-Step Methodology:
-
Inert Atmosphere: In a glovebox or under a stream of inert gas (Argon or Nitrogen), charge a dry reaction vessel (e.g., a microwave vial or Schlenk flask) with the halopyrimidine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).[11][15]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a phosphine ligand.[15] For less reactive chloropyrimidines, a pre-catalyst like XPhos Pd G2 may be used.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture like DME/water).[16] Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes or via freeze-pump-thaw cycles.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir until completion, monitoring by TLC or LC-MS.[11]
-
Work-up: After cooling to room temperature, quench the reaction (e.g., with water or saturated aq. NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1][15]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Experimental Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine (Representative)
This protocol outlines a general procedure for the substitution of a halogen on a pyrimidine ring with an amine nucleophile.
Step-by-Step Methodology:
-
Reactant Setup: To a solution of the halopyrimidine (1.0 equiv.) in a suitable solvent (e.g., ethanol, propanol, or DMF), add the amine nucleophile (1.1–1.5 equiv.).[1]
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5–2.0 equiv.), if the nucleophile is an amine salt or if scavenging of HX is required.[1]
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically ranging from room temperature to 120 °C) and stir for the required time (2–24 hours), monitoring progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the mixture to room temperature. If necessary, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Mandatory Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The two-step addition-elimination mechanism of SNAr on a pyrimidine ring.
Caption: A general experimental workflow for halopyrimidine functionalization.
Conclusion
The selection between a bromopyrimidine and a chloropyrimidine is not a matter of inherent superiority but of strategic alignment with the desired chemical transformation.
-
For palladium-catalyzed cross-coupling reactions , the weaker C-Br bond makes bromopyrimidines the more reactive and generally preferred substrate, often allowing for milder reaction conditions.
-
For nucleophilic aromatic substitution (SNAr) reactions , the greater electrophilicity induced by the chlorine atom often renders chloropyrimidines more reactive, particularly at the activated C2 and C4/C6 positions.
A thorough understanding of these opposing reactivity profiles, supported by the distinct spectroscopic signatures of each halogen, empowers the medicinal chemist to design more efficient, predictable, and successful synthetic routes toward novel therapeutic agents.
References
-
Okano, T., Takadate, A., & Matsumoto, H. (1968). Infrared Absorption Spectra of Fluoro- and Chloropyrimidine Derivatives. YAKUGAKU ZASSHI, 88(4), 439–444. [Link]
-
Brown, D. J., & Foster, R. V. (1966). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 562-566. [Link]
-
Ferreira da Silva, F., et al. (2018). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 20(33), 21655-21664. [Link]
-
Sanyal, N. K., et al. (1981). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 16(1), 71-79. [Link]
-
2-Bromopyrimidine. PubChem, National Institutes of Health. [Link]
-
Sharma, S. N., et al. (2000). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 12(2), 527-531. [Link]
-
2-Chloropyrimidine. PubChem, National Institutes of Health. [Link]
-
5-Bromopyrimidine. PubChem, National Institutes of Health. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6444-6455. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(11), 1342. [Link]
-
Ferreira da Silva, F., et al. (2018). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. ResearchGate. [Link]
-
Mass Spectrometry - Isotopes. Chemistry LibreTexts. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.[Link]
-
Sandosham, J., et al. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 65(23), 7870-7877. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
El-faham, A., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 9(43), 24969-24980. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
O'Malley, R. M., & Lin, H. C. (1999). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education, 76(11), 1547. [Link]
-
[CHEM] Mass Spectrometry | M+2 & M+4 for Chlorine and Bromine | Analytical Techniques. YouTube. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
-
mass spectra - the M+2 peak. Chemguide. [Link]
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. ResearchGate. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470-4. [Link]
-
Murti, P. S. R., & Ramesh, K. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Indian Journal of Chemistry Section B, 20(3), 232-234. [Link]
-
Robins, M. J., et al. (1983). New procedure for the chlorination of pyrimidine and purine nucleosides. The Journal of Organic Chemistry, 48(11), 1854-1862. [Link]
-
De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(vii), 231-242. [Link]
-
Lozano, A. I., et al. (2020). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules, 25(21), 5176. [Link]
-
introductory aspects of UV-VIS spectroscopy. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]
- 3. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Infrared Absorption Spectra of Fluoro- and Chloropyrimidine Derivatives / YAKUGAKU ZASSHI, 1968 [sci-hub.st]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A-Z Guide to In Silico Docking: A Comparative Analysis of Pyrimidine-Based EGFR Inhibitors
This guide provides a comprehensive, in-depth comparison of pyrimidine-based inhibitors through in silico molecular docking, designed for researchers, scientists, and professionals in drug development. We will explore the causal relationships behind experimental choices, ensure the trustworthiness of our described protocols through self-validating systems, and ground our claims in authoritative scientific literature.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs for a wide range of diseases, including cancer.[1][2] Its versatility allows for diverse chemical modifications, making it a "privileged" structure in the design of targeted inhibitors.[2] This guide will focus on a critical class of pyrimidine-based drugs: Epidermal Growth Factor Receptor (EGFR) inhibitors, which are pivotal in the treatment of cancers like non-small cell lung cancer.[3][4]
The "Why": Understanding the In Silico Approach
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target (receptor), such as a protein.[5][6] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries and the optimization of lead candidates before committing to resource-intensive laboratory synthesis and testing.[7]
The core principle of molecular docking lies in two key components: a search algorithm and a scoring function. The search algorithm explores various possible conformations of the ligand within the protein's binding site, while the scoring function estimates the binding affinity for each conformation.[5] A lower docking score generally indicates a more favorable binding interaction.[8]
Experimental Workflow: A Step-by-Step Protocol for Rigorous In Silico Analysis
To ensure scientific integrity, every in silico experiment must follow a well-defined and validated protocol. The following workflow outlines the essential steps for a reliable molecular docking study.
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine-based drugs.
Comparative Docking Results of Pyrimidine-Based EGFR Inhibitors
The following table presents a hypothetical but representative comparison of docking results for a series of pyrimidine-based EGFR inhibitors. The data is based on typical outcomes from such studies. Experimental pIC50 values (the negative logarithm of the half-maximal inhibitory concentration) are included for comparison, as a strong correlation between docking scores and experimental activity enhances confidence in the in silico model.
| Compound ID | Pyrimidine Scaffold Modification | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds | Experimental pIC50 |
| Gefitinib (Reference) | 4-anilinoquinazoline | -10.2 | Met793, Leu718, Gly796 | Met793 (hinge) | 8.5 |
| Inhibitor A | 2,4-diaminopyrimidine | -8.5 | Met793, Leu844 | Met793, Asp855 | 7.2 |
| Inhibitor B | Thieno[2,3-d]pyrimidine | -9.8 | Met793, Cys797, Leu718 | Met793 (hinge) | 8.1 |
| Inhibitor C | 5-fluoropyrimidine | -9.1 | Met793, Thr790 | Met793 | 7.8 |
| Inhibitor D | Pyrazolo[3,4-d]pyrimidine | -7.9 | Leu718, Val726 | None with hinge | 6.5 |
Analysis and Interpretation
-
Correlation of Docking Score and Experimental Activity: A general trend is observed where a more negative docking score correlates with a higher pIC50 value, suggesting that the in silico model is predictive of experimental binding affinity.
-
Importance of Hinge Region Interactions: All potent inhibitors (Gefitinib, Inhibitors A, B, and C) are predicted to form a crucial hydrogen bond with the hinge region residue Met793. This interaction is a hallmark of many EGFR kinase inhibitors. [3]Inhibitor D, which lacks this interaction, has a significantly lower pIC50.
-
Role of Scaffold Modifications: The thieno[2,3-d]pyrimidine scaffold of Inhibitor B appears to be particularly effective, likely due to its ability to form additional favorable interactions within the ATP binding pocket. [9]The 2,4-diaminopyrimidine of Inhibitor A also shows good activity, demonstrating the importance of this core structure.
-
Visual Inspection is Key: While docking scores provide a quantitative measure, visual inspection of the binding poses is essential for understanding the structural basis of inhibition and for generating hypotheses for further lead optimization. [8]
Trustworthiness and Validation
The reliability of any in silico model is paramount. Beyond the initial redocking validation, further steps can enhance confidence in the results:
-
Cross-Docking: Docking ligands from different crystal structures of the same protein into a single receptor structure can assess the model's robustness.
-
Ensemble Docking: Using multiple conformations of the receptor (e.g., from molecular dynamics simulations) can account for protein flexibility, which is often a limitation of standard docking methods. [6]* Correlation with Known SAR: The docking results should be consistent with established structure-activity relationships (SAR) for the target.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting in silico docking studies of pyrimidine-based inhibitors, using EGFR as a relevant case study. The detailed workflow, from target preparation to results analysis, emphasizes the importance of a rigorous and validated approach. The comparative data highlights how subtle changes in the pyrimidine scaffold can significantly impact binding affinity and interactions with the target protein.
Future in silico studies will likely incorporate more sophisticated techniques, such as machine learning-based scoring functions and enhanced sampling methods from molecular dynamics simulations, to further improve predictive accuracy. [6]By integrating these advanced computational approaches with traditional medicinal chemistry, the design and discovery of next-generation pyrimidine-based therapeutics can be significantly accelerated.
References
-
ChEMBL - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
PubChem - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
- Gao, H., et al. (2024). 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. Letters in Drug Design & Discovery, 21(14).
-
PDBsum - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
- Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. (n.d.). National Journal of Pharmaceutical Sciences.
-
ChEMBL - Database Commons. (n.d.). Retrieved January 18, 2026, from [Link]
-
ChEMBL. (n.d.). European Bioinformatics Institute. Retrieved January 18, 2026, from [Link]
-
ChEMBL. (n.d.). Retrieved January 18, 2026, from [Link]
-
PubChem – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). National Network of Libraries of Medicine. Retrieved January 18, 2026, from [Link]
- Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.).
-
PubChem | Databases. (n.d.). North Carolina State University Libraries. Retrieved January 18, 2026, from [Link]
-
PDBsum - Database Commons. (n.d.). Retrieved January 18, 2026, from [Link]
-
ChEMBL EBI Small Molecules Database. (n.d.). Kaggle. Retrieved January 18, 2026, from [Link]
- PDBsum: summaries and analyses of PDB structures. (n.d.). Nucleic Acids Research. Oxford Academic.
- Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2221626.
- How to use PDBsum1 online. (n.d.). Tamarind Bio.
- PDBsum — Chemogenomix. (n.d.).
- 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. (2023). Current Computer-Aided Drug Design, 19(5), 443-456.
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.
- How to validate the molecular docking results? (2022, April 25).
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Medicinal Research Reviews.
- In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. (n.d.). Progress in Chemical and Biochemical Research.
- Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC - PubMed Central.
- A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.).
- Molecular Docking Simplified: Literature Review. (n.d.). Advances in Medical, Dental and Health Sciences.
- A Comprehensive Review of Molecular Docking: Principles, Methods, Applic
- Lessons from Docking Validation. (n.d.).
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). PubMed Central.
- USFDA-approved drugs with anticancer potential derived
- 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. (2023, March 24). YouTube.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.).
- Molecular Docking: A structure-based drug designing approach. (2017). JSciMed Central.
- Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (n.d.). PubMed Central.
- In Silico Modeling of Pyrimidine Derivatives: A Technical Guide to Understanding 6-Isopropylpyrimidin-4-ol Interactions. (n.d.). Benchchem.
- In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. (2022). Journal of Molecular Graphics and Modelling, 116, 108238.
- Identification of potential CDK 8 inhibitor from pyrimidine derivatives via In-Silico approach. (2023). Journal of medical pharmaceutical and allied sciences, 12(5), 6038–6048.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. youtube.com [youtube.com]
- 9. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 6-Bromopyrimidine-4-carbonitrile: Essential Safety Protocols and Operational Plans
This guide provides essential, immediate safety and logistical information for the handling of 6-Bromopyrimidine-4-carbonitrile. As a potent building block in pharmaceutical and agrochemical synthesis, its unique chemical properties are matched by a significant hazard profile that demands meticulous and unwavering adherence to safety protocols. This document moves beyond a simple checklist to instill a deep understanding of the causality behind each procedural step, ensuring a self-validating system of safety for all laboratory personnel.
Critical Hazard Analysis: Understanding the Non-Negotiable Risks
This compound is not a benign laboratory reagent. Its hazard profile, as defined by the Globally Harmonized System (GHS), indicates severe potential health effects.[1] The primary routes of exposure—dermal, oral, and inhalation—can each lead to significant health consequences. A failure to appreciate these risks can have immediate and severe outcomes.
The most critical designation is "Fatal in contact with skin" (Acute Toxicity, Dermal, Category 2) .[1] This means that exposure to even small quantities on the skin can be lethal. This fact alone fundamentally shapes every aspect of the handling protocol, elevating glove selection and contamination avoidance to the highest priority. Furthermore, the compound is classified as "Toxic if swallowed" and can cause serious skin, eye, and respiratory irritation.[1]
| Hazard Classification | GHS Category | Hazard Statement | Implication for the Researcher |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin | Dermal contact is a critical, life-threatening exposure route. Skin must be shielded at all times without exception. |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Accidental ingestion via contaminated hands or surfaces can lead to severe poisoning. Strict hygiene is mandatory. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | The compound can cause inflammation and damage upon skin contact. |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | Splashes can result in significant eye damage. Standard safety glasses are insufficient. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate and damage the respiratory tract. |
| Flammable Liquids | Category 4 | H227: Combustible liquid | While not highly flammable, it can ignite if heated, requiring avoidance of ignition sources.[1] |
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the last line of defense. A robust safety plan begins with engineering and administrative controls designed to minimize exposure potential from the outset. Relying solely on PPE is an incomplete and inadequate safety strategy.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions.
-
Engineering Controls (Mandatory): All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to capture vapors and aerosols at the source. An eyewash station and safety shower must be located in immediate proximity to the work area.[2][3]
-
Administrative Controls: A detailed Standard Operating Procedure (SOP) specific to this chemical must be written and reviewed by all personnel. This includes designating a specific area of the lab for its use to prevent cross-contamination. Do not eat, drink, or smoke when using this product.[1][2]
Personal Protective Equipment (PPE): An Essential Barrier
Given the "Fatal in contact with skin" classification, a comprehensive PPE strategy is critical. The minimum required PPE must be worn before entering the designated handling area and should be selected based on a thorough risk assessment.[4]
| Task | Hand Protection | Eye/Face Protection | Body & Foot Protection | Respiratory Protection |
| Weighing & Solution Prep | Double Nitrile Gloves | Chemical Splash Goggles + Face Shield | Fully-buttoned Lab Coat, Closed-toe shoes | Not required if performed in a certified fume hood or ventilated balance enclosure. |
| Reaction Work-up & Transfers | Double Nitrile Gloves | Chemical Splash Goggles + Face Shield | Fully-buttoned Lab Coat, Closed-toe shoes | Not required if performed in a certified fume hood. |
| Small Spill Cleanup (<10 mL in hood) | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles + Face Shield | Chemical-resistant Apron over Lab Coat | Air-Purifying Respirator with organic vapor cartridges recommended. |
| Large Spill or Spill Outside Hood | N/A - Evacuate Immediately | N/A - Evacuate Immediately | N/A - Evacuate Immediately | N/A - Evacuate Immediately. Response by trained emergency personnel with SCBA only.[1][5] |
Detailed PPE Specifications:
-
Hand Protection: Double-gloving with disposable nitrile gloves is the minimum requirement.[4][6] This practice allows the user to remove the outer, potentially contaminated glove and still have a protective layer. For extended tasks or when cleaning, heavier-duty nitrile or butyl rubber gloves should be worn. Always inspect gloves for tears or punctures before use.[3]
-
Eye and Face Protection: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards are mandatory.[3][7] Standard safety glasses with side shields do not provide adequate protection against splashes and are insufficient.[4] A face shield must be worn over the goggles whenever there is a risk of splashing, such as during transfers of solutions or reaction work-ups.[4][8]
-
Body Protection: A flame-resistant lab coat with long sleeves and tight-fitting cuffs should be worn and kept fully buttoned.[9][10]
-
Respiratory Protection: Use of this chemical outside of a functioning fume hood is a procedural violation. However, in the event of a ventilation failure or for certain emergency procedures, respiratory protection is required. This necessitates enrollment in a formal respiratory protection program, including medical evaluation and fit-testing, as mandated by OSHA.[9] A NIOSH-approved air-purifying respirator with organic vapor cartridges and a particulate pre-filter (P100) would be a typical selection.[1]
Step-by-Step Operational Plan
A systematic workflow prevents errors and minimizes exposure.
Caption: A structured workflow from preparation to final hand washing.
-
Preparation: Before bringing the chemical into the hood, ensure all necessary equipment (glassware, stir plates, reagents, and a labeled hazardous waste container) is present. Verify the fume hood is functioning correctly.
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles. Don the inner pair of nitrile gloves, ensuring they are tucked under the sleeves of the lab coat. Don the outer pair of gloves over the first pair. Finally, put on the face shield.
-
Handling: Conduct all manipulations deep within the fume hood. Use a disposable weigh boat or paper for solids. If a solution is made, ensure the container is capped when not in use.
-
Decontamination and Doffing: After handling is complete, wipe down the work surface with an appropriate solvent. Dispose of all contaminated disposables (gloves, weigh papers, paper towels) into the designated hazardous waste container.[11] To exit the area, remove the outer gloves first. Then remove the face shield and goggles. Finally, remove the lab coat and the inner gloves, being careful not to touch the outside of the gloves with bare skin.
-
Hygiene: Immediately and thoroughly wash hands and forearms with soap and water.[1][7]
Emergency and Disposal Procedures
Exposure Response (Immediate Action Required):
-
Skin Contact: This is a medical emergency. Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing while under the shower. Call for emergency medical assistance immediately.[1][12][13]
-
Eye Contact: Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][12][13]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][7]
Spill Response:
-
Small Spill (inside a fume hood): Use an absorbent material or spill kit designed for chemical spills to collect the material. Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Large Spill or Any Spill Outside a Fume Hood: Evacuate the laboratory immediately. Alert others and activate the emergency alarm. Notify your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up yourself.[1]
Waste Disposal: All materials contaminated with this compound are considered hazardous waste.[11]
-
Solid Waste: This includes contaminated gloves, weigh papers, absorbent pads, and empty stock bottles. Collect these in a clearly labeled, puncture-resistant, and sealable hazardous waste container.[6][11]
-
Liquid Waste: Collect all waste solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not pour any amount down the drain.[1][11]
-
Final Disposal: All waste must be disposed of through your institution's EHS program or a licensed professional waste disposal company.[14][15]
References
-
MSDS of this compound. Capot Chemical Co., Ltd. [Link]
-
PPE Nitrile Acid-Resistant Gloves for Lab Safety. Flinn Scientific Canada. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara - Chemistry. [Link]
-
Proper Protective Equipment. Chemistry LibreTexts. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Chemical Process SOP Example (for Bromodeoxyuridine). University of Washington. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uwyo.edu [uwyo.edu]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. fishersci.com [fishersci.com]
- 14. capotchem.cn [capotchem.cn]
- 15. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
